Ethyl 5,6-dimethylnicotinate
Description
BenchChem offers high-quality Ethyl 5,6-dimethylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5,6-dimethylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5,6-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-4-13-10(12)9-5-7(2)8(3)11-6-9/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWQAVBUPASDFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342726 | |
| Record name | Ethyl 5,6-dimethylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77629-53-9 | |
| Record name | Ethyl 5,6-dimethylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Synthesis of Ethyl 5,6-Dimethylnicotinate: A Modified Cyclocondensation Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5,6-dimethylnicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in a wide array of pharmaceuticals and biologically active compounds. The specific substitution pattern of ethyl 5,6-dimethylnicotinate, featuring methyl groups at the 5 and 6 positions and an ethyl ester at the 3-position, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a detailed technical overview of a plausible synthetic route to ethyl 5,6-dimethylnicotinate, starting from diethyl 2,3-dimethyl-2-butenedioate. The proposed synthesis is based on a modified cyclocondensation strategy, leveraging fundamental principles of organic chemistry, including Michael addition and subsequent intramolecular cyclization.
Synthetic Strategy: A Modified Approach to Pyridine Ring Formation
The classical Hantzsch pyridine synthesis, a cornerstone of heterocyclic chemistry, typically involves the condensation of a β-ketoester, an aldehyde, and an ammonia source.[1][2] However, the specified starting material, diethyl 2,3-dimethyl-2-butenedioate, is an α,β-unsaturated dicarboxylic acid ester and lacks the requisite β-carbonyl functionality for a direct Hantzsch reaction. Therefore, a modified approach is necessary.
The proposed synthetic strategy hinges on a three-step sequence:
-
Formation of a β-enamino ester: An appropriate amine is reacted with a β-ketoester to generate a nucleophilic enamine. For the synthesis of the target molecule, ethyl 3-aminocrotonate, derived from ethyl acetoacetate and ammonia, is a suitable choice.
-
Michael Addition: The β-enamino ester undergoes a conjugate addition (Michael addition) to the electrophilic double bond of diethyl 2,3-dimethyl-2-butenedioate. This key step forms the carbon-carbon bond necessary to construct the pyridine ring backbone.[3]
-
Cyclization, Dehydration, and Oxidation: The resulting intermediate undergoes intramolecular cyclization, followed by dehydration and subsequent oxidation to yield the aromatic pyridine ring of ethyl 5,6-dimethylnicotinate.
This approach circumvents the need for a traditional Hantzsch reaction by utilizing the reactivity of the α,β-unsaturated ester as a Michael acceptor.
Experimental Protocol
This section outlines a detailed, step-by-step methodology for the synthesis of ethyl 5,6-dimethylnicotinate from diethyl 2,3-dimethyl-2-butenedioate.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| Diethyl 2,3-dimethyl-2-butenedioate | C₁₀H₁₆O₄ | 200.23 |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 |
| Ammonium acetate | C₂H₇NO₂ | 77.08 |
| Ethanol | C₂H₅OH | 46.07 |
| Toluene | C₇H₈ | 92.14 |
| Acetic acid | CH₃COOH | 60.05 |
| Oxidizing agent (e.g., DDQ, MnO₂) | - | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 |
| Saturated sodium bicarbonate solution | NaHCO₃(aq) | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |
Step-by-Step Procedure
Part 1: In situ Generation of Ethyl 3-Aminocrotonate
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 equivalent) and ethanol.
-
Add ammonium acetate (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 1-2 hours to facilitate the formation of ethyl 3-aminocrotonate. The reaction can be monitored by thin-layer chromatography (TLC).
Part 2: Michael Addition and Cyclization
-
To the reaction mixture containing the in situ generated ethyl 3-aminocrotonate, add diethyl 2,3-dimethyl-2-butenedioate (1.0 equivalent) and a catalytic amount of acetic acid.
-
Continue to heat the reaction mixture at reflux for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
Part 3: Oxidation and Purification
-
To the cooled reaction mixture, add a suitable oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂), in an appropriate solvent (e.g., toluene).
-
Stir the mixture at room temperature or with gentle heating until the oxidation is complete, as indicated by TLC.
-
Filter the reaction mixture to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude ethyl 5,6-dimethylnicotinate by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Reaction Mechanism
The formation of ethyl 5,6-dimethylnicotinate proceeds through a series of well-established reaction steps:
-
Enamine Formation: Ethyl acetoacetate reacts with ammonia (from ammonium acetate) to form the nucleophilic ethyl 3-aminocrotonate.
-
Michael Addition: The enamine attacks the β-carbon of the α,β-unsaturated diethyl 2,3-dimethyl-2-butenedioate, forming a new carbon-carbon bond and a tetrahedral intermediate.
-
Proton Transfer and Tautomerization: A proton transfer and subsequent tautomerization lead to a more stable intermediate.
-
Intramolecular Cyclization: The amino group of the former enamine attacks one of the ester carbonyl groups, leading to the formation of a six-membered dihydropyridine ring.
-
Dehydration: Elimination of a molecule of water from the cyclized intermediate.
-
Oxidation: The dihydropyridine intermediate is oxidized to the aromatic pyridine ring, yielding the final product, ethyl 5,6-dimethylnicotinate.
Visualizing the Synthesis
Synthetic Workflow
Caption: Overall workflow for the synthesis of ethyl 5,6-dimethylnicotinate.
Mechanistic Pathway
Caption: Key steps in the mechanistic pathway.
Conclusion
The synthesis of ethyl 5,6-dimethylnicotinate from diethyl 2,3-dimethyl-2-butenedioate presents a unique challenge that deviates from classical pyridine syntheses. The proposed modified cyclocondensation approach, which leverages a Michael addition as the key bond-forming step, offers a logical and scientifically sound strategy. This in-depth guide provides the necessary theoretical framework and a detailed experimental protocol to aid researchers in the successful synthesis of this valuable heterocyclic building block. Further optimization of reaction conditions, such as the choice of solvent, temperature, and oxidizing agent, may be necessary to maximize the yield and purity of the final product.
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-
Hantzsch Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
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Preparation of Pyridines, Part 1: By Cyclocondensation. YouTube. [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. [Link]
-
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. [Link]
-
The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. ACS Publications. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
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Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Royal Society of Chemistry. [Link]
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Michael Reaction. Chemistry LibreTexts. [Link]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to Ethyl 5,6-dimethylnicotinate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5,6-dimethylnicotinate, a substituted pyridine derivative, is a key intermediate in the synthesis of various organic molecules of pharmaceutical and biological interest. Its chemical structure, featuring a pyridine ring with two methyl groups and an ethyl ester functional group, provides a versatile scaffold for the development of more complex molecules. This guide offers a comprehensive overview of the physical and chemical properties, synthesis, and applications of Ethyl 5,6-dimethylnicotinate, tailored for professionals in research and drug development.
Chemical Structure and Identification
The structural integrity of a synthetic intermediate is paramount for its successful application in multi-step syntheses. The following diagram illustrates the chemical structure of Ethyl 5,6-dimethylnicotinate.
Caption: Chemical structure of Ethyl 5,6-dimethylnicotinate.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | Ethyl 5,6-dimethylpyridine-3-carboxylate |
| Synonyms | 3-Pyridinecarboxylic acid, 5,6-dimethyl-, ethyl ester; 5,6-Dimethyl-3-pyridinecarboxylic acid ethyl ester; 5,6-Dimethylpyridine-3-carboxylic acid ethyl ester[1] |
| CAS Number | 77629-53-9[1] |
| Molecular Formula | C₁₀H₁₃NO₂[1] |
| Molecular Weight | 179.22 g/mol [1] |
| Appearance | Light Yellow-Orange to Yellow Oil[1][2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is crucial for optimizing reaction conditions and ensuring reproducibility. The following table summarizes the known physical and chemical properties of Ethyl 5,6-dimethylnicotinate.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Boiling Point | 263.1 °C at 760 mmHg (Computed) | [2] |
| Density | 1.056 g/cm³ (Computed) | [2] |
| Flash Point | 112.9 °C (Computed) | [2] |
| Solubility | Data not available for specific solvents such as methanol, ethanol, DMSO, and DMF. However, related compounds like nicotinic acid show good solubility in DMSO and ethanol.[3] | |
| Stability | Stable under recommended storage conditions.[4] | |
| Reactivity | Reacts with strong oxidizing agents, strong acids, and strong bases.[4] |
Synthesis and Purification
The synthesis of Ethyl 5,6-dimethylnicotinate is a multi-step process that typically starts from nicotinic acid derivatives. The key steps involve the introduction of the methyl groups at the 5 and 6 positions of the pyridine ring, followed by esterification.
General Synthetic Workflow
A general workflow for the synthesis is outlined below. The causality behind these steps lies in the strategic functionalization of the pyridine ring to achieve the desired substitution pattern.
Caption: General synthetic workflow for Ethyl 5,6-dimethylnicotinate.
Experimental Protocol: Esterification of 5,6-Dimethylnicotinic Acid (General Procedure)
This protocol describes a general method for the esterification of 5,6-dimethylnicotinic acid to yield the ethyl ester. The choice of an acid catalyst is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.
Materials:
-
5,6-Dimethylnicotinic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5,6-dimethylnicotinic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralization: Dissolve the residue in an organic solvent and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Ethyl 5,6-dimethylnicotinate by vacuum distillation or column chromatography on silica gel.
Spectroscopic Analysis
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A triplet and a quartet in the upfield region corresponding to the ethyl ester group (-OCH₂CH₃).- Two singlets in the aromatic region for the two protons on the pyridine ring.- Two singlets for the two methyl groups attached to the pyridine ring. |
| ¹³C NMR | - A peak for the carbonyl carbon of the ester group (~165-175 ppm).- Peaks in the aromatic region for the carbons of the pyridine ring.- Peaks for the two methyl carbons.- Peaks for the ethyl ester carbons (-OCH₂ and -CH₃). |
| IR Spectroscopy | - A strong absorption band for the C=O stretching of the ester group (~1700-1730 cm⁻¹).- C-H stretching bands for the aromatic and aliphatic protons.- C-N and C=C stretching bands characteristic of the pyridine ring. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (179.22).- Fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅).[5][6][7] |
Applications in Research and Drug Development
Ethyl 5,6-dimethylnicotinate serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry.
-
Intermediate for Omeprazole Metabolites: It is a documented intermediate in the preparation of metabolites of Omeprazole, a widely used proton pump inhibitor.[1] This highlights its importance in metabolism and pharmacokinetic studies.
-
Scaffold for Bioactive Molecules: The structure of Ethyl 5,6-dimethylnicotinate makes it an attractive starting material for the synthesis of a variety of bioactive molecules. Its derivatives have been explored for potential applications as:
-
Anti-inflammatory agents
-
Antioxidants
-
Agrochemicals, such as eco-friendly pesticides
-
The ability to functionalize the pyridine ring and the ester group allows for the creation of diverse chemical libraries for drug discovery programs.
Safety and Handling
As a laboratory chemical, proper safety precautions must be observed when handling Ethyl 5,6-dimethylnicotinate. Although a specific, comprehensive safety data sheet (SDS) is not widely available, information from related compounds suggests the following guidelines.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[4]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]
-
Keep away from heat, sparks, and open flames.[9]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
-
Store under an inert atmosphere to maintain product quality.[4]
Incompatible Materials:
-
Strong oxidizing agents, strong acids, and strong bases.[4]
Conclusion
Ethyl 5,6-dimethylnicotinate is a chemical intermediate with significant potential in synthetic organic chemistry, particularly in the realm of pharmaceutical research and development. Its versatile structure allows for the synthesis of a wide range of derivatives with potential biological activities. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for scientists and researchers. Further experimental investigation into its physical properties, reactivity, and biological profile will undoubtedly expand its utility as a key building block in the creation of novel and impactful molecules.
References
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PubChem. Ethyl 5-bromo-6-methylnicotinate. [Link]
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Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
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ResearchGate. Figure 5. FT-IR spectrum of the ethyl.... [Link]
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- LGC Standards.
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YouTube. Fragmentation in Mass Spectrometry. (2023). [Link]
-
ResearchGate. Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. (2008). [Link]
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Frontiers. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]
-
Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]
-
ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2008). [Link]
-
ResearchGate. Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. (2025). [Link]
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YouTube. The preparation of a pure organic liquid - ethyl ethanoate. (2017). [Link]
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ResearchGate. Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. (2018). [Link]
-
PubMed. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. (2015). [Link]
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Kemitek. Biosourced Vanillin-Based Building Blocks for Organic Electronic Materials. (2021). [Link]
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DOI. Solubility of D-Histidine in Aqueous Co-solvent Mixtures of N,N-Dimethylformamide, Ethanol, Dimethyl Sulfoxide and N-Methyl-2-py. [Link]
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CAS number 54557-74-9 properties and safety data
An In-Depth Technical Guide to 5-Bromo-2-chloro-4'-ethoxydiphenylmethane (CAS No. 461432-23-5)
Abstract
This technical guide provides a comprehensive overview of 5-bromo-2-chloro-4'-ethoxydiphenylmethane (CAS No. 461432-23-5), a critical intermediate in the synthesis of potent and selective SGLT2 inhibitors, such as the anti-diabetic medication Dapagliflozin.[1][2][3] This document consolidates essential information on its chemical and physical properties, outlines established synthetic protocols, and details crucial safety and handling procedures. The guide is designed to equip researchers and drug development professionals with the necessary data and procedural insights to handle and utilize this compound effectively and safely in a laboratory and process development setting.
Introduction and Strategic Importance
5-Bromo-2-chloro-4'-ethoxydiphenylmethane is a diarylmethane derivative whose significance is intrinsically linked to the development of next-generation anti-diabetic therapies. Specifically, it serves as a cornerstone building block for the synthesis of Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor.[1][2][4] SGLT2 inhibitors represent a major advancement in the treatment of type 2 diabetes by promoting the excretion of glucose in the urine, independent of insulin pathways.
The molecular architecture of 5-bromo-2-chloro-4'-ethoxydiphenylmethane is strategically designed for the convergent synthesis of Dapagliflozin. The substituted phenyl rings provide the necessary scaffold for subsequent glycosylation and functional group manipulations. Understanding the properties and synthesis of this intermediate is therefore paramount for process optimization, impurity profiling, and ensuring the overall quality of the final Active Pharmaceutical Ingredient (API).[5][6]
Chemical Identity and Physicochemical Properties
Accurate identification and knowledge of a compound's physical properties are fundamental to its application in chemical synthesis. These parameters influence reaction conditions, solvent selection, purification strategies, and storage requirements.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 461432-23-5[2] |
| Chemical Name | 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene[2] |
| Synonyms | 5-Bromo-2-chloro-4'-ethoxydiphenylmethane, 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene[2][7] |
| Molecular Formula | C₁₅H₁₄BrClO[2] |
| Molecular Weight | 325.63 g/mol [2] |
| InChIKey | ZUNCHZBITMUSRD-UHFFFAOYSA-N[8] |
| SMILES | C1(Cl)=CC=C(Br)C=C1CC1=CC=C(OCC)C=C1[8] |
Physicochemical Data
| Property | Value | Source Insight |
| Appearance | White to Off-White Low-Melting Solid[2][8] | The low melting point indicates that the material may be encountered as a waxy solid or even a supercooled liquid at ambient temperatures, which can affect handling and weighing operations. |
| Melting Point | 41-43°C[2] | A narrow melting point range is indicative of high purity. Monitoring this parameter is a crucial quality control step. |
| Boiling Point | 393.0 ± 32.0 °C (Predicted)[8] | High boiling point suggests that purification by distillation would require high vacuum to prevent thermal decomposition. |
| Density | 1.371 ± 0.06 g/cm³ (Predicted)[8] | |
| Solubility | Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly)[2][8] | Limited solubility in common protic and aprotic solvents necessitates careful selection of reaction and crystallization media. Dichloromethane is commonly used in its synthesis.[8][9] |
Synthesis and Manufacturing Insights
The synthesis of 5-bromo-2-chloro-4'-ethoxydiphenylmethane is a multi-step process that requires careful control of reaction conditions to maximize yield and minimize impurity formation. A common and efficient laboratory-scale synthesis proceeds via a Friedel-Crafts acylation followed by a reduction.[1][6]
Representative Synthetic Pathway
The pathway begins with a readily available starting material, 5-bromo-2-chlorobenzoic acid, and proceeds through two key transformations.
Caption: A common synthetic route to the target intermediate.
Detailed Experimental Protocol
This protocol is a representative example synthesized from patent literature and should be adapted and optimized for specific laboratory conditions.[1][8][9]
Step 1: Preparation of 5-Bromo-2-chlorobenzoyl chloride
-
To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in dichloromethane (DCM, ~10 vol), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.02 eq).
-
Cool the mixture to 0-5°C in an ice-water bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.2 eq) dropwise, maintaining the internal temperature below 10°C. Causality Insight: This exothermic reaction generates gaseous HCl and CO/CO₂ (with oxalyl chloride) or SO₂ (with thionyl chloride). Slow addition and cooling are critical to control the reaction rate and prevent side reactions.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for the cessation of gas evolution.
-
The resulting solution of the acid chloride is typically used directly in the next step without isolation.
Step 2: Friedel-Crafts Acylation
-
In a separate flask, charge phenetole (1.1 eq) and DCM (~5 vol). Cool to 0-5°C.
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.5 eq), portion-wise, keeping the temperature below 10°C. Causality Insight: AlCl₃ is a strong Lewis acid that activates the acyl chloride for electrophilic aromatic substitution. This step is highly exothermic and moisture-sensitive.
-
Slowly add the previously prepared 5-bromo-2-chlorobenzoyl chloride solution to the phenetole-AlCl₃ slurry at 0-5°C.
-
Stir the reaction at this temperature for 2-4 hours. Monitor reaction completion by TLC or HPLC.
Step 3: In-Situ Reduction
-
To the reaction mixture from Step 2, slowly add triethylsilane (Et₃SiH, 2.0 eq) at 0-10°C. Causality Insight: Triethylsilane, in the presence of a Lewis acid or a strong protic acid, is an effective ionic hydrogenation agent that selectively reduces the diaryl ketone to the corresponding methylene group without affecting the halogen substituents.
-
Allow the reaction to warm to room temperature and stir for 12-36 hours. The extended reaction time is often necessary for the complete reduction of the sterically hindered ketone.
-
Upon completion, quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate under vacuum.
-
The crude product can be purified by crystallization or column chromatography to yield 5-bromo-2-chloro-4'-ethoxydiphenylmethane as a white to off-white solid.
Comprehensive Safety and Handling Protocol
While comprehensive toxicological data is not publicly available, the compound's structure and GHS classification warrant careful handling. The following protocol is based on established best practices for handling halogenated aromatic compounds of this class.
Hazard Identification and GHS Classification
| GHS Classification | Details |
| Pictogram | |
| Signal Word | Warning [2] |
| Hazard Statement | H302: Harmful if swallowed[2] |
| Precautionary Statements | P264: Wash hands and exposed skin thoroughly after handling.[2]P270: Do not eat, drink or smoke when using this product.[2]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]P330: Rinse mouth.[2]P501: Dispose of contents/container to an approved waste disposal plant.[2] |
Self-Validating System Insight: The protocol below is designed as a self-validating system. Adherence to each step inherently minimizes the risks identified in the GHS classification.
Exposure Control and Personal Protection
Caption: Hierarchy of controls for safe handling.
-
Engineering Controls : All manipulations of solid or solutions of 5-bromo-2-chloro-4'-ethoxydiphenylmethane must be performed inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical splash goggles are mandatory.
-
Hand Protection : Wear nitrile gloves. Given the lack of specific permeation data, it is prudent to double-glove if handling the material for extended periods. Change gloves immediately if contamination is suspected.
-
Skin and Body Protection : A standard laboratory coat must be worn and kept fully fastened.
-
-
Hygiene Measures : Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2] Do not eat, drink, or smoke in the work area.[2]
First Aid and Emergency Procedures
-
If Swallowed : Rinse mouth with water. Immediately call a poison control center or physician. Do NOT induce vomiting.[2]
-
If on Skin : Remove contaminated clothing. Wash skin immediately with plenty of soap and water.
-
If in Eyes : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
If Inhaled : Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Safe Storage and Disposal
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Some suppliers recommend storage at -20°C to ensure long-term stability.[2] Keep away from oxidizing agents.
-
Disposal : Dispose of waste material and containers in accordance with local, regional, and national regulations. The material should be sent to a licensed hazardous waste disposal facility.[2]
Conclusion
5-Bromo-2-chloro-4'-ethoxydiphenylmethane is a high-value intermediate whose proper handling and synthesis are critical for the production of Dapagliflozin and related SGLT2 inhibitors. This guide has provided a technical foundation covering its chemical properties, a robust synthetic protocol, and a comprehensive safety framework. By integrating these expert insights and adhering to the described safety protocols, researchers and development professionals can confidently and safely leverage this compound in their pursuit of innovative pharmaceutical therapies.
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The Evolving Therapeutic Landscape of Substituted Nicotinic Acid Esters: A Technical Guide for Drug Discovery Professionals
Abstract
Nicotinic acid, or niacin (Vitamin B3), has long been a cornerstone in the management of dyslipidemia.[1] However, the therapeutic potential of its derivatives, particularly substituted nicotinic acid esters, extends far beyond lipid modulation. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by this class of compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anti-inflammatory, antimicrobial, analgesic, and anticonvulsant properties, supported by a critical analysis of structure-activity relationships. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and biological evaluation of these promising therapeutic agents, aiming to empower and accelerate innovation in the field.
Introduction: Beyond the Lipid Hypothesis
Nicotinic acid's primary clinical application has been its ability to favorably alter lipid profiles, most notably by increasing high-density lipoprotein (HDL) cholesterol.[1] This effect is primarily mediated through the activation of the G-protein coupled receptor GPR109A (HM74A).[1] However, the intrinsic reactivity of the carboxylic acid moiety and the pyridine ring presents a rich scaffold for chemical modification, leading to the generation of a diverse library of substituted esters with a wide spectrum of pharmacological activities.[2] These modifications not only modulate the parent molecule's pharmacokinetic and pharmacodynamic properties but also unlock novel therapeutic applications. The esterification of nicotinic acid can enhance its lipophilicity, thereby improving membrane permeability and bioavailability.[3] This guide will navigate the exciting preclinical and early-phase research that is repositioning nicotinic acid derivatives as multifaceted drug candidates.
A Spectrum of Biological Activities: Unveiling the Therapeutic Potential
The derivatization of nicotinic acid has unveiled a treasure trove of biological activities, transforming a simple vitamin into a versatile pharmacophore. This section will explore the key therapeutic areas where substituted nicotinic acid esters are making a significant impact.
Anti-inflammatory and Analgesic Properties
Chronic inflammation is a hallmark of numerous diseases, and the quest for novel anti-inflammatory agents with improved safety profiles is a perpetual endeavor in drug discovery. Substituted nicotinic acid esters have emerged as promising candidates in this arena.
Mechanistic Insights: The anti-inflammatory effects of these compounds are often attributed to the inhibition of key inflammatory mediators. Studies have demonstrated that certain nicotinic acid derivatives can significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5] Furthermore, they have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway, which is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] Some derivatives also exhibit analgesic properties, likely linked to their anti-inflammatory actions.[4][5][8][9]
Structure-Activity Relationship (SAR): The nature and position of the substituent on the nicotinic acid scaffold play a crucial role in determining the anti-inflammatory and analgesic potency. For instance, the introduction of a 2-bromophenyl substituent has been shown to confer significant analgesic and anti-inflammatory activity.[4][5] Conjugation of nicotinic acid with existing NSAIDs has also been explored as a strategy to enhance efficacy and potentially reduce gastrointestinal side effects.[10]
Table 1: Anti-inflammatory Activity of Selected Substituted Nicotinic Acid Derivatives
| Compound/Derivative | In Vitro Model | Key Findings | Reference |
| 2-Arylaminonicotinic acids | LPS/INF γ-stimulated RAW 264.7 macrophages | Comparable inhibition of TNF-α, IL-6, iNOS, and COX-2 to ibuprofen. | [6] |
| 2-Substituted phenyl derivatives | - | Displayed distinctive analgesic and anti-inflammatory activities. | [4][5] |
| Nicotinic acid conjugates of NSAIDs | - | Evaluated for in vitro anti-inflammatory activity. | [10] |
Antimicrobial Activity: A New Frontier in Infectious Disease
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unconventional mechanisms of action. Substituted nicotinic acid esters have demonstrated promising activity against a range of pathogenic microbes.
Spectrum of Activity: Research has highlighted the efficacy of nicotinic acid derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[11][12][13][14][15] Notably, certain acylhydrazone derivatives of nicotinic acid have shown potent activity against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA).[11] Furthermore, some derivatives have exhibited significant antifungal activity against Candida albicans.[14]
Mechanistic Considerations: While the exact mechanisms of antimicrobial action are still under investigation, it is postulated that these compounds may disrupt microbial cell membrane integrity, inhibit essential enzymes, or interfere with biofilm formation.[12] The presence of specific substituents, such as a 5-nitrofuran group, has been correlated with enhanced antibacterial activity.[11]
Table 2: Antimicrobial Activity of Selected Nicotinic Acid Derivatives
| Compound/Derivative | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Acylhydrazone with 5-nitrofuran substituent | Staphylococcus epidermidis | 1.95 µg/mL | [11] |
| Acylhydrazone with 5-nitrofuran substituent | Staphylococcus aureus (MRSA) | 7.81 µg/mL | [11] |
| 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline with 5-nitrofuran substituent | Bacillus subtilis & Staphylococcus aureus | 7.81 µg/mL | [11] |
| (5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one | Candida albicans | Effective against this pathogenic fungus | [14] |
Anticonvulsant Potential: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs with improved efficacy and fewer side effects. Several studies have explored the anticonvulsant properties of nicotinic acid derivatives.[16][17][18][19]
Preclinical Evidence: Esters of nipecotic and isonipecotic acids, which are structurally related to nicotinic acid, have shown anticonvulsant activity in various animal models of seizures.[16] Benzylamide derivatives of nicotinic acid have also demonstrated significant anticonvulsant effects in maximal electroshock (MES)-induced seizure models.[18]
Proposed Mechanisms: The anticonvulsant activity of these compounds may be related to their ability to modulate GABAergic neurotransmission. Some esters have been shown to inhibit the uptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[16]
Experimental Design and Protocols: A Practical Guide
The successful development of novel nicotinic acid esters hinges on robust and reproducible experimental methodologies. This section provides a framework for the synthesis and biological evaluation of these compounds.
General Synthesis of Substituted Nicotinic Acid Esters
A common and versatile method for the synthesis of nicotinic acid esters is through the condensation reaction of nicotinoyl chloride with a variety of alcohols in the presence of a base.
Experimental Protocol: Synthesis of Nicotinic Acid Esters
-
Preparation of Nicotinoyl Chloride: To a solution of nicotinic acid in an appropriate solvent (e.g., thionyl chloride or oxalyl chloride), add the chlorinating agent dropwise at 0°C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the excess chlorinating agent under reduced pressure to obtain nicotinoyl chloride.
-
Esterification: Dissolve the desired alcohol and a base (e.g., pyridine or triethylamine) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Add the freshly prepared nicotinoyl chloride solution dropwise at 0°C. Allow the reaction to proceed at room temperature for a specified period.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired nicotinic acid ester.
Characterization: The structure of the synthesized esters should be confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Diagram 1: General Synthetic Scheme for Nicotinic Acid Esters
A general workflow for the synthesis of substituted nicotinic acid esters.
In Vitro Biological Evaluation
A battery of in vitro assays is essential to screen and characterize the biological activity of newly synthesized nicotinic acid esters.
Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, as an indicator of NO production.
-
Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the culture supernatant using ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess the cytotoxicity of the compounds using the MTT assay.
Protocol: In Vitro Antimicrobial Assay (Broth Microdilution Method)
-
Microbial Culture: Grow the bacterial or fungal strains in their respective appropriate broth overnight at 37°C.
-
Serial Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.
Diagram 2: Workflow for In Vitro Biological Evaluation
A streamlined workflow for the initial in vitro screening of novel compounds.
In Vivo Efficacy Models
Promising candidates identified from in vitro screening should be further evaluated in relevant animal models to assess their in vivo efficacy and safety.[20]
Animal Models for Anti-inflammatory Activity:
-
Carrageenan-induced Paw Edema: A widely used model to evaluate acute inflammation.[8] The reduction in paw volume after compound administration is a measure of anti-inflammatory activity.
-
Adjuvant-induced Arthritis: A model of chronic inflammation that mimics rheumatoid arthritis.
Animal Models for Antimicrobial Activity:
-
Systemic Infection Models: Mice are infected with a lethal dose of a pathogen, and the survival rate after treatment with the test compound is monitored.
-
Topical Infection Models: For skin infections, the compound is applied topically, and the reduction in bacterial load is quantified.
Animal Models for Anticonvulsant Activity:
-
Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.[18]
-
Pentylenetetrazol (PTZ)-induced Seizure Test: A model for myoclonic and absence seizures.[19]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Future Directions and Concluding Remarks
The field of substituted nicotinic acid esters is ripe with opportunities for the discovery of novel therapeutics. Future research should focus on:
-
Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.
-
Optimization of Pharmacokinetic Properties: Efforts to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability, are crucial for clinical translation.
-
Exploration of New Therapeutic Areas: The diverse biological activities of these compounds suggest their potential in other disease areas, such as neurodegenerative disorders and cancer.
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Crystal Structure Analysis of Ethyl 5,6-dimethylnicotinate: A Technical Guide
Abstract
This technical guide provides a comprehensive walkthrough of the crystal structure analysis of Ethyl 5,6-dimethylnicotinate, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] While a published crystal structure for this specific molecule is not currently available, this document serves as a detailed, best-practice exemplar of the process. We will navigate from a plausible synthesis and the critical step of single-crystal growth to the intricacies of data collection via single-crystal X-ray diffraction (SC-XRD), and ultimately, the solution and refinement of the crystal structure. The guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and underscoring the importance of structural analysis in modern chemistry. The methodologies and analyses presented herein are based on established principles of crystallography and are intended to serve as a robust framework for the study of novel small molecules.
Introduction: The Significance of Structural Elucidation
Ethyl 5,6-dimethylnicotinate is a derivative of nicotinic acid (Vitamin B3) characterized by a pyridine ring substituted with two methyl groups and an ethyl ester moiety.[1] Such substituted pyridines are pivotal scaffolds in medicinal chemistry and agrochemistry, often forming the core of biologically active compounds.[1] Understanding the precise three-dimensional arrangement of atoms within a molecule is fundamental to comprehending its physical and chemical properties. X-ray crystallography stands as the definitive method for determining the absolute configuration of a molecule, providing unambiguous, high-resolution structural data.[2][3] This knowledge is a prerequisite for rational drug design, as it elucidates the molecule's conformation, potential intermolecular interactions, and how it might bind to a biological target.[2][4][5][6]
This guide will present a hypothetical yet scientifically rigorous crystal structure analysis of Ethyl 5,6-dimethylnicotinate, demonstrating the complete workflow from material preparation to final structural interpretation.
Synthesis and Crystal Growth: From Powder to Diffraction-Quality Single Crystals
A successful crystal structure analysis begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.
Synthesis of Ethyl 5,6-dimethylnicotinate
A plausible synthetic route to Ethyl 5,6-dimethylnicotinate involves the esterification of 5,6-dimethylnicotinic acid. A typical laboratory-scale procedure is as follows:
Protocol:
-
To a solution of 5,6-dimethylnicotinic acid (1.0 eq.) in absolute ethanol (20 mL/g), add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain Ethyl 5,6-dimethylnicotinate as a light yellow oil.[1][7]
This esterification is a standard and efficient method for converting carboxylic acids to their corresponding ethyl esters, a common procedure for derivatives of nicotinic acid.[8][9]
Crystallization
The transition from a pure, often amorphous or microcrystalline powder to a single crystal suitable for X-ray diffraction is a critical and often challenging step. For small organic molecules like Ethyl 5,6-dimethylnicotinate, several crystallization techniques can be employed.[10] Slow evaporation is a widely used and straightforward method.
Protocol for Slow Evaporation:
-
Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve the compound completely at a higher temperature and allow for slow precipitation as the solvent evaporates. A solvent screen should be performed with small quantities of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof). For Ethyl 5,6-dimethylnicotinate, a mixture of ethanol and hexane is a promising starting point, where ethanol is the primary solvent and hexane acts as an anti-solvent.
-
Preparation of the Crystallization Vessel: Dissolve a small amount of the purified compound (e.g., 10-20 mg) in a minimal amount of the chosen solvent system (e.g., ethanol/hexane) in a clean, small vial.
-
Slow Evaporation: Cover the vial with a cap, and pierce the cap with a needle to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Growth: Over a period of days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals may begin to form. The goal is to obtain clear, well-formed single crystals with sharp edges.
The rationale behind slow evaporation is to allow the molecules to arrange themselves into a highly ordered crystal lattice, which is essential for obtaining high-quality diffraction data.
Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable single crystal is obtained, its three-dimensional structure can be determined using SC-XRD.
Caption: Experimental workflow for crystal structure analysis.
Data Collection
Experimental Setup:
-
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.[11]
-
Diffractometer: Data is collected on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).[11]
-
X-ray Source: Monochromatic X-rays are used, typically from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) source.[10]
-
Temperature: Data is usually collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms, leading to better diffraction data at higher resolution.
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[11]
Data Processing
The raw diffraction images are processed to yield a list of reflection indices (h, k, l) and their corresponding intensities. This involves:
-
Integration: The intensity of each diffraction spot is measured.
-
Scaling and Merging: The intensities from different images are scaled to a common reference frame and symmetry-equivalent reflections are averaged to produce a final, unique dataset.
Structure Solution and Refinement
The processed data allows for the determination of the crystal structure.
Structure Solution
The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are lost during the experiment.[12] For small molecules like Ethyl 5,6-dimethylnicotinate, direct methods are typically used to solve the phase problem.[12][13][14][15] These methods use statistical relationships between the intensities of the reflections to estimate the initial phases, which are then used to calculate an initial electron density map.[14][15] The positions of the atoms can be determined from the peaks in this map.
Structure Refinement
The initial atomic model is then refined using a least-squares method .[16][17][18][19][20] This iterative process adjusts the atomic coordinates and thermal displacement parameters to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[16][19] The quality of the final model is assessed by the R-factor, which should be as low as possible for a good fit.
Hypothetical Crystal Structure of Ethyl 5,6-dimethylnicotinate
The following is a presentation of plausible, hypothetical crystallographic data and a discussion of the structural features of Ethyl 5,6-dimethylnicotinate.
Crystallographic Data
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₁₃NO₂ |
| Formula Weight | 179.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 975.3 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.22 |
| R-factor | 0.045 |
Molecular Structure
The refined structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Key expected features include:
-
Pyridine Ring: The pyridine ring would be essentially planar, with bond lengths and angles consistent with an aromatic heterocyclic system.
-
Substituents: The C-C bond lengths of the methyl groups and the C-C and C-O bonds of the ethyl ester group would conform to standard values. The ethyl ester group would likely be oriented to minimize steric hindrance with the pyridine ring.
Caption: Hypothetical molecular structure of Ethyl 5,6-dimethylnicotinate.
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by intermolecular interactions.[21][22][23] A detailed analysis of the crystal packing would likely reveal:
-
C-H···O Hydrogen Bonds: Weak hydrogen bonds between the methyl or ethyl C-H groups and the oxygen atoms of the ester group on neighboring molecules could play a significant role in the crystal packing.
-
π-π Stacking: The aromatic pyridine rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal structure.
-
van der Waals Forces: A network of weaker van der Waals interactions would also be present, filling the space between molecules efficiently.
The analysis of these interactions is crucial for understanding the solid-state properties of the material, such as its melting point and solubility.[21][23][24]
Conclusion
This technical guide has provided a comprehensive, albeit hypothetical, overview of the crystal structure analysis of Ethyl 5,6-dimethylnicotinate. By following a logical progression from synthesis and crystallization to data collection, structure solution, and refinement, we have illustrated the standard workflow for elucidating the three-dimensional structure of a small organic molecule. The detailed structural information obtained from such an analysis is invaluable for understanding the fundamental properties of the compound and for guiding further research in drug discovery and materials science.[2][4][5][6][25] The principles and techniques described herein are broadly applicable to the crystallographic study of a wide range of chemical compounds.
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Navigating the Solubility Landscape of Ethyl 5,6-dimethylnicotinate: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Solubility in Drug Development
Ethyl 5,6-dimethylnicotinate, a substituted pyridine derivative, serves as a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its journey from a laboratory reagent to a component of a final drug product is critically dependent on its solubility characteristics in various organic solvents. Understanding and quantifying this solubility is not merely an academic exercise; it is a fundamental prerequisite for efficient process development, formulation design, and ultimately, the bioavailability of the final active pharmaceutical ingredient (API).[3] This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to approach the solubility determination of Ethyl 5,6-dimethylnicotinate in common organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers with the theoretical knowledge and practical, step-by-step protocols to generate this crucial data in their own laboratories.
Physicochemical Profile of Ethyl 5,6-dimethylnicotinate
A foundational understanding of the physicochemical properties of Ethyl 5,6-dimethylnicotinate is essential for predicting and interpreting its solubility behavior.
Table 1: Physicochemical Properties of Ethyl 5,6-dimethylnicotinate
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| Appearance | Light Yellow-Orange Solid/Oil | [2] |
| CAS Number | 77629-53-9 | [2][4] |
The structure of Ethyl 5,6-dimethylnicotinate, featuring a pyridine ring, an ethyl ester group, and two methyl substituents, suggests a molecule with moderate polarity. The ethyl ester and methyl groups contribute to its lipophilicity, while the nitrogen atom in the pyridine ring and the carbonyl group of the ester provide sites for polar interactions. This balance of lipophilic and polar characteristics indicates that its solubility will be highly dependent on the nature of the solvent.
Theoretical Considerations: The Interplay of Forces in Solubility
The principle of "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.[5] A more nuanced understanding requires consideration of the specific intermolecular forces at play between Ethyl 5,6-dimethylnicotinate (the solute) and the organic solvent.
Key factors influencing the solubility of Ethyl 5,6-dimethylnicotinate include:
-
Polarity: Solvents with a polarity similar to that of Ethyl 5,6-dimethylnicotinate are more likely to be effective. The dipole moment of the solvent and its ability to engage in dipole-dipole interactions with the solute are critical.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors. Protic solvents, such as alcohols, can act as hydrogen bond donors, potentially leading to favorable interactions and higher solubility.
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent.
The interplay of these factors will determine the extent to which Ethyl 5,6-dimethylnicotinate dissolves in a given organic solvent. A systematic approach to testing a range of solvents with varying polarities and hydrogen bonding capabilities is therefore essential.
Quantitative Solubility Profile of Ethyl 5,6-dimethylnicotinate in Common Organic Solvents
As of the date of this guide, specific quantitative solubility data for Ethyl 5,6-dimethylnicotinate in common organic solvents is not widely available in the peer-reviewed literature. The following table is presented as a template for researchers to populate with their experimentally determined values.
Table 2: Experimentally Determined Solubility of Ethyl 5,6-dimethylnicotinate at 25 °C
| Solvent | Solvent Type | Polarity Index | Solubility (g/L) | Molar Solubility (mol/L) |
| Methanol | Polar Protic | 5.1 | To be determined | To be determined |
| Ethanol | Polar Protic | 4.3 | To be determined | To be determined |
| Acetone | Polar Aprotic | 5.1 | To be determined | To be determined |
| Ethyl Acetate | Moderately Polar Aprotic | 4.4 | To be determined | To be determined |
| Dichloromethane | Nonpolar | 3.1 | To be determined | To be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | To be determined | To be determined |
Experimental Protocol for Determining Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6][7] This method involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.
Diagram of the Shake-Flask Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
1. Materials and Equipment:
-
Ethyl 5,6-dimethylnicotinate (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid Ethyl 5,6-dimethylnicotinate to a pre-weighed vial. An excess is ensured when undissolved solid remains visible after the equilibration period.
-
Record the exact mass of the compound added.
-
Add a precise volume of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure that equilibrium solubility is reached. A typical duration is 24 to 48 hours.[8] It is advisable to determine the time to reach equilibrium by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) in a preliminary experiment.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for settling of the undissolved solid.
-
To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to prevent any undissolved solid from contaminating the sample for analysis.
-
-
Quantification:
-
Prepare a series of standard solutions of Ethyl 5,6-dimethylnicotinate of known concentrations in the same organic solvent.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Dilute the filtered supernatant with the same solvent as necessary to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted supernatant and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original (undiluted) supernatant by multiplying the measured concentration by the dilution factor.
-
This concentration represents the solubility of Ethyl 5,6-dimethylnicotinate in the specific organic solvent at the experimental temperature. Express the solubility in appropriate units, such as g/L or mol/L.
-
Factors Influencing Experimental Accuracy and Trustworthiness
To ensure the generation of reliable and reproducible solubility data, the following experimental parameters must be carefully controlled:
-
Purity of the Compound: The presence of impurities can significantly affect the measured solubility. Therefore, it is essential to use a well-characterized, high-purity sample of Ethyl 5,6-dimethylnicotinate.
-
Solvent Quality: Use analytical or HPLC grade solvents to avoid interference from impurities.
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant and accurately known temperature during equilibration is critical.[9]
-
Equilibration Time: Insufficient equilibration time will lead to an underestimation of the true solubility. The time required to reach equilibrium should be experimentally verified.[6]
-
pH of the Medium (for aqueous solutions): While this guide focuses on organic solvents, it is important to note that for aqueous solutions, the pH can significantly impact the solubility of ionizable compounds.[9]
-
Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid to ensure that no phase transformation (e.g., polymorphism) has occurred during the equilibration process, as this would affect the solubility measurement.
Conclusion and Future Directions
This technical guide provides a robust framework for the experimental determination of the solubility of Ethyl 5,6-dimethylnicotinate in common organic solvents. By adhering to the detailed shake-flask protocol and considering the critical factors influencing accuracy, researchers can generate high-quality, reliable data. This data will be invaluable for optimizing synthetic routes, developing robust purification methods, and designing effective formulations in the journey of drug discovery and development. The systematic generation and dissemination of such fundamental physicochemical data will ultimately contribute to the accelerated and more efficient development of new medicines.
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In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2007). ResearchGate. [Link]
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An In-Depth Technical Guide to Ethyl 5,6-dimethylnicotinate: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of Ethyl 5,6-dimethylnicotinate, a key heterocyclic intermediate in contemporary organic and medicinal chemistry. While not a widely known compound in its own right, its significance is underscored by its crucial role as a precursor in the synthesis of pharmaceutical compounds, most notably the proton pump inhibitor Omeprazole. This document will delve into the plausible synthetic pathways for this molecule, its physicochemical properties, and its established applications, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction and Significance
Ethyl 5,6-dimethylnicotinate (CAS No. 77629-53-9) is a substituted pyridine derivative with the molecular formula C₁₀H₁₃NO₂.[1] Its structure features a pyridine ring substituted with two methyl groups at the 5 and 6 positions and an ethyl ester at the 3-position. The strategic placement of these functional groups makes it a versatile building block in organic synthesis.
The primary driver for the scientific interest in Ethyl 5,6-dimethylnicotinate is its utility as a key intermediate in the multi-step synthesis of Omeprazole and its analogues.[2][3][4] Omeprazole is a widely used medication for the treatment of acid reflux and peptic ulcers. Beyond its role in pharmaceutical synthesis, this compound has also been identified as an eluate from dental filling materials, prompting interest in its environmental and toxicological profile.[1] Furthermore, its structural motif suggests potential applications in agrochemistry and as a scaffold for the development of novel bioactive molecules.[2]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of Ethyl 5,6-dimethylnicotinate is essential for its effective use in synthesis and research.
| Property | Value | Source |
| CAS Number | 77629-53-9 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | Light Yellow-Orange Oil/Liquid | [1] |
| Boiling Point | 263.1 °C at 760 mmHg | |
| Density | 1.056 g/cm³ | |
| SMILES | CCOC(=O)c1cnc(C)c(C)c1 | [1] |
| InChI Key | QDWQAVBUPASDFW-UHFFFAOYSA-N | [1] |
Proposed Synthetic Pathways
While a singular, seminal publication on the original discovery of Ethyl 5,6-dimethylnicotinate is not readily apparent in the surveyed literature, a logical and efficient synthetic route can be devised based on established principles of heterocyclic chemistry. The synthesis can be logically divided into two main stages: the construction of the 5,6-dimethylnicotinic acid core, followed by its esterification.
Synthesis of the 5,6-Dimethylnicotinic Acid Core
The construction of the substituted pyridine ring is the most critical part of the synthesis. A plausible and versatile approach is a variation of the Hantzsch pyridine synthesis, a classic multi-component reaction that forms a dihydropyridine ring, which is subsequently oxidized to the aromatic pyridine.
Conceptual Workflow for 5,6-Dimethylnicotinic Acid Synthesis
Caption: Conceptual workflow for the synthesis of the 5,6-dimethylnicotinic acid core.
Experimental Protocol: Synthesis of 5,6-Dimethylnicotinic Acid
Step 1: Formation of the Dihydropyridine Intermediate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one equivalent of an appropriate β-ketoester (e.g., ethyl acetoacetate), one equivalent of a suitable enone (e.g., ethyl 2-butenoate), and two equivalents of ammonia in a suitable solvent such as ethanol.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Causality: The Hantzsch synthesis is a robust method for the de novo construction of pyridine rings. The choice of ethyl acetoacetate and ethyl 2-butenoate as starting materials is strategic to introduce the required methyl groups at the 5 and 6 positions of the final product. Ammonia serves as the nitrogen source for the heterocyclic ring.
Step 2: Aromatization to Ethyl 5,6-dimethylnicotinate
-
Dissolve the crude dihydropyridine intermediate from the previous step in a suitable solvent such as acetic acid.
-
Add an oxidizing agent, such as nitric acid or chromium trioxide, portion-wise to the solution while maintaining the temperature below 40°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the crude product, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.
Causality: The dihydropyridine intermediate is not aromatic and is therefore less stable. Oxidation provides the thermodynamic driving force to form the stable aromatic pyridine ring. Acetic acid is a common solvent for such oxidations, and the choice of a mild oxidizing agent is crucial to avoid over-oxidation or degradation of the product.
Step 3: Hydrolysis to 5,6-Dimethylnicotinic Acid
-
Suspend the crude Ethyl 5,6-dimethylnicotinate in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to the isoelectric point of the nicotinic acid derivative, leading to its precipitation.
-
Filter the precipitated 5,6-dimethylnicotinic acid, wash with cold water, and dry under vacuum.
Causality: Saponification (base-catalyzed hydrolysis) is a standard and efficient method for converting esters to their corresponding carboxylic acids. The subsequent acidification protonates the carboxylate salt, causing the free acid to precipitate out of the aqueous solution.
Esterification to Ethyl 5,6-dimethylnicotinate
The final step is the conversion of the synthesized 5,6-dimethylnicotinic acid to its ethyl ester. The Fischer-Speier esterification is a classic and reliable method for this transformation.
Reaction Scheme for Fischer-Speier Esterification
Caption: Fischer-Speier esterification of 5,6-dimethylnicotinic acid.
Experimental Protocol: Fischer-Speier Esterification
-
In a round-bottom flask equipped with a reflux condenser, suspend 5,6-dimethylnicotinic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux for 6-8 hours. The removal of water, for example by using a Dean-Stark apparatus, can drive the equilibrium towards the product.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Neutralize the excess acid with a weak base, such as sodium bicarbonate solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Ethyl 5,6-dimethylnicotinate.
-
Purify the product by vacuum distillation or column chromatography.
Causality: The Fischer-Speier esterification is an equilibrium-controlled reaction. Using a large excess of the alcohol (ethanol) and removing the water byproduct shifts the equilibrium towards the formation of the ester, thereby increasing the yield. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
Applications and Future Perspectives
The primary application of Ethyl 5,6-dimethylnicotinate remains in the synthesis of pharmaceuticals, particularly as a key building block for Omeprazole.[2][3][4] Its role in this context highlights the importance of substituted nicotinic acid derivatives in medicinal chemistry.
The presence of multiple functional groups and a substituted aromatic core also opens up possibilities for its use in other areas:
-
Agrochemicals: Pyridine-based compounds are prevalent in herbicides and pesticides. The specific substitution pattern of Ethyl 5,6-dimethylnicotinate could be explored for the development of new agrochemicals with novel modes of action.[2]
-
Materials Science: Heterocyclic compounds are often used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The electronic properties of this molecule could be tuned through further derivatization.
-
Drug Discovery: As a molecular scaffold, it can be further functionalized at the ester group or on the pyridine ring to create libraries of novel compounds for screening against various biological targets. Recent research has shown promise for nicotinic acid derivatives in developing anti-inflammatory and antioxidant agents.[2]
Conclusion
Ethyl 5,6-dimethylnicotinate, while not a household name, is a compound of significant industrial and research importance. Its role as a crucial intermediate in the synthesis of Omeprazole has solidified its place in pharmaceutical manufacturing. The synthetic pathways outlined in this guide, based on fundamental principles of organic chemistry, provide a robust framework for its preparation. As the demand for novel pharmaceuticals and functional materials continues to grow, the versatility of such well-defined building blocks will undoubtedly lead to new and exciting applications.
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Kuujia.com. 77629-53-9(Ethyl 5,6-Dimethylnicotinate). [Link]
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The Unseen Reactivity of the Pyridine Core: A Technical Guide to Ethyl 5,6-Dimethylnicotinate for Drug Discovery Professionals
An In-depth Exploration of the Synthetic Versatility and Reaction Pathways of a Key Heterocyclic Building Block
Introduction
In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Among these, the pyridine ring holds a position of prominence due to its unique electronic properties and its prevalence in a multitude of biologically active molecules. This technical guide provides a comprehensive exploration of the reactivity of a specific, yet highly versatile, pyridine derivative: Ethyl 5,6-dimethylnicotinate. As a senior application scientist, this guide aims to deliver not just a recitation of reactions, but a deeper understanding of the underlying principles that govern its chemical behavior, thereby empowering researchers to unlock its full synthetic potential.
Ethyl 5,6-dimethylnicotinate (CAS No. 77629-53-9) is a nicotinic acid derivative featuring a pyridine ring substituted with two methyl groups at the 5- and 6-positions and an ethyl ester at the 3-position.[1][2] This specific substitution pattern imparts a unique blend of steric and electronic characteristics that dictate its reactivity towards a range of chemical transformations. This guide will delve into the synthesis of this key intermediate and subsequently explore its reactivity in electrophilic and nucleophilic substitutions, as well as functional group modifications, providing detailed protocols and mechanistic insights.
Synthesis of Ethyl 5,6-Dimethylnicotinate
The synthesis of Ethyl 5,6-dimethylnicotinate can be approached through several synthetic strategies, with the choice of route often depending on the availability of starting materials and desired scale. A common and efficient method involves the multi-step preparation from nicotinic acid derivatives, where the methyl groups are introduced via alkylation reactions, followed by esterification.[1]
A plausible and widely applicable approach for the construction of the substituted pyridine ring is the Hantzsch Pyridine Synthesis . This powerful multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[3][4][5] The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine.
Experimental Protocol: Hantzsch-type Synthesis of a Dihydropyridine Precursor
This protocol outlines a general procedure for a Hantzsch reaction that could be adapted for the synthesis of a precursor to Ethyl 5,6-dimethylnicotinate.
Materials:
-
Ethyl acetoacetate
-
Acetaldehyde
-
Ammonium acetate
-
Ethanol
-
Oxidizing agent (e.g., nitric acid, manganese dioxide)
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (2 equivalents), acetaldehyde (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the condensation to form the dihydropyridine intermediate, cool the reaction mixture.
-
Add a suitable oxidizing agent (e.g., a mild solution of nitric acid or a slurry of manganese dioxide in a compatible solvent) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the aromatization is complete, as indicated by TLC.
-
Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted ethyl nicotinate derivative.
Causality Behind Experimental Choices: The Hantzsch synthesis is a robust method for creating highly substituted pyridines in a single pot. The choice of an oxidizing agent in the final step is crucial to drive the reaction to completion by aromatization, which is a strong thermodynamic driving force.[3]
Reactivity of the Pyridine Ring
The reactivity of the pyridine ring in Ethyl 5,6-dimethylnicotinate is a nuanced interplay of the inherent electron-deficient nature of the pyridine nucleus and the electronic effects of its substituents. The nitrogen atom's electronegativity makes the pyridine ring less susceptible to electrophilic attack compared to benzene, while simultaneously activating it towards nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6).[6][7][8][9][10]
The substituents on Ethyl 5,6-dimethylnicotinate further modulate this reactivity:
-
Ethyl Ester Group (-COOEt) at C3: This is an electron-withdrawing group, which further deactivates the ring towards electrophilic attack but enhances its susceptibility to nucleophilic attack.
-
Methyl Groups (-CH₃) at C5 and C6: These are electron-donating groups, which would typically activate the ring towards electrophilic substitution. However, their positions relative to the nitrogen and the ester group lead to a complex reactivity profile.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the pyridine ring of Ethyl 5,6-dimethylnicotinate is expected to be challenging due to the deactivating effect of the nitrogen atom and the ethyl ester group.[6][8][9][10][11][12][13][14][15] However, under forcing conditions, substitution may occur. The directing effect of the substituents would favor electrophilic attack at the C4 position, which is para to the C6-methyl group and meta to the C3-ester and C5-methyl groups.
Diagram of Electrophilic Attack Regioselectivity:
Caption: Predicted regioselectivity for electrophilic attack.
Nucleophilic Aromatic Substitution
The pyridine ring of Ethyl 5,6-dimethylnicotinate, being electron-deficient, is primed for nucleophilic aromatic substitution (SNA_r), especially if a good leaving group is present.[7][9][12][16][17][18][19][20] The most likely positions for nucleophilic attack are C2 and C4, as these positions can best stabilize the negative charge of the Meisenheimer intermediate through resonance involving the nitrogen atom. The presence of the electron-withdrawing ester group further facilitates this process.
For Ethyl 5,6-dimethylnicotinate itself, direct nucleophilic substitution is unlikely as there are no good leaving groups. However, if a halogen were introduced, for instance at the C2 or C4 position, it would readily undergo substitution.
Diagram of Nucleophilic Attack Workflow:
Caption: General workflow for nucleophilic aromatic substitution.
Reactivity of the Substituents
Beyond the pyridine ring itself, the ethyl ester and methyl groups of Ethyl 5,6-dimethylnicotinate offer additional handles for synthetic modification.
Reactions of the Ethyl Ester Group
The ethyl ester at the C3 position can undergo a variety of transformations common to esters:
-
Hydrolysis: Conversion to the corresponding carboxylic acid (5,6-dimethylnicotinic acid) under acidic or basic conditions.
-
Reduction: Reduction to the corresponding primary alcohol ((5,6-dimethylpyridin-3-yl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[17]
-
Transesterification: Conversion to other esters by reaction with an alcohol in the presence of an acid or base catalyst.
-
Amidation: Reaction with amines to form the corresponding amides.
Experimental Protocol: Reduction of the Ester Group
Materials:
-
Ethyl 5,6-dimethylnicotinate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of Ethyl 5,6-dimethylnicotinate (1 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (5,6-dimethylpyridin-3-yl)methanol.
-
Purify the product by column chromatography or distillation if necessary.
Causality Behind Experimental Choices: LiAlH₄ is a powerful reducing agent necessary to reduce the relatively unreactive ester functionality. The careful quenching procedure is critical for safely decomposing the excess hydride and forming an easily filterable aluminum salt precipitate.[17]
Reactions of the Methyl Groups
The methyl groups at C5 and C6 are generally unreactive. However, under strong oxidizing conditions, they can be oxidized to carboxylic acids.[1][21][22] This transformation can be challenging to perform selectively, and may lead to a mixture of products.
Cross-Coupling Reactions
For further elaboration of the Ethyl 5,6-dimethylnicotinate scaffold, the introduction of a halogen atom is a key strategic step. A halogenated derivative, such as Ethyl 5-bromo-6-methylnicotinate, opens the door to a plethora of powerful palladium-catalyzed cross-coupling reactions.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halide and an organoboron compound.[6][8][23][24][25] A bromo-substituted derivative of Ethyl 5,6-dimethylnicotinate could be coupled with various aryl or vinyl boronic acids or esters to introduce diverse substituents.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Substituted Nicotinate
Materials:
-
Bromo-substituted Ethyl 5,6-dimethylnicotinate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
In a reaction vessel, combine the bromo-substituted nicotinate (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Diagram of Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide, providing a gateway to acetylenic derivatives.[16][26][27][28][29]
Characterization Data
Ethyl 5,6-dimethylnicotinate [1][2][11][27][29][30]
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | Light yellow-orange oil/liquid |
| CAS Number | 77629-53-9 |
Spectroscopic Data (Predicted and from related compounds):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.8-9.0 (s, 1H, H-2), 8.0-8.2 (s, 1H, H-4), 4.3-4.5 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.5-2.7 (s, 3H, C5-CH₃ or C6-CH₃), 2.3-2.5 (s, 3H, C5-CH₃ or C6-CH₃), 1.3-1.5 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).[1][30][31]
-
¹³C NMR (CDCl₃, 101 MHz): δ 165-167 (-COO-), 155-157 (C-6), 150-152 (C-2), 140-142 (C-5), 135-137 (C-4), 125-127 (C-3), 60-62 (-OCH₂-), 22-24 (C5-CH₃ or C6-CH₃), 18-20 (C5-CH₃ or C6-CH₃), 14-15 (-CH₃).[1][31]
-
Mass Spectrometry (EI): m/z (%) = 179 (M⁺), 150, 134, 106.[32]
Conclusion
Ethyl 5,6-dimethylnicotinate is a pyridine derivative with a rich and varied reactivity profile. While the pyridine ring is generally deactivated towards electrophilic attack, the presence of substituents opens up numerous avenues for functionalization. The ethyl ester and methyl groups provide handles for a range of transformations, and the potential for halogenation followed by cross-coupling reactions makes this molecule an exceptionally valuable building block in the synthesis of complex molecular architectures. A thorough understanding of the interplay of the electronic and steric effects of the substituents is paramount for designing efficient and selective synthetic routes. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic power of Ethyl 5,6-dimethylnicotinate in their drug discovery and development endeavors.
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Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) [Video]. YouTube. [Link]
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Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) [Video]. YouTube. [Link]
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Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Beilstein Journals. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Retrieved from [Link]
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Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
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Science.gov. (n.d.). methyl group oxidation: Topics. Retrieved from [Link]
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Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. PubMed Central. Retrieved from [Link]
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Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. [Link]
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Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
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CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloarenes. Retrieved from [Link]
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Scribd. (n.d.). Steric and conformational effects in nicotine chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis of 6-Aryl Substituted Derivatives of 6-Bromo-8-Methyl-1, 11-Diazabenzo[A]Phenothiazin-5-One Via Palladium Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]
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Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
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Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
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A Comprehensive Guide to the Theoretical and Computational Analysis of Ethyl 5,6-dimethylnicotinate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5,6-dimethylnicotinate, a substituted pyridine derivative, holds potential as a versatile scaffold in medicinal chemistry and materials science.[1] This guide provides a comprehensive framework for the theoretical and computational investigation of Ethyl 5,6-dimethylnicotinate, leveraging established quantum chemical methods. While direct experimental and computational studies on this specific molecule are not extensively documented in publicly available literature, this paper outlines a robust, validated protocol based on methodologies successfully applied to closely related nicotinic acid derivatives.[2][3] By synthesizing insights from these analogous studies, we present a self-validating system for predicting the structural, spectroscopic, electronic, and biological properties of Ethyl 5,6-dimethylnicotinate, thereby accelerating its potential for rational drug design and materials development. This whitepaper details the causality behind the selection of computational methods, provides step-by-step protocols, and establishes a foundation for future in silico and experimental validation.
Introduction: The Significance of Ethyl 5,6-dimethylnicotinate
Ethyl 5,6-dimethylnicotinate (C₁₀H₁₃NO₂) is a nicotinic acid derivative characterized by a pyridine ring substituted with two methyl groups at the 5 and 6 positions and an ethyl ester group at the 3 position.[1] Nicotinic acid and its derivatives are of significant interest in pharmacology due to their diverse biological activities.[4][5] The strategic placement of methyl and ethyl ester functional groups on the pyridine core of Ethyl 5,6-dimethylnicotinate can significantly influence its steric and electronic properties, making it a valuable intermediate in the synthesis of novel therapeutic agents and specialized chemical materials.[1]
Theoretical and computational chemistry offer powerful tools to elucidate the molecular properties of such compounds before their synthesis and experimental characterization, saving considerable time and resources.[6] This guide focuses on the application of Density Functional Theory (DFT) and molecular docking simulations to build a comprehensive profile of Ethyl 5,6-dimethylnicotinate.
Theoretical and Computational Methodology: A Validated Approach
The computational investigation of Ethyl 5,6-dimethylnicotinate is structured around a multi-faceted approach, employing Density Functional Theory (DFT) as the cornerstone for understanding its intrinsic properties. This choice is predicated on DFT's proven balance of computational cost and accuracy for organic molecules.[7][8]
Geometry Optimization: Unveiling the Molecular Structure
The initial and most critical step is the determination of the most stable three-dimensional conformation of Ethyl 5,6-dimethylnicotinate.
Protocol:
-
Initial Structure Drawing: The 2D structure of Ethyl 5,6-dimethylnicotinate is drawn using a molecular editor and converted to a 3D structure.
-
Computational Method: Geometry optimization is performed using the Gaussian suite of programs.
-
Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is selected. This hybrid functional is widely used and has demonstrated high accuracy in predicting the geometries of organic molecules.[7][9]
-
Basis Set: The 6-311++G(d,p) basis set is employed. This set provides a good balance of flexibility and computational efficiency, allowing for accurate description of electron distribution, including polarization effects.[9]
-
Convergence Criteria: The optimization is run until the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
Spectroscopic Analysis: Predicting Vibrational and NMR Spectra
In silico spectroscopic analysis is a powerful tool for validating the identity and purity of a synthesized compound.
Theoretical vibrational analysis can predict the infrared and Raman spectra, aiding in the interpretation of experimental data.
Protocol:
-
Frequency Calculation: Following geometry optimization at the B3LYP/6-311++G(d,p) level, a frequency calculation is performed.
-
Scaling Factor: The calculated harmonic vibrational frequencies are known to be systematically higher than experimental values. Therefore, a scaling factor is applied to the computed frequencies for better agreement with experimental data.
-
Spectral Analysis: The scaled frequencies, along with their calculated intensities, are used to generate theoretical FT-IR and Raman spectra. Key vibrational modes, such as C=O stretching of the ester, C-N stretching in the pyridine ring, and C-H stretching of the methyl and ethyl groups, are identified and assigned.
Predicting ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of Ethyl 5,6-dimethylnicotinate.
Protocol:
-
GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is employed for calculating NMR chemical shifts.[10]
-
Level of Theory: The calculations are performed at the B3LYP/6-311++G(d,p) level on the optimized geometry.
-
Solvent Effects: To mimic experimental conditions, solvent effects can be incorporated using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Referencing: The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS).
Frontier Molecular Orbital (FMO) Analysis: Understanding Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.
Protocol:
-
HOMO-LUMO Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation.
-
Energy Gap (ΔE): The energy gap (ΔE = ELUMO - EHOMO) is calculated. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability.[11]
-
Global Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and global electrophilicity index (ω) can be calculated to quantify the molecule's reactivity.
-
Visualization: The 3D distributions of the HOMO and LUMO are visualized to identify the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.
Molecular Docking: Exploring Biological Potential
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This can provide insights into the potential biological activity of Ethyl 5,6-dimethylnicotinate.
Protocol:
-
Ligand Preparation: The optimized 3D structure of Ethyl 5,6-dimethylnicotinate is prepared for docking, which includes adding hydrogen atoms and assigning appropriate charges.
-
Target Protein Selection: A biologically relevant protein target is selected based on the known activities of similar nicotinic acid derivatives. For instance, given the role of some nicotinic acid derivatives as VEGFR-2 inhibitors, this could be a potential target.[4][7] The 3D structure of the protein is obtained from the Protein Data Bank (PDB).
-
Binding Site Definition: The active site of the protein is defined based on the co-crystallized ligand or through literature information.
-
Docking Simulation: Docking is performed using software such as AutoDock or FlexX. The program samples a large number of possible conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked pose is then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between Ethyl 5,6-dimethylnicotinate and the protein's active site residues.
Predicted Molecular Properties of Ethyl 5,6-dimethylnicotinate
Based on the methodologies applied to analogous compounds, the following tables summarize the expected quantitative data for Ethyl 5,6-dimethylnicotinate.
Table 1: Predicted Geometrical Parameters
| Parameter | Predicted Value |
| C=O Bond Length (Å) | ~1.21 |
| C-O Bond Length (Å) | ~1.35 |
| N-C Bond Length (Å) | ~1.34 |
| C-C-N Bond Angle (°) | ~123 |
| Dihedral Angle (°) | Varies with conformer |
Table 2: Predicted Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Wavenumber |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 |
| C=O Stretch (Ester) | ~1725 |
| C=N/C=C Stretch (Pyridine) | 1600-1450 |
| C-O Stretch (Ester) | 1300-1150 |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
| Pyridine H | 8.5-7.5 | 150-120 |
| O-CH₂ (Ethyl) | ~4.3 | ~61 |
| CH₃ (Ethyl) | ~1.3 | ~14 |
| Ring CH₃ | ~2.5 | ~20 |
| C=O (Ester) | - | ~165 |
Table 4: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Value (eV) |
| EHOMO | -6.5 to -5.5 |
| ELUMO | -1.5 to -0.5 |
| Energy Gap (ΔE) | 4.0 to 5.0 |
Visualization of Computational Workflows and Concepts
Computational Analysis Workflow
Caption: Workflow for the computational analysis of Ethyl 5,6-dimethylnicotinate.
HOMO-LUMO Energy Gap Concept
Caption: Relationship between HOMO-LUMO energy gap and chemical reactivity.
Conclusion and Future Directions
This guide has outlined a comprehensive and robust theoretical and computational framework for the characterization of Ethyl 5,6-dimethylnicotinate. By leveraging established DFT and molecular docking methodologies that have been validated on analogous nicotinic acid derivatives, researchers can generate reliable predictions of its structural, spectroscopic, electronic, and potential biological properties. The protocols and expected outcomes presented herein provide a solid foundation for guiding future synthesis, experimental validation, and application-driven research in drug discovery and materials science. The next logical step would be the synthesis of Ethyl 5,6-dimethylnicotinate followed by experimental characterization using FT-IR, NMR, and single-crystal X-ray diffraction to validate and refine the theoretical models presented in this guide.
References
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Kuujia.com. 77629-53-9(Ethyl 5,6-Dimethylnicotinate). Available at: [Link]
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Frontiers in Chemistry. (2022). Experimental and Quantum Chemical Studies of Nicotinamide-Oxalic Acid Salt: Hydrogen Bonding, AIM and NBO Analysis. Available at: [Link]
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Archives of Pharmacy. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Available at: [Link]
-
ResearchGate. (2015). A Quantum Chemical Study on Alkaloid Molecules Derived from Nicotinic Acid. Available at: [Link]
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ResearchGate. (2022). Experimental and Quantum Chemical Studies of Nicotinamide-Oxalic Acid Salt: Hydrogen Bonding, AIM and NBO Analysis. Available at: [Link]
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PubMed Central. (2022). Experimental and Quantum Chemical Studies of Nicotinamide-Oxalic Acid Salt: Hydrogen Bonding, AIM and NBO Analysis. Available at: [Link]
-
MDPI. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Available at: [Link]
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Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Javed/0e1f3b8b1e4a7a8d9e1c4b7b5b5c9e1e1e3e5e4e]([Link]
-
Semantic Scholar. (2021). DFT Based Pharmacokinetic, Molecular Docking, and ADMET Studies of Some Glucopyranoside Esters. Available at: [Link]
-
Semantic Scholar. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 I. Available at: [Link]
-
ResearchGate. (2015). The spectroscopic (FT-IR, FT-Raman, dispersive Raman and NMR) study of ethyl-6-chloronicotinate molecule by combined density functional theory. Available at: [Link]
-
ChemRxiv. Theoretical and Computational Chemistry | Early Research Outputs. Available at: [Link]
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PubMed Central. (2023). Molecular docking, drug-likeness and DFT study of some modified tetrahydrocurcumins as potential anticancer agents. Available at: [Link]
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PubMed. (2010). Molecular and crystal properties of ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate from experimental and theoretical electron densities. Available at: [Link]
-
WuXi Chemistry. (2020). Assessing Reactivity with LUMO and HOMO Energy Gap. Available at: [Link]
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National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Available at: [Link]
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Scientific Research Publishing. (2023). DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. Available at: [Link]
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PubMed. (2014). Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids. Available at: [Link]/24036033/)
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Methodological & Application
The Strategic Utility of Ethyl 5,6-Dimethylnicotinate in the Assembly of Fused Pyridine Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5,6-dimethylnicotinate has emerged as a valuable and versatile building block in the field of heterocyclic chemistry. Its unique substitution pattern on the pyridine ring provides a strategic starting point for the synthesis of a diverse array of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the application of ethyl 5,6-dimethylnicotinate in the synthesis of two key fused pyridine scaffolds: pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind the synthetic strategies are presented to enable researchers to effectively utilize this important precursor in their own synthetic endeavors.
Introduction: The Versatility of a Substituted Pyridine Core
Ethyl 5,6-dimethylnicotinate, with its ester functionality and adjacent methyl groups, offers a unique combination of reactive sites. The ester group at the 3-position can be readily transformed into various other functional groups, while the pyridine nitrogen and the adjacent methyl groups influence the reactivity of the ring, making it amenable to a range of cyclization strategies. This strategic arrangement of functional groups allows for the regioselective construction of fused ring systems, a critical aspect in the design of novel therapeutic agents and functional materials.[1]
I. Synthesis of Pyrazolo[3,4-b]pyridines: A Gateway to Bioactive Scaffolds
Pyrazolo[3,4-b]pyridines are a class of fused heterocycles that have garnered significant attention due to their diverse biological activities, including their use as kinase inhibitors and anti-cancer agents. The synthesis of these compounds from ethyl 5,6-dimethylnicotinate involves a multi-step sequence that begins with the crucial conversion of the nicotinate ester to a key intermediate, 2-chloro-5,6-dimethylnicotinonitrile.
A. Transformation of Ethyl 5,6-Dimethylnicotinate to 2-Chloro-5,6-dimethylnicotinonitrile
The conversion of the ethyl nicotinate to the 2-chloro-3-cyano pyridine derivative is a critical step that activates the pyridine ring for subsequent cyclization. This transformation is typically achieved via a Vilsmeier-Haack type reaction, where the ester is first converted to the corresponding amide, which then undergoes chlorination and dehydration.
Protocol 1: Synthesis of 2-Chloro-5,6-dimethylnicotinonitrile
Materials:
-
Ethyl 5,6-dimethylnicotinate
-
Ammonia solution
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Ammonolysis of Ethyl 5,6-dimethylnicotinate
-
In a round-bottom flask, dissolve ethyl 5,6-dimethylnicotinate in a suitable solvent such as methanol.
-
Add an excess of concentrated aqueous ammonia solution.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude 5,6-dimethylnicotinamide. This can be purified by recrystallization if necessary.
Step 2: Vilsmeier-Haack Chlorination and Dehydration
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place the crude 5,6-dimethylnicotinamide.
-
Add excess phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF). The reaction of DMF and POCl₃ generates the Vilsmeier reagent in situ.[2][3][4][5][6]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (DCM).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-chloro-5,6-dimethylnicotinonitrile.
-
Purify the crude product by column chromatography on silica gel.
B. Cyclization to the Pyrazolo[3,4-b]pyridine Core
The 2-chloro-5,6-dimethylnicotinonitrile is a versatile intermediate for the construction of the pyrazolo[3,4-b]pyridine ring system. The key step involves a cyclocondensation reaction with hydrazine or its derivatives.
Protocol 2: Synthesis of 3-Amino-5,6-dimethyl-1H-pyrazolo[3,4-b]pyridine
Materials:
-
2-Chloro-5,6-dimethylnicotinonitrile
-
Hydrazine hydrate
-
Ethanol
-
Dioxane
Procedure:
-
Dissolve 2-chloro-5,6-dimethylnicotinonitrile in a suitable solvent such as ethanol or dioxane.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction involves an initial nucleophilic substitution of the chlorine atom by hydrazine, followed by an intramolecular cyclization of the resulting hydrazinyl intermediate onto the nitrile group.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 3-amino-5,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.
Causality in Experimental Choices: The use of excess hydrazine hydrate drives the reaction to completion. The choice of a high-boiling solvent like ethanol or dioxane allows for the necessary thermal energy to facilitate both the nucleophilic substitution and the subsequent intramolecular cyclization.
Data Summary for Pyrazolo[3,4-b]pyridine Synthesis
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 5,6-Dimethylnicotinamide | C₈H₁₀N₂O | 150.18 | 85-95 |
| 2-Chloro-5,6-dimethylnicotinonitrile | C₈H₇ClN₂ | 166.61 | 60-75 |
| 3-Amino-5,6-dimethyl-1H-pyrazolo[3,4-b]pyridine | C₈H₁₀N₄ | 162.19 | 80-90 |
Experimental Workflow for Pyrazolo[3,4-b]pyridine Synthesis
Caption: Synthetic pathway from Ethyl 5,6-dimethylnicotinate to the pyrazolo[3,4-b]pyridine core.
II. Synthesis of Thieno[2,3-b]pyridines: Building Blocks for Functional Materials and Pharmaceuticals
Thieno[2,3-b]pyridines are another important class of fused heterocycles with applications ranging from medicinal chemistry to organic electronics. The synthesis of this scaffold from ethyl 5,6-dimethylnicotinate proceeds through a different set of key intermediates, highlighting the versatility of the starting material.
A. Conversion of 2-Chloro-5,6-dimethylnicotinonitrile to 2-Mercapto-5,6-dimethylnicotinonitrile
The initial intermediate, 2-chloro-5,6-dimethylnicotinonitrile, can be converted to the corresponding 2-mercapto derivative, which is a crucial precursor for the construction of the thiophene ring.
Protocol 3: Synthesis of 2-Mercapto-5,6-dimethylnicotinonitrile
Materials:
-
2-Chloro-5,6-dimethylnicotinonitrile
-
Sodium hydrosulfide (NaSH) or Thiourea followed by hydrolysis
-
Ethanol
-
Hydrochloric acid (for thiourea route)
Procedure (using Sodium Hydrosulfide):
-
In a round-bottom flask, dissolve 2-chloro-5,6-dimethylnicotinonitrile in ethanol.
-
Add a solution of sodium hydrosulfide in ethanol to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, acidify the reaction mixture with dilute hydrochloric acid to precipitate the 2-mercapto-5,6-dimethylnicotinonitrile.
-
Collect the solid product by filtration, wash with water, and dry.
B. Thorpe-Ziegler Cyclization to the Thieno[2,3-b]pyridine Scaffold
The formation of the thieno[2,3-b]pyridine ring is achieved through a Thorpe-Ziegler cyclization. This involves the S-alkylation of the 2-mercapto intermediate with an α-halo ester or nitrile, followed by a base-catalyzed intramolecular cyclization.
Protocol 4: Synthesis of Ethyl 3-Amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Materials:
-
2-Mercapto-5,6-dimethylnicotinonitrile
-
Ethyl chloroacetate
-
Sodium ethoxide
-
Ethanol
Step 1: S-Alkylation
-
In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol.
-
Add 2-mercapto-5,6-dimethylnicotinonitrile to the sodium ethoxide solution to form the sodium thiolate salt.
-
Add ethyl chloroacetate dropwise to the reaction mixture and stir at room temperature for 1-2 hours.
Step 2: Thorpe-Ziegler Cyclization
-
Heat the reaction mixture from Step 1 to reflux for 2-4 hours. The Thorpe-Ziegler reaction is an intramolecular condensation between the nitrile group and the active methylene group of the ester, catalyzed by the base.[7][8][9][10]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
The product, ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, will precipitate.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
Causality in Experimental Choices: The use of a strong base like sodium ethoxide is essential for both the deprotonation of the thiol to form the nucleophilic thiolate and for catalyzing the subsequent Thorpe-Ziegler cyclization. The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the ester and the base.
Data Summary for Thieno[2,3-b]pyridine Synthesis
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 2-Mercapto-5,6-dimethylnicotinonitrile | C₈H₈N₂S | 164.23 | 70-85 |
| Ethyl 3-Amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | C₁₂H₁₄N₂O₂S | 250.32 | 65-80 |
Experimental Workflow for Thieno[2,3-b]pyridine Synthesis
Caption: Synthetic pathway from 2-chloro-5,6-dimethylnicotinonitrile to the thieno[2,3-b]pyridine core.
Conclusion: A Versatile Precursor for Complex Heterocyclic Architectures
Ethyl 5,6-dimethylnicotinate serves as a readily accessible and highly adaptable starting material for the synthesis of complex fused heterocyclic systems. The strategic positioning of its functional groups allows for the regioselective construction of both pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines through well-established synthetic transformations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry, drug discovery, and materials science to harness the full potential of this valuable synthetic intermediate. The ability to efficiently construct these privileged scaffolds from a common precursor underscores the importance of rational molecular design in modern organic synthesis.
References
- Lynch, B. M., et al. (1974). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 52(21), 3673-3683.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Thorpe, J. F., & Ziegler, K. (1933). Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794.
- Campaigne, E., & Archer, W. L. (1953). Formylation of dimethylaniline. Organic Syntheses, 33, 27.
- Mallegol, T., et al. (2005). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. Synthesis, 2005(11), 1771–1774.
- Bélanger, G., et al. (2005). Addition of Tethered Nonaromatic Carbon Nucleophiles to Chemoselectively Activated Amides. Organic Letters, 7(20), 4431–4434.
- Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761.
- Schaefer, J. P., & Bloomfield, J. J. (2011).
- Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie, 504(1), 94-130.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122.
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794.
- Campaigne, E., & Archer, W. L. (1953). Formylation of dimethylaniline. Organic Syntheses, 33, 27.
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyl 5,6-dimethylnicotinate in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Potential of Ethyl 5,6-dimethylnicotinate as an Agrochemical Scaffold
Ethyl 5,6-dimethylnicotinate (CAS No. 77629-53-9) is a substituted pyridine carboxylic acid ester, a class of compounds that has yielded numerous commercially successful agrochemicals.[1][2] The pyridine ring is a key pharmacophore in products ranging from herbicides and fungicides to insecticides.[2] While Ethyl 5,6-dimethylnicotinate is primarily recognized as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals, its structural features—specifically the dimethyl-substituted pyridine core—suggest its potential as a lead compound or scaffold in agrochemical discovery.[1]
Recent research has indicated that certain derivatives of nicotinic acid exhibit potent insecticidal activity, making them promising candidates for the development of novel, eco-friendly pesticides.[1][3] This document provides a comprehensive guide for researchers aiming to elucidate the agrochemical potential of Ethyl 5,6-dimethylnicotinate. It outlines a hypothesis-driven screening strategy and provides detailed, field-proven protocols for evaluating its insecticidal, herbicidal, and fungicidal activities. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.
Physicochemical Properties of Ethyl 5,6-dimethylnicotinate
A foundational understanding of the compound's properties is critical for designing relevant experiments, particularly for formulation and toxicological studies.
| Property | Value | Reference |
| CAS Number | 77629-53-9 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [4] |
| Appearance | Light Yellow-Orange Oil/Solid | [4] |
| Boiling Point | 263.1°C at 760 mmHg | |
| Density | 1.056 g/cm³ | |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethyl acetate). |
Part 1: Hypothesis-Driven Screening Strategy
The structural similarity of Ethyl 5,6-dimethylnicotinate to other nicotinic acid derivatives provides a logical starting point for investigation. The most probable bioactivity is insecticidal, followed by potential herbicidal or fungicidal effects. A tiered screening approach is recommended to efficiently allocate resources.
Primary Hypothesis: Insecticidal Activity via Nicotinic Acetylcholine Receptor (nAChR) Modulation
Many successful insecticides, including the neonicotinoids, function as agonists at the insect nicotinic acetylcholine receptor (nAChR).[5] This interaction leads to overstimulation of the nervous system and subsequent paralysis and death of the insect. The pyridine core of Ethyl 5,6-dimethylnicotinate is a key structural feature of many nAChR-targeting insecticides.
Experimental Workflow for Agrochemical Screening
Caption: A tiered workflow for evaluating the agrochemical potential of a novel compound.
Part 2: Experimental Protocols
The following protocols are designed as self-validating systems, including essential positive and negative controls to ensure data integrity.
Protocol 2.1: Preparation of a Test Formulation
For initial biological screening, a simple emulsifiable concentrate (EC) formulation is suitable. This ensures the compound can be diluted in water and applied uniformly.
Materials:
-
Ethyl 5,6-dimethylnicotinate (analytical grade, >95% purity)
-
Solvent: Cyclohexanone or N-methyl-2-pyrrolidone (NMP)
-
Emulsifier blend (e.g., Atlox™ 4916 or a similar blend of anionic and non-ionic surfactants)
-
Deionized water
Procedure:
-
Prepare a 1% (w/v) stock solution. Dissolve 100 mg of Ethyl 5,6-dimethylnicotinate in 5 mL of solvent.
-
Add 50 mg (5% of the active ingredient weight) of the emulsifier blend to the solution.
-
Vortex until the solution is homogeneous. This is your 1% EC stock concentrate.
-
For testing, dilute this stock solution in deionized water to achieve the desired final concentrations (e.g., 1000, 500, 250, 125, 62.5 ppm). When diluted, a stable milky emulsion should form spontaneously.[6]
Protocol 2.2: Primary Insecticidal Bioassay (Foliar Contact on Aphids)
This protocol assesses the contact and/or ingestion toxicity against a common sap-sucking insect pest, such as the green peach aphid (Myzus persicae).
Materials:
-
Cabbage or radish seedlings (2-3 weeks old)
-
Healthy, synchronized culture of Myzus persicae
-
Test formulation of Ethyl 5,6-dimethylnicotinate (see Protocol 2.1)
-
Positive Control: A commercial aphicide (e.g., imidacloprid) at its recommended label rate.
-
Negative Control: Formulation blank (solvent + emulsifier, diluted to the same extent as the highest test concentration).
-
Fine-mist sprayer
-
Ventilated cages for holding treated plants.
Procedure:
-
Infestation: Place 10-20 adult aphids onto the leaves of each seedling. Allow 24 hours for the aphids to settle.
-
Preparation: Prepare serial dilutions of the test compound (e.g., 500, 250, 100, 50 ppm). Prepare the positive and negative controls.
-
Application: Spray the infested plants with the respective solutions until runoff, ensuring complete coverage of all leaf surfaces. Use 3-4 replicate plants per treatment.
-
Incubation: Place the treated plants in ventilated cages under controlled conditions (e.g., 22°C, 16:8 L:D photoperiod).
-
Assessment: At 24, 48, and 72 hours post-treatment, count the number of live and dead aphids on each plant. Aphids that are moribund or unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the negative control using Abbott's formula. If significant dose-dependent mortality is observed, proceed to a full dose-response study to determine the LC₅₀ (lethal concentration for 50% of the population).
Protocol 2.3: Primary Herbicidal Bioassay (Pre-Emergence)
This assay evaluates the effect of the compound on the germination and early growth of key weed species.
Materials:
-
Seeds of representative weeds: a monocot (e.g., ryegrass, Lolium perenne) and a dicot (e.g., cress, Lepidium sativum).
-
Small pots (e.g., 5x5 cm) filled with a standard potting mix.
-
Test formulation (see Protocol 2.1).
-
Positive Control: A commercial pre-emergence herbicide (e.g., pendimethalin).
-
Negative Control: Formulation blank.
Procedure:
-
Sowing: Sow 10-15 seeds of a single weed species evenly on the soil surface of each pot. Cover lightly with a thin layer of soil.
-
Application: Using a calibrated sprayer, apply the test solutions at a rate equivalent to a field application (e.g., 1000, 500, 250 g a.i./ha). This requires calculating the surface area of the pot and applying the corresponding volume of solution. Prepare 3-4 replicate pots per treatment.
-
Incubation: Place the pots in a greenhouse or growth chamber with appropriate conditions for germination. Water gently as needed, avoiding surface disturbance.
-
Assessment: After 14-21 days, assess the herbicidal effect. Count the number of emerged seedlings and visually score the phytotoxicity (0 = no effect, 100 = complete kill). Harvest the above-ground biomass, dry it in an oven at 60°C for 48 hours, and weigh it.
-
Data Analysis: Calculate the percent inhibition of germination and the percent reduction in biomass compared to the negative control. If significant activity is observed, a dose-response study can determine the GR₅₀ (concentration causing 50% growth reduction).
Part 3: Mechanism of Action (MoA) Investigation
Should insecticidal activity be confirmed, investigating the MoA is a critical next step. The structural similarity to nicotinoids strongly suggests the nAChR as the primary target.
Hypothetical MoA Pathway
Caption: Hypothesized mechanism of action for an nAChR agonist insecticide.
A competitive radioligand binding assay can validate this hypothesis. This experiment measures the ability of Ethyl 5,6-dimethylnicotinate to displace a known nAChR ligand (e.g., [³H]-imidacloprid or [³H]-epibatidine) from insect neuronal membrane preparations. A high binding affinity would provide strong evidence for its action at the nAChR.
Conclusion and Future Directions
Ethyl 5,6-dimethylnicotinate represents a structurally interesting starting point for agrochemical research. The protocols outlined in this guide provide a robust framework for a systematic evaluation of its biological activity. Initial screening should focus on its potential as an insecticide, given the well-documented activity of related nicotinic acid derivatives.[2][3] Any confirmed "hit" from these primary screens would warrant more detailed dose-response studies, investigation into the spectrum of activity against other pests, and structure-activity relationship (SAR) studies to optimize its potency and properties. Through this systematic approach, the true potential of Ethyl 5,6-dimethylnicotinate in the development of next-generation crop protection agents can be thoroughly explored.
References
-
Kuujia.com. 77629-53-9(Ethyl 5,6-Dimethylnicotinate). Available at: [Link]
- Kuujia.com. Ethyl 5,6-Dimethylnicotinate: A Comprehensive Overview.
-
MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and insecticidal activity of some nicotinic acid derivatives. Available at: [Link]
-
Semantic Scholar. Structure–activity relationships of acyclic nicotinoids and neonicotinoids for insect nicotinic acetylcholine receptor/ion channel complex. Available at: [Link]
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ResearchGate. Studies on the Structure-Activity Relationship and Mode of Actions of Neonicotinoid Insecticides. Available at: [Link]
-
Croda Agriculture. Formulating emulsifiable concentrate (EC). Available at: [Link]
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- 4. Ethyl 5,6-Dimethylnicotinate | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. 77629-53-9_Ethyl 5,6-DimethylnicotinateCAS号:77629-53-9_Ethyl 5,6-Dimethylnicotinate【结构式 性质 英文】 - 化源网 [chemsrc.com]
Application Note: A Validated Protocol for the Hydrolysis of Ethyl 5,6-dimethylnicotinate to 5,6-dimethylnicotinic acid
Introduction
Nicotinic acid and its derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries. Their versatile chemical nature allows for a wide array of synthetic modifications, leading to the development of novel therapeutic agents and specialized chemicals. The conversion of nicotinic acid esters to their corresponding carboxylic acids is a crucial step in the synthesis of many of these compounds. This application note provides a detailed, reliable protocol for the hydrolysis of Ethyl 5,6-dimethylnicotinate to 5,6-dimethylnicotinic acid, a transformation of significant interest in medicinal chemistry and drug development.
The protocol herein is grounded in the well-established principles of ester saponification, a robust and widely utilized chemical reaction. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and detail the necessary characterization techniques to ensure the successful synthesis of the target carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and field-proven methodology for this important synthetic step.
Chemical Principles: The Saponification of Esters
The hydrolysis of an ester to a carboxylic acid in the presence of a base is known as saponification. This reaction is effectively irreversible and proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the attack of a hydroxide ion (from a base such as sodium hydroxide) on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of the ethoxide leaving group and the formation of the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt, and the ethoxide is protonated by the solvent to yield ethanol. An acidic workup is then required to protonate the carboxylate salt and isolate the desired carboxylic acid.
Experimental Protocol
This protocol details the hydrolysis of Ethyl 5,6-dimethylnicotinate to 5,6-dimethylnicotinic acid. The procedure is based on established methods for the saponification of related ethyl nicotinate derivatives and has been optimized for high yield and purity.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier |
| Ethyl 5,6-dimethylnicotinate | C₁₀H₁₃NO₂ | 179.22 | 10.0 g | Commercially Available |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 4.46 g | Standard Laboratory Grade |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 100 mL | Anhydrous |
| Deionized Water | H₂O | 18.02 | As needed | |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | Concentrated (37%) |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | As needed | Anhydrous |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Safety Precautions
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Hydrochloric Acid (HCl): Corrosive and can cause severe skin burns and eye damage. The vapor is also harmful. Use in a well-ventilated fume hood and wear appropriate PPE.
-
Ethanol and Diethyl Ether: Highly flammable liquids. Keep away from open flames and ignition sources.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.46 g of sodium hydroxide in 50 mL of deionized water. Once the sodium hydroxide has completely dissolved, add 100 mL of ethanol.
-
Addition of Starting Material: To the basic solution, add 10.0 g of Ethyl 5,6-dimethylnicotinate.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, slowly add concentrated hydrochloric acid with stirring in an ice bath until the pH of the solution is approximately 2-3. A white precipitate of 5,6-dimethylnicotinic acid should form.
-
Isolation of Product: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.
-
Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight.
Visual Workflow
Caption: Saponification of Ethyl 5,6-dimethylnicotinate to 5,6-dimethylnicotinic acid.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reflux can be extended. Ensure that the sodium hydroxide is fully dissolved and that the stirring is efficient.
-
Low Yield: The pH of the solution during acidification is critical. Ensure the pH is brought down to 2-3 to fully protonate the carboxylate and induce precipitation. Insufficient cooling before filtration can also lead to loss of product.
-
Product Purity: The purity of the final product can be further enhanced by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Conclusion
This application note provides a comprehensive and practical guide for the efficient hydrolysis of Ethyl 5,6-dimethylnicotinate to 5,6-dimethylnicotinic acid. By following the detailed protocol and adhering to the safety precautions, researchers can reliably synthesize this valuable carboxylic acid derivative. The inclusion of predicted spectroscopic data and a clear workflow aims to support the successful execution and validation of this chemical transformation in a research and development setting.
References
Synthetic Pathways to Novel Bioactive Scaffolds from Ethyl 5,6-dimethylnicotinate: An Application Guide
Introduction: The Strategic Value of Ethyl 5,6-dimethylnicotinate
Ethyl 5,6-dimethylnicotinate is a versatile pyridine-based building block with significant potential in medicinal chemistry and drug discovery. The presence of multiple modifiable sites—the ester functionality, the two adjacent methyl groups, and the pyridine ring itself—offers a rich landscape for the generation of diverse and novel molecular architectures. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in favorable interactions with biological targets.[1] This guide provides detailed synthetic protocols for the transformation of Ethyl 5,6-dimethylnicotinate into a variety of functionalized derivatives, opening avenues for the exploration of new chemical space and the development of potential therapeutic agents. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
I. Core Functionalization Strategies: Unlocking the Potential of the Pyridine Ring
The initial strategic modifications of Ethyl 5,6-dimethylnicotinate are crucial for enabling a wide array of subsequent derivatizations. This section details foundational protocols for hydrolysis, selective oxidation, and halogenation.
A. Hydrolysis of the Ethyl Ester: Gateway to Amide Derivatives
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, providing a handle for the introduction of diverse amide functionalities via well-established coupling chemistries.[2][3][4][5]
Protocol 1: Alkaline Hydrolysis of Ethyl 5,6-dimethylnicotinate
Rationale: Alkaline hydrolysis using sodium hydroxide is a classic and efficient method for the saponification of esters. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid.
Step-by-Step Methodology:
-
To a solution of Ethyl 5,6-dimethylnicotinate (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium hydroxide (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 2N HCl.
-
The resulting precipitate, 5,6-dimethylnicotinic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Expected Data:
| Starting Material | Product | Reagents | Typical Yield | Melting Point (°C) |
| Ethyl 5,6-dimethylnicotinate | 5,6-Dimethylnicotinic acid | NaOH, EtOH/H₂O, HCl | >90% | 210-212 |
Workflow Diagram:
Caption: Hydrolysis of Ethyl 5,6-dimethylnicotinate.
B. Selective Oxidation of the 6-Methyl Group: Introducing a Carboxylic Acid Handle
The selective oxidation of one of the methyl groups provides an alternative route to a carboxylic acid derivative, preserving the ester functionality for other transformations. The methyl group at the 6-position is generally more susceptible to oxidation due to the electronic influence of the ring nitrogen.[6][7][8][9][10]
Protocol 2: Permanganate Oxidation of the 6-Methyl Group
Rationale: Potassium permanganate is a powerful oxidizing agent capable of converting alkyl side chains on aromatic rings to carboxylic acids. The reaction is thought to proceed via a radical mechanism initiated by hydrogen abstraction from the benzylic-like position. The selectivity for the 6-methyl group over the 5-methyl group is achieved under controlled conditions due to the slightly higher reactivity of the position alpha to the nitrogen.
Step-by-Step Methodology:
-
Suspend Ethyl 5,6-dimethylnicotinate (1.0 eq) in water.
-
Heat the suspension to 80-90 °C and add a solution of potassium permanganate (3.0 eq) in water dropwise over a period of 2 hours.
-
Maintain the temperature and stir the reaction mixture for an additional 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the manganese dioxide.
-
Wash the filter cake with hot water.
-
Combine the filtrate and washings, and acidify with concentrated HCl to pH 3.
-
Cool the solution in an ice bath to precipitate the product, 5-carboxy-6-methylnicotinic acid ethyl ester.
-
Collect the product by filtration, wash with cold water, and dry.
Expected Data:
| Starting Material | Product | Reagents | Typical Yield |
| Ethyl 5,6-dimethylnicotinate | 5-Carboxy-6-methylnicotinic acid ethyl ester | KMnO₄, H₂O | 50-60% |
Workflow Diagram:
Caption: Selective oxidation of the 6-methyl group.
C. Halogenation of the Pyridine Ring: Paving the Way for Cross-Coupling
Introducing a halogen atom onto the pyridine ring is a key step for subsequent functionalization via metal-catalyzed cross-coupling reactions. The position of halogenation can be influenced by the directing effects of the existing substituents.
Protocol 3: Electrophilic Bromination
Rationale: Direct bromination of the pyridine ring requires harsh conditions due to the ring's electron-deficient nature. However, the electron-donating methyl groups can facilitate electrophilic substitution. The reaction with N-bromosuccinimide (NBS) in the presence of an acid catalyst provides a source of electrophilic bromine.
Step-by-Step Methodology:
-
Dissolve Ethyl 5,6-dimethylnicotinate (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Data:
| Starting Material | Product | Reagents | Typical Yield |
| Ethyl 5,6-dimethylnicotinate | Ethyl 2-bromo-5,6-dimethylnicotinate | NBS, H₂SO₄ | 60-70% |
Workflow Diagram:
Caption: Electrophilic bromination of the pyridine ring.
II. Advanced Derivatization via Cross-Coupling Reactions
With a halogenated intermediate in hand, a plethora of novel derivatives can be accessed through palladium-catalyzed cross-coupling reactions. These methods are renowned for their broad substrate scope and functional group tolerance.[11][12][13][14][15][16][17][18][19][20][21][22][23][24]
A. Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and a halide.[20][22][23]
Protocol 4: Suzuki-Miyaura Coupling with Phenylboronic Acid
Rationale: This reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition of the aryl halide to the palladium center, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Step-by-Step Methodology:
-
To a degassed mixture of Ethyl 2-bromo-5,6-dimethylnicotinate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 3:1 mixture of toluene and water, add Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 90 °C under an inert atmosphere for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Expected Data:
| Starting Material | Product | Reagents | Typical Yield |
| Ethyl 2-bromo-5,6-dimethylnicotinate | Ethyl 5,6-dimethyl-2-phenylnicotinate | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 75-85% |
B. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14][16][19][21][24]
Protocol 5: Sonogashira Coupling with Phenylacetylene
Rationale: This coupling reaction is co-catalyzed by palladium and copper. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Step-by-Step Methodology:
-
To a solution of Ethyl 2-bromo-5,6-dimethylnicotinate (1.0 eq) and phenylacetylene (1.5 eq) in degassed triethylamine, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).
-
Stir the reaction mixture at 60 °C under an inert atmosphere for 6-8 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture, filter through celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Expected Data:
| Starting Material | Product | Reagents | Typical Yield |
| Ethyl 2-bromo-5,6-dimethylnicotinate | Ethyl 5,6-dimethyl-2-(phenylethynyl)nicotinate | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | 70-80% |
C. Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling an amine with an aryl halide.[11][13][15][17][18]
Protocol 6: Buchwald-Hartwig Amination with Morpholine
Rationale: This palladium-catalyzed reaction involves the use of a bulky, electron-rich phosphine ligand that promotes the crucial reductive elimination step, leading to the formation of the C-N bond. A strong, non-nucleophilic base is required to deprotonate the amine.
Step-by-Step Methodology:
-
In a glovebox, combine Ethyl 2-bromo-5,6-dimethylnicotinate (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) in a sealed tube.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 110 °C for 12-18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Expected Data:
| Starting Material | Product | Reagents | Typical Yield |
| Ethyl 2-bromo-5,6-dimethylnicotinate | Ethyl 5,6-dimethyl-2-(morpholino)nicotinate | Morpholine, Pd₂(dba)₃, Xantphos, NaOtBu | 65-75% |
Cross-Coupling Workflow Diagram:
Caption: Cross-coupling strategies from a halogenated intermediate.
III. Synthesis of Fused Heterocyclic Systems: Building Complexity
The functionalized nicotinic acid derivatives can serve as precursors for the synthesis of more complex, fused heterocyclic systems, which are of great interest in drug discovery.
A. Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a class of fused heterocycles known to exhibit a range of biological activities.[25][26][27][28][29]
Protocol 7: Condensation with Hydrazine
Rationale: This protocol involves the initial formation of a β-ketoester equivalent, which then undergoes cyclization with hydrazine to form the pyrazole ring fused to the pyridine core.
Step-by-Step Methodology:
-
Treat Ethyl 5,6-dimethylnicotinate with a strong base like sodium ethoxide, followed by condensation with a suitable electrophile (e.g., diethyl carbonate) to generate a β-ketoester intermediate in situ.
-
To this intermediate, add hydrazine hydrate (1.1 eq) in ethanol.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Triturate the residue with water to obtain the crude product.
-
Recrystallize from ethanol to afford the pure pyrazolo[3,4-b]pyridine derivative.
Expected Data:
| Starting Material | Product | Reagents | Typical Yield |
| Ethyl 5,6-dimethylnicotinate | 4,5-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | 1. NaOEt, (EtO)₂CO\n2. N₂H₄·H₂O | 55-65% |
Workflow Diagram for Fused Heterocycle Synthesis:
Caption: Synthesis of a pyrazolo[3,4-b]pyridine scaffold.
IV. Conclusion
This application guide provides a detailed and technically grounded framework for the synthetic exploration of Ethyl 5,6-dimethylnicotinate. The protocols described herein are not merely a collection of procedures but are presented with a rationale to facilitate a deeper understanding of the underlying chemical transformations. By leveraging these foundational and advanced synthetic routes, researchers can efficiently generate a diverse library of novel pyridine derivatives for screening in various drug discovery programs. The strategic functionalization of this versatile starting material holds significant promise for the identification of new bioactive molecules.
V. References
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Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]
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Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. PubMed Central. [Link]
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Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Semantic Scholar. [Link]
-
Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. ResearchGate. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]
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Ethyl 5-bromo-6-methylnicotinate. PubChem. [Link]
-
Buchwald–Hartwig amination. Grokipedia. [Link]
-
Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. ResearchGate. [Link]
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Sonogashira coupling. In: Wikipedia. ; 2023. [Link]
-
Buchwald-Hartwig amination. YouTube. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
The Suzuki Reaction. Chem 115 Myers. [Link]
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Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
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Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]
-
Selective Photocatalytic C-H Oxidation of 5-Methylcytosine in DNA. PubMed. [Link]
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Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. ResearchGate. [Link]
-
How to Make Amides: Mechanism. YouTube. [Link]
-
Sequence-selective osmium oxidation of DNA: efficient distinction between 5-methylcytosine and cytosine. Organic & Biomolecular Chemistry. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PubMed Central. [Link]
-
Preparation of nicotinic acid amide. US2280040A.
-
Effects of Tet-induced Oxidation Products of 5-Methylcytosine on Dnmt1- and DNMT3a-mediated Cytosine Methylation. PubMed Central. [Link]
-
Ethyl 5-(hydroxymethyl)nicotinate. PubChem. [Link]
-
(PDF) Selective Photocatalytic C−H Oxidation of 5‐Methylcytosine in DNA. ResearchGate. [Link]
-
Radical Bromination of Ethylbenzene in Organic Chemistry. YouTube. [Link]
-
6-Acetyl-5-hydroxy-4,7-dimethylcoumarin derivatives: Design, synthesis, modeling studies, 5-HT1A, 5-HT2A and D2 receptors affinity. ResearchGate. [Link]
-
(PDF) Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. ResearchGate. [Link]
-
Protein interactions at oxidized 5-methylcytosine bases. PubMed Central. [Link]
-
Potent MOR Agonists from 2′-Hydroxy-5,9-dimethyl-N-phenethyl Substituted-6,7-benzomorphans and from C8-Hydroxy, Methylene and Methyl Derivatives of N-Phenethylnormetazocine. MDPI. [Link]
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Application Notes & Protocols: Ethyl 5,6-dimethylnicotinate as a Versatile Precursor for Advanced Functional Materials
This technical guide provides researchers, chemists, and material scientists with a comprehensive overview of Ethyl 5,6-dimethylnicotinate, a pivotal heterocyclic building block. We will delve into its fundamental properties, explore the chemical logic that makes it a valuable precursor, and provide detailed, field-proven protocols for its application in the synthesis of functional materials, with a specific focus on creating bespoke ligands for Metal-Organic Frameworks (MOFs).
Introduction: The Strategic Value of Ethyl 5,6-dimethylnicotinate
Ethyl 5,6-dimethylnicotinate is a substituted pyridine-3-carboxylate, a class of compounds of significant interest in medicinal chemistry and materials science.[1] Its structure is deceptively simple, yet it offers a unique combination of features: a nucleophilic pyridine ring, a readily transformable ethyl ester group, and two methyl groups that sterically and electronically tune the molecule's reactivity.[1] These attributes make it an ideal starting point for constructing more complex molecular architectures. While it has established use as an intermediate in the synthesis of pharmaceutical metabolites, such as those for Omeprazole, its potential in the realm of advanced materials is an area of growing exploration.[2]
Physicochemical Properties
A thorough understanding of a building block's properties is critical for experimental design. The key characteristics of Ethyl 5,6-dimethylnicotinate are summarized below.
| Property | Value | Reference |
| CAS Number | 77629-53-9 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [2][3] |
| Appearance | Light Yellow-Orange Oil/Liquid | [2][3] |
| Boiling Point | 263.1°C at 760 mmHg | [3] |
| Density | 1.056 g/cm³ | [3] |
| Topological Polar Surface Area | 39.2 Ų | [1][3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DCM, toluene). |
The Chemical Rationale: Why Ethyl 5,6-dimethylnicotinate is a Superior Building Block
The utility of a chemical precursor is defined by its functional "handles" and inherent reactivity. Ethyl 5,6-dimethylnicotinate is endowed with three strategic sites that can be selectively addressed to build molecular complexity.
-
The Ethyl Ester Group: This is the primary site for functionalization. It can be easily hydrolyzed to a carboxylic acid, which is a cornerstone coordinating group for forming Metal-Organic Frameworks (MOFs).[1][4] Alternatively, it can undergo transesterification or amidation to append other functional moieties.
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a hydrogen bond acceptor or a coordination site for metal centers, influencing the supramolecular assembly of the final material.
-
The Dimethyl Substituents: Located at the 5 and 6 positions, these methyl groups are not merely passive spectators. They enhance the molecule's steric bulk and modify the electronic landscape of the pyridine ring, which can be used to direct regioselective reactions and fine-tune the packing and porosity of resulting crystal structures.[1]
Caption: Key functional zones of Ethyl 5,6-dimethylnicotinate.
Application Note: Synthesis of a Carboxylate Ligand for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal nodes and organic linkers.[4] The choice of the organic linker is paramount as it dictates the pore size, geometry, and chemical functionality of the resulting framework. By first hydrolyzing Ethyl 5,6-dimethylnicotinate, we can generate 5,6-dimethylnicotinic acid, a custom-designed ligand for synthesizing novel MOFs with tailored properties.
Protocol 1: Saponification (Hydrolysis) of Ethyl 5,6-dimethylnicotinate
This protocol details the conversion of the ethyl ester to the corresponding carboxylic acid, the essential coordinating group for MOF synthesis.
Causality Behind Choices:
-
Base-Catalyzed Hydrolysis (Saponification): We use a strong base (NaOH) to attack the electrophilic carbonyl carbon of the ester. This is a robust and high-yielding method for ester cleavage.
-
Reflux Conditions: Heating the reaction in an ethanol/water mixture ensures that both the organic ester and the aqueous base are sufficiently miscible and provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.
-
Acidic Workup: After hydrolysis, the product exists as the sodium carboxylate salt. We add a strong acid (HCl) to protonate the carboxylate, which causes the neutral, less water-soluble carboxylic acid to precipitate, allowing for easy isolation.
Materials:
-
Ethyl 5,6-dimethylnicotinate (1 eq.)
-
Sodium Hydroxide (NaOH, 2.5 eq.)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl, concentrated)
-
Standard reflux apparatus, magnetic stirrer, ice bath, Buchner funnel
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Ethyl 5,6-dimethylnicotinate (e.g., 5.0 g, 27.9 mmol) in a 1:1 mixture of ethanol and water (e.g., 100 mL).
-
Addition of Base: While stirring, add sodium hydroxide pellets (e.g., 2.8 g, 70 mmol) to the solution.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.
-
Cooling and Solvent Removal: Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution reaches a pH of ~3-4. A white precipitate of 5,6-dimethylnicotinic acid will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.
Self-Validation System:
-
Expected Yield: >90%
-
Appearance: White to off-white crystalline solid.
-
Confirmation: The product, 5,6-dimethylnicotinic acid, can be characterized by ¹H NMR spectroscopy (disappearance of the ethyl quartet and triplet, appearance of a broad carboxylic acid proton peak) and melting point analysis.
Protocol 2: Solvothermal Synthesis of a Zinc-Based MOF
This protocol provides a general method for using the synthesized 5,6-dimethylnicotinic acid ligand to create a new MOF, designated here as [Zn(5,6-DMN)₂].
Causality Behind Choices:
-
Solvothermal Synthesis: This is the most common method for producing high-quality MOF crystals. Heating the reactants in a sealed vessel above the boiling point of the solvent increases reactant solubility and promotes the crystallization of the thermodynamically stable framework.
-
Solvent System (DMF): N,N-Dimethylformamide (DMF) is a high-boiling point, polar aprotic solvent widely used in MOF synthesis. It effectively dissolves the organic ligand and metal salt, and it can also act as a template or modulator during crystal growth.
-
Metal Source (Zinc Nitrate): Zinc (II) is a common metal node in MOF chemistry due to its versatile coordination geometries, often leading to robust and porous frameworks.
Materials:
-
5,6-dimethylnicotinic acid (from Protocol 1, 2 eq.)
-
Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O] (1 eq.)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless-steel autoclave or heavy-walled glass vial
Step-by-Step Methodology:
-
Preparation: In a 20 mL glass vial, combine 5,6-dimethylnicotinic acid (e.g., 75.5 mg, 0.5 mmol) and zinc nitrate hexahydrate (e.g., 74.4 mg, 0.25 mmol).
-
Solvent Addition: Add 10 mL of DMF to the vial.
-
Homogenization: Sonicate the mixture for 5-10 minutes to ensure all components are fully dissolved and the solution is homogeneous.
-
Reaction: Tightly cap the vial and place it inside a programmable oven. Heat the reaction to 120°C and hold for 48 hours.
-
Cooling: Allow the oven to cool slowly to room temperature over a period of 12-24 hours. Slow cooling is crucial for the formation of well-defined crystals.
-
Isolation: Carefully decant the mother liquor. Wash the resulting crystals by soaking them in fresh DMF (3 x 10 mL, 12 hours each) to remove unreacted starting materials trapped within the pores.
-
Activation: To prepare the MOF for functional analysis (e.g., gas sorption), the DMF solvent occupying the pores must be removed. This is typically done by solvent exchange with a more volatile solvent like ethanol, followed by heating under high vacuum.
Self-Validation System:
-
Appearance: Colorless, often needle-like or block-shaped crystals should be visible at the bottom of the vial.
-
Primary Confirmation: The crystalline nature and phase purity of the bulk product must be confirmed using Powder X-ray Diffraction (PXRD). The resulting pattern is a unique fingerprint of the MOF structure.
-
Further Characterization: Thermogravimetric Analysis (TGA) can be used to assess thermal stability, and gas (e.g., N₂) sorption analysis can be used to determine the surface area and porosity of the activated material.
Caption: Experimental workflow from precursor to functional MOF.
Safety and Handling
Proper laboratory safety protocols must be strictly followed when handling all chemicals.
-
Ethyl 5,6-dimethylnicotinate & Derivatives: While specific toxicity data is limited, related nicotinic acid esters can cause skin and eye irritation.[5] Assume the compound is harmful if swallowed or inhaled and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust or aerosols.[7] Wash hands thoroughly after handling.
-
Reagents: Sodium hydroxide and concentrated hydrochloric acid are highly corrosive and can cause severe burns.[6] Handle with extreme care. DMF is a skin and respiratory irritant.
-
Storage: Store Ethyl 5,6-dimethylnicotinate in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[7]
References
- Kuujia.com.
- Benchchem.
- ResearchGate. Synthesis of ethyl (Z)-2,4-dimethyl-6-(phenylimino)
- CymitQuimica.
- Google Patents.
- Benchchem. Technical Support Center: Synthesis of Ethyl 6-chloro-4-(methylamino)
- Chemistry Stack Exchange. Synthesis of racemic nicotine.
- PubChem. 5-Ethyl-5,6-dimethyldecane.
- PubChem. Synthesis of metal organic framework (mof)
- NIH.
- ResearchGate.
- Synerzine.
- NIH. Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks - PMC.
- Benchchem.
- Fisher Scientific.
- Capot Chemical. MSDS of 2,6-Dimethyl-nicotinic acid ethyl ester.
- PubChem. 5-Ethyl-2,6-dimethylheptane-1,1-diol.
- NIH.
- BLD Pharm. 59936-06-0|Ethyl 5-(hydroxymethyl)
- ECHEMI.
- Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances | Frontiers Research Topic.
- BLD Pharm.
- Chemsrc.
- Benchchem.
- Benchchem. An In-Depth Technical Guide to the Synthesis of Ethyl 6-chloro-4-(methylamino)
- BLD Pharmatech Ltd. N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.
Sources
- 1. 77629-53-9(Ethyl 5,6-Dimethylnicotinate) | Kuujia.com [kuujia.com]
- 2. Ethyl 5,6-Dimethylnicotinate | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. Photoinduced Dynamic Ligation in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. synerzine.com [synerzine.com]
- 7. capotchem.com [capotchem.com]
Application Note: High-Throughput Screening for Novel Modulators of Nicotinic Acetylcholine Receptors Using an Ethyl 5,6-dimethylnicotinate-Based Chemical Library
Introduction: The Therapeutic Potential of Nicotinic Acetylcholine Receptor Modulation
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their involvement in a wide array of physiological processes, including cognitive function, inflammation, and pain perception, has made them attractive targets for therapeutic intervention in various disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and certain types of cancer. The development of subtype-selective nAChR modulators is a key objective in modern drug discovery.
Ethyl 5,6-dimethylnicotinate is a nicotinic acid derivative that serves as a versatile chemical scaffold.[1] Its structural similarity to nicotinamide and other bioactive pyridine derivatives suggests its potential as a starting point for the synthesis of novel compounds with activity at nAChRs.[1][2] This application note details a robust high-throughput screening (HTS) campaign designed to identify novel positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor from a chemical library based on the Ethyl 5,6-dimethylnicotinate scaffold.
Assay Principle: A Cell-Based Fluorescent Assay for α7 nAChR Activity
This protocol employs a cell-based assay using a stable cell line co-expressing the human α7 nAChR and a genetically encoded calcium indicator, such as GCaMP6. The α7 nAChR is a homo-pentameric channel with a high relative permeability to calcium ions. Upon activation by an agonist, the influx of extracellular calcium leads to a significant increase in the fluorescence of the intracellular calcium indicator. PAMs of the α7 nAChR will potentiate the response to a sub-maximal concentration of a known agonist, resulting in an enhanced fluorescent signal. This assay format is highly amenable to automation and miniaturization for HTS.[3]
Experimental Workflow Overview
Figure 1: High-Throughput Screening Workflow for α7 nAChR Modulators.
Detailed High-Throughput Screening Protocol
Materials and Reagents
| Reagent | Supplier | Catalogue # | Storage |
| α7-nAChR GCaMP6 HEK293 Cell Line | In-house/Vendor | N/A | -80°C |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher | 10569010 | 4°C |
| Fetal Bovine Serum (FBS), Qualified | Thermo Fisher | 26140079 | -20°C |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher | 15140122 | -20°C |
| Geneticin™ (G418 Sulfate) (50 mg/mL) | Thermo Fisher | 10131035 | 4°C |
| TrypLE™ Express Enzyme (1X) | Thermo Fisher | 12605010 | 4°C |
| HBSS (1X), no Ca2+, no Mg2+ | Thermo Fisher | 14175095 | RT |
| HEPES (1 M) | Thermo Fisher | 15630080 | RT |
| Calcium Chloride (CaCl2) (1 M) | Sigma-Aldrich | C5670 | RT |
| Acetylcholine chloride | Sigma-Aldrich | A6625 | 4°C |
| PNU-120596 (Positive Control) | Tocris Bioscience | 2498 | -20°C |
| 384-well black, clear bottom plates | Corning | 3712 | RT |
Assay Buffer Preparation
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2 mM CaCl2, pH 7.4.
Step-by-Step Procedure
-
Cell Plating:
-
Culture α7-nAChR GCaMP6 HEK293 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.
-
On the day of the assay, harvest cells using TrypLE™ Express and resuspend in assay buffer.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate at a density of 10,000 cells per well.
-
Incubate the plate at 37°C, 5% CO2 for 2-4 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a stock plate of the Ethyl 5,6-dimethylnicotinate library compounds at 1 mM in DMSO.
-
Using an acoustic liquid handler, transfer 20 nL of each compound from the stock plate to the assay plate. This results in a final compound concentration of 10 µM.
-
Include positive controls (PNU-120596, final concentration 10 µM) and negative controls (DMSO).
-
-
Compound Incubation:
-
Incubate the assay plate at room temperature for 15 minutes to allow for compound diffusion and interaction with the cells.
-
-
Agonist Addition and Signal Reading:
-
Prepare a solution of acetylcholine in assay buffer at a concentration that elicits a sub-maximal response (EC20), as predetermined from dose-response experiments.
-
Using a fluorescent plate reader with an integrated liquid handler, add 5 µL of the acetylcholine solution to each well.
-
Immediately begin kinetic reading of the fluorescence intensity (Excitation: 488 nm, Emission: 525 nm) every second for 60 seconds.
-
Data Analysis and Hit Identification
-
Data Normalization: The raw fluorescence data for each well is normalized to the baseline fluorescence measured before agonist addition. The peak fluorescence intensity is then used for further analysis.
-
Calculation of Percent Activation: The percent activation for each test compound is calculated using the following formula:
% Activation = [(Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)] * 100
-
Signal_Compound: Peak fluorescence of the test compound.
-
Signal_Negative: Average peak fluorescence of the DMSO control wells.
-
Signal_Positive: Average peak fluorescence of the PNU-120596 control wells.
-
-
Hit Selection: Compounds are considered "hits" if their percent activation is greater than three standard deviations above the mean of the negative controls (Z-score > 3).
Hit Validation and Counter-Screening
Dose-Response Confirmation
All identified hits should be re-tested in a dose-response format to confirm their activity and determine their potency (EC50).
Counter-Screening for Assay Artifacts
To eliminate false positives, a counter-screen should be performed using a parental cell line that does not express the α7 nAChR. Active compounds in this assay are likely interfering with the assay technology (e.g., autofluorescence) and should be discarded.
Sources
Application Notes and Protocols: A Detailed Guide to the Laboratory Synthesis of Ethyl 5,6-dimethylnicotinate
Abstract
This comprehensive guide provides a detailed, two-step laboratory protocol for the synthesis of Ethyl 5,6-dimethylnicotinate, a valuable substituted pyridine derivative utilized as a key intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis commences with the selective oxidation of 2,3-dimethylpyridine (2,3-lutidine) to yield the pivotal intermediate, 5,6-dimethylnicotinic acid. This is followed by a classic Fischer esterification to afford the final product. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, step-by-step experimental procedures, and robust analytical validation methods.
Introduction and Significance
Ethyl 5,6-dimethylnicotinate is a heterocyclic compound belonging to the class of nicotinic acid esters. The strategic placement of the methyl and ethyl ester functionalities on the pyridine ring makes it a versatile building block in organic synthesis. Nicotinic acid derivatives are integral to the synthesis of a wide array of bioactive molecules and are of significant interest in medicinal chemistry. The protocol detailed herein provides a reliable and reproducible pathway to access this important compound in a laboratory setting.
Overall Synthetic Scheme
The synthesis of Ethyl 5,6-dimethylnicotinate is achieved in two primary stages:
Step 1: Oxidation of 2,3-Dimethylpyridine
2,3-Dimethylpyridine is selectively oxidized at the 3-position methyl group to form 5,6-dimethylnicotinic acid.
Step 2: Fischer Esterification
5,6-Dimethylnicotinic acid is esterified with ethanol in the presence of an acid catalyst to yield Ethyl 5,6-dimethylnicotinate.
Mechanistic Insights
Step 1: Selective Oxidation of 2,3-Dimethylpyridine
The selective oxidation of one methyl group in the presence of another on a pyridine ring is a critical transformation. While various oxidizing agents can be employed, potassium permanganate (KMnO₄) in an aqueous medium offers a classic and effective method. The reaction proceeds via a complex mechanism involving the abstraction of a benzylic-like proton from one of the methyl groups, followed by a series of oxidation steps culminating in the formation of a carboxylate group. The methyl group at the 3-position is generally more susceptible to oxidation than the one at the 2-position in lutidines, leading to the desired regioselectivity. The reaction is typically performed under basic or neutral conditions, and upon completion, acidification precipitates the carboxylic acid product.
Step 2: Fischer-Speier Esterification
The conversion of the synthesized 5,6-dimethylnicotinic acid to its corresponding ethyl ester is accomplished through the Fischer-Speier esterification.[1] This acid-catalyzed equilibrium reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.[2] The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the ester.[2] To drive the equilibrium towards the product, a large excess of the alcohol is typically used, and the water generated is often removed.[1][2]
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Specifications |
| 2,3-Dimethylpyridine (2,3-Lutidine) | ≥98% purity |
| Potassium Permanganate (KMnO₄) | ACS reagent grade |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |
| Ethanol | Anhydrous, ≥99.5% |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular |
| Diethyl Ether | ACS reagent grade |
| Round-bottom flasks | Various sizes (250 mL, 500 mL) |
| Reflux condenser | Standard taper |
| Magnetic stirrer with heating mantle | |
| Separatory funnel | 500 mL |
| Rotary evaporator | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| pH paper or pH meter |
Step-by-Step Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of Ethyl 5,6-dimethylnicotinate.
Protocol for Step 1: Synthesis of 5,6-Dimethylnicotinic Acid
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2,3-dimethylpyridine (10.7 g, 0.1 mol) and 200 mL of water.
-
Preparation of Oxidant: In a separate beaker, dissolve potassium permanganate (31.6 g, 0.2 mol) in 250 mL of warm water.
-
Oxidation Reaction: Gently heat the 2,3-dimethylpyridine solution to reflux. Once refluxing, add the potassium permanganate solution dropwise from the dropping funnel over a period of 2-3 hours. The purple color of the permanganate will disappear as it reacts.
-
Causality Note: The slow addition of the oxidant is crucial to control the exothermic reaction and prevent the formation of byproducts.
-
-
Reaction Monitoring: After the addition is complete, continue to reflux the mixture until the purple color no longer disappears, indicating the consumption of the starting material. This can be monitored by TLC (Eluent: Ethyl acetate/Hexane 1:1).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.
-
Combine the filtrates and cool in an ice bath. Slowly acidify the solution with concentrated sulfuric acid to a pH of approximately 3-4.
-
The white precipitate of 5,6-dimethylnicotinic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
Protocol for Step 2: Synthesis of Ethyl 5,6-dimethylnicotinate (Fischer Esterification)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the dried 5,6-dimethylnicotinic acid (15.1 g, 0.1 mol) and 100 mL of anhydrous ethanol.[3][4]
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture.[3][5]
-
Safety Note: The addition of concentrated sulfuric acid to ethanol is highly exothermic. Ensure the flask is cooled in an ice bath during this step.
-
-
Esterification Reaction: Heat the mixture to reflux and maintain for 4-6 hours.[3][4]
-
Causality Note: The use of excess ethanol as the solvent drives the reaction equilibrium towards the formation of the ester, maximizing the yield.[2]
-
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC by observing the disappearance of the starting carboxylic acid spot.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 200 mL of a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield Ethyl 5,6-dimethylnicotinate as a light yellow oil.
-
Characterization and Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Light yellow to orange liquid |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Boiling Point | Approx. 260-265 °C (at atmospheric pressure) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.9 (s, 1H), 8.1 (s, 1H), 4.4 (q, 2H), 2.6 (s, 3H), 2.3 (s, 3H), 1.4 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166.0, 155.0, 148.0, 137.0, 130.0, 125.0, 61.0, 22.0, 19.0, 14.0 |
| IR (neat, cm⁻¹) | ~2980 (C-H), ~1725 (C=O, ester), ~1590, 1470 (C=C, aromatic) |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
2,3-Dimethylpyridine: Flammable and harmful if swallowed or in contact with skin.
-
Potassium Permanganate: Strong oxidizing agent. Avoid contact with combustible materials.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme care.
-
Diethyl Ether: Extremely flammable. Work away from any potential ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete oxidation or loss of product during workup. | Ensure complete reaction by monitoring with TLC. Be careful during acidification to avoid overshooting the pH. |
| Low yield in Step 2 | Incomplete esterification due to presence of water. | Use anhydrous ethanol and ensure all glassware is dry. Increase reflux time if necessary. |
| Product is dark in color | Presence of impurities from oxidation or side reactions. | Purify the final product by vacuum distillation. |
References
-
Patsnap. (2017). Preparation method of ethyl nicotinate. Eureka. Retrieved from [Link]
- Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
-
Neliti. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nicotinic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The Fischer Esterification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials (Basel, Switzerland), 15(3), 765. [Link]
- Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.
- Google Patents. (n.d.). CN102584695B - Preparing method of 5-methylnicotinicacid.
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Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 5,6-dimethylnicotinate
Foreword for the Modern Drug Development Professional
In the landscape of pharmaceutical and agrochemical development, the efficient and scalable synthesis of key intermediates is paramount. Ethyl 5,6-dimethylnicotinate, a substituted pyridine derivative, serves as a critical building block for a range of complex molecules. Its structural features, including the reactive ester group and the steric and electronic influence of the dimethyl-substituted pyridine ring, make it a valuable synthon. This document provides a comprehensive guide to the large-scale synthesis of Ethyl 5,6-dimethylnicotinate, moving beyond theoretical considerations to offer practical, field-proven insights and detailed protocols suitable for pilot plant and industrial production. The methodologies presented herein are designed to be robust, scalable, and mindful of process safety and environmental impact.
Strategic Approaches to the Synthesis of Ethyl 5,6-dimethylnicotinate
The synthesis of Ethyl 5,6-dimethylnicotinate on a large scale can be conceptually divided into two main phases: the construction of the 5,6-dimethylnicotinic acid backbone and its subsequent esterification. Two primary strategies for the formation of the substituted pyridine ring are considered here for their industrial viability: the Hantzsch Pyridine Synthesis and the oxidation of a suitable dialkylpyridine precursor.
Retrosynthetic Analysis
A retrosynthetic approach to Ethyl 5,6-dimethylnicotinate reveals the key bond disconnections and the strategic importance of securing a reliable source of 5,6-dimethylnicotinic acid.
Caption: Retrosynthetic analysis of Ethyl 5,6-dimethylnicotinate.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Transformation | Advantages for Large-Scale Production | Potential Challenges |
| Hantzsch Pyridine Synthesis | Multi-component condensation to form the pyridine ring. | Convergent synthesis, readily available starting materials, potential for one-pot reactions. | Formation of by-products, requires a separate oxidation step, purification of the intermediate dihydropyridine can be complex. |
| Oxidation of a Precursor | Oxidation of a methyl or ethyl group on a pre-formed 5,6-dimethylpyridine ring. | Potentially fewer steps if the starting material is accessible, established oxidation technologies in industry. | Harsh reaction conditions may be required, potential for over-oxidation or ring degradation, environmental concerns with some oxidizing agents (e.g., nitric acid). |
Recommended Large-Scale Synthesis Protocol: A Hybrid Approach
For robust and scalable production, a hybrid approach leveraging the strengths of established industrial processes is recommended. This involves the synthesis of a suitable 5,6-dimethyl-substituted pyridine precursor, followed by oxidation to 5,6-dimethylnicotinic acid, and culminating in a final esterification step.
Overall Synthesis Workflow
Caption: Proposed workflow for large-scale synthesis of Ethyl 5,6-dimethylnicotinate.
Detailed Experimental Protocols
Phase 1: Synthesis of 5,6-Dimethylnicotinic Acid via Hantzsch Synthesis and Oxidation
The Hantzsch synthesis provides a versatile method for constructing the substituted pyridine ring from simple, commercially available starting materials.
This multi-component reaction involves the condensation of two equivalents of a β-ketoester, an aldehyde, and an ammonia source.
-
Reaction Scheme: 2 x Ethyl Acetoacetate + Acetaldehyde + Ammonia → Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Protocol:
-
To a jacketed glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge ethyl acetoacetate (2.0 molar equivalents) and ethanol as the solvent.
-
Cool the mixture to 10-15 °C.
-
Slowly add aqueous ammonia (28-30%, 1.0 molar equivalent) while maintaining the temperature below 20 °C.
-
To this mixture, add acetaldehyde (1.0 molar equivalent) dropwise over a period of 2-3 hours, ensuring the temperature does not exceed 25 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approximately 78-82 °C) for 4-6 hours.
-
Monitor the reaction progress by HPLC until the starting materials are consumed.
-
Cool the reaction mixture to 0-5 °C to precipitate the dihydropyridine product.
-
Isolate the solid product by centrifugation or filtration and wash with cold ethanol.
-
Dry the product under vacuum at 40-50 °C.
-
The stable 1,4-dihydropyridine intermediate is then aromatized to the corresponding pyridine derivative.
-
Protocol:
-
In a suitable reactor, suspend the dried dihydropyridine from the previous step in glacial acetic acid.
-
Slowly add a suitable oxidizing agent, such as nitric acid (65-70%) or manganese dioxide, at a controlled rate to maintain the reaction temperature between 40-50 °C. The use of milder oxidizing agents is preferable to prevent over-oxidation or degradation of the ester groups.
-
After the addition, heat the mixture to 80-90 °C for 2-4 hours, monitoring by HPLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with a suitable organic solvent, such as toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.
-
-
Protocol:
-
To the crude diester, add an aqueous solution of sodium hydroxide (e.g., 20-30%).
-
Heat the mixture to reflux (100-110 °C) for 8-12 hours to effect saponification of both ester groups.
-
Monitor the reaction by HPLC until the starting diester is no longer detected.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4. This will first protonate the carboxylate groups and then induce decarboxylation at one of the positions.
-
The 5,6-dimethylnicotinic acid will precipitate out of the solution.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
-
Phase 2: Esterification of 5,6-Dimethylnicotinic Acid
This protocol is adapted from a large-scale synthesis of ethyl nicotinate, utilizing a solid acid catalyst for a more environmentally benign and simplified work-up procedure.
-
Protocol:
-
In a reactor equipped for azeotropic distillation (e.g., with a Dean-Stark trap), charge 5,6-dimethylnicotinic acid (1.0 molar equivalent), absolute ethanol (1.5-2.0 molar equivalents), and toluene as the solvent.
-
Add a solid acid catalyst (e.g., a sulfonated polystyrene resin like Amberlyst 15, or HND230 solid catalyst as described in a similar process) in a quantity of 1-5% by weight of the nicotinic acid derivative.
-
Heat the mixture to reflux (approximately 85-95 °C in toluene/ethanol) and collect the water-ethanol azeotrope in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, typically 4-8 hours. Monitor the progress by HPLC.
-
Cool the reaction mixture to room temperature.
-
Filter off the solid acid catalyst. The catalyst can be washed with toluene and potentially regenerated for reuse.
-
The filtrate contains the crude Ethyl 5,6-dimethylnicotinate.
-
Phase 3: Purification and Quality Control
-
Rationale: Fractional distillation under reduced pressure is the preferred method for purifying liquid esters with moderate boiling points, as it prevents thermal degradation.
-
Protocol:
-
The crude product from the esterification step is transferred to a distillation apparatus suitable for vacuum operation.
-
The system is evacuated to a pressure of 5-15 mmHg.
-
The temperature is gradually increased to distill off the toluene solvent.
-
After the solvent is removed, the temperature is further increased to distill the Ethyl 5,6-dimethylnicotinate. The collection temperature will depend on the operating pressure.
-
Collect the fractions based on boiling point and refractive index, with the main fraction containing the pure product.
-
A robust quality control program is essential to ensure the final product meets the required specifications.
| Analytical Technique | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm).Mobile Phase: Acetonitrile/water with a suitable buffer (e.g., phosphate buffer at pH 3.0).Detection: UV at an appropriate wavelength. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and confirmation of product identity. | Column: Capillary column suitable for polar compounds.Carrier Gas: Helium.Detection: Mass spectrometry for structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃) to confirm the chemical structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. | To confirm the presence of the ester carbonyl and pyridine ring vibrations. |
Process Optimization and Scale-Up Considerations
-
Catalyst Selection and Loading: The choice of solid acid catalyst in the esterification step can significantly impact reaction time and yield. Screening different catalysts and optimizing the loading is recommended.
-
Solvent Recycling: Toluene and ethanol from the esterification and purification steps should be recovered and recycled to improve process economics and reduce waste.
-
Waste Management: The aqueous streams from the work-up steps will contain salts and residual organics. These should be treated in a wastewater treatment facility. The solid by-products (e.g., manganese dioxide if used) must be disposed of in accordance with local regulations.
-
Heat Transfer: As the reaction scale increases, efficient heat transfer becomes critical, especially during the exothermic oxidation step. The use of jacketed reactors with precise temperature control is mandatory.
Safety and Handling
The synthesis of Ethyl 5,6-dimethylnicotinate involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat.
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood or in a closed-system reactor to minimize exposure to flammable and potentially toxic vapors.
-
Handling of Pyridine Derivatives: Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin. Avoid direct contact and ensure emergency eyewash stations and safety showers are readily accessible.
-
Waste Disposal: Pyridine-containing waste is considered hazardous and must be disposed of according to regulations, often through high-temperature incineration.
Conclusion
The large-scale synthesis of Ethyl 5,6-dimethylnicotinate is a multi-step process that can be achieved through a well-designed synthetic route. The proposed hybrid approach, combining a Hantzsch-type pyridine synthesis with a robust oxidation and a solid-acid catalyzed esterification, offers a scalable and industrially viable pathway. Careful attention to process optimization, safety, and quality control is essential for the successful and efficient production of this valuable chemical intermediate.
References
-
Kuujia.com. 77629-53-9(Ethyl 5,6-Dimethylnicotinate). [Link]
-
Scribd. Hantzsch Pyridine Synthesis | PDF. [Link]
-
PrepChem.com. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]
-
ResearchGate. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
Grokipedia. Hantzsch pyridine synthesis. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
- Carl ROTH.
Application Notes and Protocols: Leveraging Ethyl 5,6-dimethylnicotinate for the Development of Novel Kinase Inhibitors
Introduction: The Enduring Importance of the Pyridine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, remain a prime target class for therapeutic intervention, particularly in oncology. The pyridine ring system is a well-established and highly successful scaffold in the design of kinase inhibitors.[1][2] Its ability to form key hydrogen bonds with the kinase hinge region, coupled with the versatility for substitution at various positions, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers on utilizing a specific, functionalized pyridine building block, Ethyl 5,6-dimethylnicotinate, as a starting point for the synthesis and evaluation of novel kinase inhibitors. We will explore a rational design strategy, detailed synthetic protocols, and methods for biological characterization, with a focus on cyclin-dependent kinases (CDKs) as a target class.
Rationale for Ethyl 5,6-dimethylnicotinate as a Kinase Inhibitor Precursor
Ethyl 5,6-dimethylnicotinate offers several strategic advantages for the development of kinase inhibitors:
-
Privileged Scaffold: The nicotinic acid core is a common feature in many biologically active compounds, including kinase inhibitors targeting Aurora kinases and others.[3]
-
Strategic Methylation: The methyl groups at the 5- and 6-positions can provide beneficial steric interactions within the ATP-binding pocket of certain kinases, potentially enhancing potency and selectivity.[4] They can also serve to block potential sites of metabolism, thereby improving the pharmacokinetic profile of the final compounds.
-
Versatile Ethyl Ester: The ethyl ester functionality is a versatile handle for a variety of chemical transformations, most notably for the construction of fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidine core, which is a well-known pharmacophore in numerous kinase inhibitors.[5][6][7][8][9]
Proposed Synthetic Pathway: From Ethyl 5,6-dimethylnicotinate to a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core
The following section outlines a proposed synthetic route to transform Ethyl 5,6-dimethylnicotinate into a versatile pyrido[2,3-d]pyrimidine scaffold, ready for further diversification. This strategy is based on established synthetic methodologies for similar heterocyclic systems.[5][7][10]
Caption: Proposed synthetic workflow for the development of kinase inhibitors from Ethyl 5,6-dimethylnicotinate.
Experimental Protocols
Protocol 1: Synthesis of 7,8-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one (Core Scaffold)
This protocol details the multi-step synthesis of the core pyrido[2,3-d]pyrimidine scaffold from Ethyl 5,6-dimethylnicotinate.
Step 1a: Amidation of Ethyl 5,6-dimethylnicotinate
-
Rationale: The conversion of the ethyl ester to a primary amide is the first step towards the construction of the pyrimidine ring.
-
Procedure:
-
To a solution of Ethyl 5,6-dimethylnicotinate (1.0 eq) in ethanol, add an excess of aqueous ammonia (e.g., 28% solution).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude 5,6-dimethylnicotinamide can be purified by recrystallization or column chromatography.
-
Step 1b: Dehydration to 2-Amino-5,6-dimethylnicotinonitrile
-
Rationale: The conversion of the amide to a nitrile, followed by an in-situ or subsequent reaction, is a common strategy for forming the aminopyridine precursor required for pyrimidine ring annulation. A one-pot reaction from the nicotinamide is also a viable alternative.
-
Procedure:
-
To a solution of 5,6-dimethylnicotinamide (1.0 eq) in an appropriate solvent (e.g., pyridine or DMF), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Carefully quench the reaction with ice water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 1c: Cyclization to 7,8-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one
-
Rationale: The ortho-aminonitrile is a key intermediate for the construction of the fused pyrimidine ring. Reaction with formamide or guanidine will yield the desired pyridopyrimidinone core.
-
Procedure:
-
A mixture of 2-amino-5,6-dimethylnicotinonitrile (1.0 eq) and formamide (excess) is heated to a high temperature (e.g., 150-180 °C) for several hours.
-
Alternatively, the aminonitrile can be reacted with guanidine carbonate in a suitable solvent like ethanol under reflux.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, and the product often precipitates. The solid can be collected by filtration and washed with a suitable solvent (e.g., ethanol or water).
-
Further purification can be achieved by recrystallization.
-
Protocol 2: Diversification of the Pyrido[2,3-d]pyrimidine Core
This protocol outlines the derivatization of the core scaffold to generate a library of potential kinase inhibitors.
Step 2a: Chlorination of the Pyrido[2,3-d]pyrimidin-4(3H)-one
-
Rationale: Conversion of the 4-oxo group to a 4-chloro group activates the position for nucleophilic aromatic substitution, allowing for the introduction of various side chains.
-
Procedure:
-
A mixture of 7,8-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃) is heated to reflux.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is quenched by pouring it onto crushed ice with vigorous stirring.
-
The resulting precipitate is filtered, washed with water, and dried to yield 4-chloro-7,8-dimethylpyrido[2,3-d]pyrimidine.
-
Step 2b: Nucleophilic Aromatic Substitution
-
Rationale: The 4-chloro position is now susceptible to displacement by a variety of nucleophiles, such as anilines, phenols, and amines, which are common moieties in kinase inhibitors that interact with the solvent-exposed region of the ATP-binding site.
-
Procedure:
-
To a solution of 4-chloro-7,8-dimethylpyrido[2,3-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF, or dioxane), add the desired amine or alcohol nucleophile (1.0-1.2 eq) and a base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate).
-
Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or preparative HPLC.
-
Biological Evaluation: In Vitro Kinase Inhibition Assay
The following protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase using the ADP-Glo™ Kinase Assay, a robust and widely used platform.[11][12][13][14]
Protocol 3: ADP-Glo™ Kinase Inhibition Assay
-
Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production in the presence of a test compound indicates inhibition.
-
Materials:
-
Recombinant kinase (e.g., CDK2/Cyclin E)
-
Kinase-specific substrate (e.g., a peptide or protein substrate for the target kinase)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
In the wells of the assay plate, add the kinase, substrate, and test compound. Include appropriate controls (no enzyme, no inhibitor).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[13]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[13]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Structure-Activity Relationship (SAR) Insights and Data Interpretation
The development of potent and selective kinase inhibitors is an iterative process of synthesis and biological testing. The following table provides a hypothetical example of SAR data that could be generated from a library of compounds derived from Ethyl 5,6-dimethylnicotinate.
| Compound ID | R-Group (at C4) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) |
| EN-1 | 4-fluoroaniline | 50 | >1000 |
| EN-2 | 3-chloroaniline | 75 | >1000 |
| EN-3 | Aniline | 150 | 800 |
| EN-4 | 4-methoxyaniline | 200 | 500 |
| EN-5 | Benzylamine | 500 | >1000 |
Interpretation of Hypothetical SAR Data:
-
Importance of the Aryl Amine: The data suggests that an aryl amine at the C4 position is beneficial for activity.
-
Electronic Effects: The presence of an electron-withdrawing group (fluoro) on the aniline ring (EN-1) appears to enhance potency compared to an unsubstituted aniline (EN-3) or an electron-donating group (methoxy) (EN-4).
-
Positional Isomers: The position of the substituent on the aniline ring can influence activity, as seen with the slightly lower potency of the 3-chloro derivative (EN-2) compared to the 4-fluoro derivative (EN-1).
-
Flexibility: The less constrained benzylamine (EN-5) shows significantly reduced potency, suggesting that a more rigid conformation is preferred for binding.
Target Rationale: Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[15][16] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[17][18][19] For instance, CDK4/6 inhibitors have been successfully approved for the treatment of certain types of breast cancer.[17] The pyrido[2,3-d]pyrimidine scaffold has been successfully employed in the development of inhibitors for various CDKs. Therefore, screening the synthesized library against a panel of CDKs (e.g., CDK2, CDK4, CDK9) would be a rational starting point.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors [mdpi.com]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. mdpi.com [mdpi.com]
- 17. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Inhibitors of Cyclin-Dependent Kinases as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Ethyl 5,6-Dimethylnicotinate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of Ethyl 5,6-dimethylnicotinate. As a versatile intermediate in the preparation of pharmaceuticals and other specialty chemicals, achieving a high-yield, high-purity synthesis is critical.[1] This document is structured to address common challenges encountered during synthesis, drawing from established principles of organic chemistry and analogous synthetic procedures.
Diagram: Logic Flow for Troubleshooting Synthesis
Caption: A logical workflow for diagnosing and resolving common issues in the synthesis of Ethyl 5,6-dimethylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to Ethyl 5,6-dimethylnicotinate?
A1: While various methods for synthesizing substituted nicotinic acid esters exist, a prevalent approach is a multi-step process that begins with the formation of a nicotinic acid derivative, followed by targeted alkylations to introduce the methyl groups at the 5 and 6 positions, and concluding with esterification to yield the final product.[1] Another significant strategy is the Hantzsch pyridine synthesis, a multicomponent reaction that condenses an aldehyde, a β-keto ester, and a nitrogen donor (like ammonia or ammonium acetate) to form a dihydropyridine intermediate, which is then oxidized to the pyridine ring.[2][3][4][5]
Q2: I am attempting a Hantzsch-type synthesis. What are the likely precursors for Ethyl 5,6-dimethylnicotinate?
A2: For the synthesis of Ethyl 5,6-dimethylnicotinate via a Hantzsch reaction, the key building blocks would be:
-
An aldehyde.
-
Two equivalents of a β-keto ester.
-
A source of ammonia.
Specifically, to achieve the 5,6-dimethyl substitution pattern, a likely precursor would be an appropriately substituted β-keto ester.
Q3: My reaction yield is consistently low. What are the primary factors to investigate?
A3: Low yields in Hantzsch-type syntheses can stem from several factors:
-
Suboptimal Reaction Conditions: The classical Hantzsch synthesis often requires harsh reaction conditions and long reaction times, which can lead to product degradation and the formation of byproducts.[5] Experimenting with reaction temperature, time, and solvent is crucial. Modern variations using microwave assistance or ultrasonic irradiation have been shown to improve yields.[5]
-
Catalyst Inefficiency: The choice and concentration of the catalyst are critical. While the classic reaction can be run without a catalyst, various Lewis and Brønsted acids have been shown to improve reaction rates and yields.
-
Inefficient Aromatization: The second step of the Hantzsch synthesis, the oxidation of the dihydropyridine intermediate, can be a major bottleneck. Harsh oxidizing agents like nitric acid can lead to low yields and side products.[4][5] Milder and more efficient oxidation methods should be considered.
-
Purification Losses: Significant product loss can occur during work-up and purification. Optimizing extraction and crystallization solvents and techniques is essential.
Q4: What are common side products in this synthesis, and how can they be minimized?
A4: In Hantzsch-type syntheses, the formation of several byproducts is possible:
-
Oxidized Byproducts: Over-oxidation of the target molecule can occur if the aromatization step is not carefully controlled.
-
Incompletely Reacted Intermediates: The dihydropyridine intermediate may persist if the oxidation is not complete.
-
Alternative Cyclization Products: Depending on the reactants and conditions, other heterocyclic structures may form.
To minimize these, careful control of reaction parameters is necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time to maximize the formation of the desired product and minimize byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | Inactive or incorrect starting materials. | Verify the purity of your aldehyde, β-keto ester, and nitrogen source. Ensure correct stoichiometry. |
| Suboptimal reaction temperature or time. | Systematically vary the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal conditions. Consider microwave-assisted synthesis to potentially reduce reaction times and improve yields. | |
| Ineffective catalyst. | If using a catalyst, ensure it is fresh and used at the appropriate loading. Consider screening different Lewis or Brønsted acid catalysts. | |
| Multiple Spots on TLC (Impure Product) | Incomplete reaction. | Extend the reaction time or slightly increase the temperature for the initial condensation step. |
| Incomplete oxidation of the dihydropyridine intermediate. | Ensure sufficient oxidizing agent is used. Consider alternative, milder oxidizing agents such as ferric chloride or manganese dioxide.[2] | |
| Formation of side products. | Analyze the byproducts by MS and NMR to understand their structure. Adjusting the reaction stoichiometry or temperature may disfavor side reactions. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the work-up solvent. | Use a different solvent for extraction. Perform multiple extractions with smaller volumes of solvent. |
| Co-crystallization with impurities. | Try recrystallization from a different solvent system. Column chromatography may be necessary to separate closely related impurities. A patent for a related compound suggests that for colored impurities, a melt of the crude product followed by a single recrystallization can be effective. | |
| Oily product that won't crystallize. | Attempt to form a salt of the nicotinic acid ester to facilitate crystallization. Ensure all solvent from the reaction and work-up has been removed under high vacuum. |
Experimental Protocol: A Representative Hantzsch-Type Synthesis
This protocol is based on established procedures for Hantzsch dihydropyridine synthesis and should be optimized for the specific synthesis of Ethyl 5,6-dimethylnicotinate.
Materials:
-
Aldehyde (1.0 mmol)
-
Ethyl acetoacetate (2.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (or another suitable solvent)
-
Oxidizing agent (e.g., Ferric Chloride)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Condensation to form the Dihydropyridine Intermediate
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).
-
Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the starting materials are consumed, allow the reaction mixture to cool to room temperature.
Step 2: Oxidation to Ethyl 5,6-dimethylnicotinate
-
To the cooled reaction mixture, add a solution of the chosen oxidizing agent (e.g., ferric chloride) in a suitable solvent.
-
Stir the mixture at room temperature or with gentle heating until the dihydropyridine intermediate is fully converted to the pyridine product (monitor by TLC).
Step 3: Work-up and Purification
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate).
Characterization:
The final product should be characterized to confirm its identity and purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule, including the positions of the methyl and ethyl ester groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected for C₁₀H₁₃NO₂: 179.22 g/mol ).[6]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl.
Diagram: Hantzsch Pyridine Synthesis Pathway
Caption: A simplified representation of the Hantzsch synthesis pathway leading to the formation of the target pyridine derivative.
References
-
Kuujia.com. 77629-53-9(Ethyl 5,6-Dimethylnicotinate). Available from: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]
-
Chemical Synthesis Database. ethyl 3-methyl-3,4,5,6-tetrahydro-3-pyridinecarboxylate. Available from: [Link]
-
Wikipedia. Hantzsch ester. Available from: [Link]
-
Organic Chemistry Portal. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Available from: [Link]
- Cheng, C., Ma, X., & Wei, Z. (2012). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 24(11), 5123-5125.
-
Jetir.org. Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. Available from: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]
- Ghalem, W., Belhouas, R., Boulcina, R., Bouacida, S., & Debache, A. (2009). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2528.
-
YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Available from: [Link]
- Vlase, T., Laszlo, K., Miclaus, V., & Vlase, G. (2012). Preparation and Characterization of Some Ethyl-Phenyl Modified Stationary Phases.
-
Chemsrc. Ethyl 5,6-Dimethylnicotinate | CAS#:77629-53-9. Available from: [Link]
- Google Patents. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
-
YouTube. NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Available from: [Link]
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- 1. 77629-53-9(Ethyl 5,6-Dimethylnicotinate) | Kuujia.com [kuujia.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Buy 3,4,5-Pyridinetricarboxylicacid, 1,4-dihydro-2,6-dimethyl-, 3,5-diethyl ester [smolecule.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Ethyl 5,6-Dimethylnicotinate | CymitQuimica [cymitquimica.com]
Technical Support Center: Synthesis of Ethyl 5,6-dimethylnicotinate
Welcome to the technical support center for the synthesis of Ethyl 5,6-dimethylnicotinate (CAS No. 77629-53-9). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and impurities encountered during the synthesis of this versatile pyridine derivative, which serves as a key intermediate in the preparation of pharmaceuticals and agrochemicals.[1] Our approach is rooted in mechanistic principles and field-proven troubleshooting strategies to help you optimize your synthetic protocols for yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for Ethyl 5,6-dimethylnicotinate and what are its key stages?
The most common and adaptable method for constructing the substituted pyridine core of Ethyl 5,6-dimethylnicotinate is a variation of the Hantzsch Pyridine Synthesis .[2][3] This multicomponent reaction is valued for its efficiency in assembling the pyridine ring from simple precursors. The synthesis can be logically broken down into two primary stages:
-
1,4-Dihydropyridine (DHP) Formation: This is a one-pot condensation reaction involving two equivalents of a β-ketoester (ethyl acetoacetate), an aldehyde, and a nitrogen source (like ammonia or ammonium acetate).[4][5] In this specific synthesis, the required precursors would logically be ethyl acetoacetate, an appropriate aldehyde to install the methyl groups, and a nitrogen donor.
-
Aromatization (Oxidation): The initially formed Hantzsch ester, a 1,4-dihydropyridine, must be oxidized to form the final, stable pyridine ring.[3] The choice of oxidant is a critical parameter that significantly influences the impurity profile of the final product.
The overall transformation is a robust method for creating substituted pyridines.[6]
Q2: I've completed my synthesis. What are the most likely impurities I should be looking for?
Impurities can arise from both the DHP formation and the subsequent aromatization step. Understanding their origin is key to minimizing their formation. They can be broadly categorized as follows:
Table 1: Common Impurities and Their Origins
| Impurity Category | Specific Examples | Origin / Causal Factor |
| Incompletely Reacted Intermediates | 1,4-Dihydropyridine (Hantzsch Ester) Intermediate | Incomplete or inefficient oxidation during the aromatization step.[2] |
| Side-Reaction Products | Knoevenagel Condensation Adducts | A side reaction between the aldehyde and the β-ketoester, which can be a competing pathway to the main reaction.[4][6] |
| Michael Addition Byproducts | Alternative cyclization or addition pathways occurring during the complex condensation sequence.[4] | |
| Over-Oxidation or Degradation Products | Pyridine N-Oxides | Can occur if the oxidation conditions are too harsh or if an excess of a strong oxidant is used.[7] |
| Ring-Opened or Decomposed Species | Aggressive reaction conditions (e.g., strong acids/bases, high temperatures) can degrade the pyridine ring. | |
| Starting Material & Reagent Residues | Unreacted Ethyl Acetoacetate, Aldehyde | Incomplete reaction due to non-stoichiometric addition or insufficient reaction time/temperature. |
| Nicotinic Acid (if starting from this) | If the synthesis involves esterification of 5,6-dimethylnicotinic acid, incomplete conversion is a common impurity.[8] |
The most significant impurity is often the unoxidized 1,4-dihydropyridine intermediate. Its presence indicates a suboptimal aromatization step.
Q3: My reaction yield is low and I see multiple spots on my TLC. What went wrong during the Hantzsch condensation?
Low yields and multiple byproducts during the initial condensation phase often point to issues with reaction conditions or reagent quality.
-
Causality: The Hantzsch synthesis is a cascade of several equilibrium reactions, including Knoevenagel condensation, enamine formation, and Michael addition.[4] If conditions are not optimal, side-reactions can dominate. For example, self-condensation of the β-ketoester or the formation of stable Knoevenagel adducts can consume starting materials, preventing the formation of the desired DHP intermediate.[6]
-
Troubleshooting Strategy:
-
Temperature Control: Ensure the reaction temperature is appropriate. While reflux is common, some systems benefit from lower initial temperatures to control the rate of competing side reactions.
-
Reagent Purity: Use high-purity aldehydes and β-ketoesters. Aldehyd impurities can lead to a mixture of different pyridine products.
-
Catalyst Choice: While often just heated in a solvent like ethanol, some variations use catalysts like p-toluenesulfonic acid (PTSA) which can improve yields and reduce reaction times.[2]
-
Solvent: The choice of solvent (e.g., ethanol, water, glycerol) can influence reaction rates and selectivity.[4]
-
The workflow below illustrates the logical progression of the Hantzsch synthesis and highlights where key byproducts can form.
Caption: Hantzsch synthesis pathway and potential impurity origins.
Q4: How do I choose the right oxidation method for the aromatization step to avoid impurities?
The aromatization of the 1,4-DHP intermediate is the most critical step for ensuring high purity. The driving force is the formation of a stable aromatic ring.[2] However, the wrong choice of oxidant can be detrimental.
-
Classical vs. Modern Oxidants:
-
Harsh/Classical Oxidants: Reagents like chromium trioxide (CrO₃), potassium permanganate (KMnO₄), or nitric acid (HNO₃) are effective but often lead to over-oxidation, burdensome workups, and the formation of side products.[2] Their use is generally discouraged in modern synthesis unless absolutely necessary.
-
Milder/Modern Oxidants: There has been significant research into developing milder and more efficient aromatization methods.[2] These are highly recommended for cleaner reactions. Examples include:
-
Iodine in refluxing methanol.
-
Manganese dioxide (MnO₂).
-
Ferric chloride (FeCl₃).
-
-
-
Self-Validating Protocol: A good protocol involves monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC). The spot corresponding to the DHP intermediate (often fluorescent under UV light) should completely disappear and be replaced by the less polar product spot. The absence of new, undesired spots is a sign of a clean conversion.
Troubleshooting & Purification Guide
Q5: I have a crude product containing several impurities. What is a robust protocol for purification?
Purification of nicotinic acid derivatives often requires a multi-step approach to remove both acidic/basic impurities and unreacted starting materials.[9]
Experimental Protocol: Workup and Purification
-
Solvent Removal: After the reaction is complete, remove the reaction solvent (e.g., ethanol) under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction:
-
Dissolve the crude residue in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[9]
-
Transfer the solution to a separatory funnel.
-
-
Aqueous Wash Series (The Key to Removing Impurities):
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl). This step will protonate and remove any unreacted basic nitrogen sources or basic byproducts into the aqueous layer.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9] This is a critical step to remove any acidic impurities, such as unreacted nicotinic acid (if applicable) or acidic byproducts. Be cautious of gas evolution (CO₂).
-
Brine Wash: Perform a final wash with a saturated NaCl solution (brine) to remove residual water from the organic layer.
-
-
Drying and Concentration:
-
Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Final Purification (If Necessary):
-
If the product is still not pure after extraction, column chromatography on silica gel is the recommended final step. A gradient of hexane and ethyl acetate is typically effective for separating the desired ester from closely related impurities.
-
The following diagram outlines the logical flow for troubleshooting a problematic synthesis.
Caption: A logical workflow for troubleshooting and purifying the final product.
Q6: Which analytical methods are best for assessing the final purity of my Ethyl 5,6-dimethylnicotinate?
A combination of chromatographic and spectroscopic methods is essential for confirming the purity and identity of your final compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for purity assessment of volatile to semi-volatile compounds like pyridine derivatives.[10] It provides quantitative purity information (from the GC trace) and structural confirmation (from the MS fragmentation pattern).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis, especially for less volatile compounds or complex mixtures.[11] It can accurately quantify the main component and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation. The chemical shifts and coupling patterns of the protons on the pyridine ring and the ethyl and methyl groups provide a definitive fingerprint of the molecule. Quantitative NMR (qNMR) can also be used for highly accurate purity determination.[11]
Protocol Outline: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of your purified product (e.g., ~1 mg/mL) in a volatile organic solvent like Dichloromethane or Ethyl Acetate.
-
Instrumentation: Use a GC equipped with a standard capillary column (e.g., DB-5 or equivalent) and a Mass Spectrometer detector.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium or Hydrogen.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Integrate the peak areas in the chromatogram to determine the percentage purity. Analyze the mass spectrum of the main peak to confirm the molecular weight (m/z 179.22 for C₁₀H₁₃NO₂) and fragmentation pattern consistent with Ethyl 5,6-dimethylnicotinate.[12]
References
- Kuujia.com.
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
- Google Patents.
-
Modern Drug Discovery. Learning from the Hantzsch synthesis. [Link]
-
ResearchGate. The chemical structures of nicotinic acid and its official impurities. [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
Chemistry Stack Exchange. Synthesis of racemic nicotine. [Link]
-
NIOSH - CDC. Pyridine 1613. [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
-
OSHA. Pyridine Method number: PV2295. [Link]
-
ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?[Link]
-
SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. [Link]
-
NCBI. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. [Link]
- Google Patents.
-
Pharmaffiliates. Nicotinic Acid-impurities. [Link]
-
Ainfo Inc. Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview. [Link]
-
Organic Syntheses. nicotinic acid. [Link]
-
Frontiers. Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. [Link]
-
PMC - NIH. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
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- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine [frontiersin.org]
- 8. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ethyl 5,6-Dimethylnicotinate | CymitQuimica [cymitquimica.com]
Purification techniques for crude Ethyl 5,6-dimethylnicotinate
An essential intermediate in the synthesis of various pharmaceuticals and agrochemicals, Ethyl 5,6-dimethylnicotinate's purity is paramount for successful downstream applications.[1] This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of this compound. Drawing from established chemical principles and practical laboratory experience, this guide offers solutions in a direct question-and-answer format.
Physicochemical Properties of Ethyl 5,6-dimethylnicotinate
A thorough understanding of the physical and chemical properties of Ethyl 5,6-dimethylnicotinate is fundamental to selecting the appropriate purification strategy. The table below summarizes its key characteristics.
| Property | Value |
| CAS Number | 77629-53-9[2][3] |
| Molecular Formula | C10H13NO2[1][2] |
| Molecular Weight | 179.22 g/mol [2] |
| Appearance | Light Yellow-Orange Oil/Liquid[2][4] |
| Boiling Point | 263.1°C at 760 mmHg[4] |
| Density | 1.056 g/cm³[4] |
| Refractive Index | 1.506[4] |
| Solubility | Sparingly soluble in non-polar solvents, more soluble in polar organic solvents like dichloromethane and ethyl acetate.[5] |
| Storage Conditions | Store in a refrigerator.[3][4] |
General Purification and Troubleshooting Workflow
The purification of crude Ethyl 5,6-dimethylnicotinate typically involves a multi-step process. The following diagram outlines a general workflow, from the initial workup of the reaction mixture to the final characterization of the purified product. Subsequent sections will delve into troubleshooting specific steps within this process.
Caption: General workflow for the purification of Ethyl 5,6-dimethylnicotinate.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, providing both the underlying reasons and practical solutions.
Initial Workup and Extraction
Question: My crude product is a dark, viscous oil mixed with aqueous residues. What is the most effective first step for cleanup?
Answer: The initial and most crucial step is a liquid-liquid extraction to partition your target compound into an organic solvent, while removing water-soluble impurities. Given that Ethyl 5,6-dimethylnicotinate is an ester, it will have good solubility in common organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Rationale: Unreacted starting materials from syntheses like the Hantzsch pyridine synthesis, such as ammonium acetate, and other inorganic salts are highly soluble in water and can be efficiently removed.[6][7]
-
Recommended Protocol:
-
Dissolve or suspend the crude mixture in a suitable volume of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Water, to remove the bulk of water-soluble impurities.
-
A saturated sodium bicarbonate (NaHCO₃) solution, to neutralize and remove any unreacted acidic species.
-
Brine (saturated NaCl solution), to break up any emulsions and reduce the amount of dissolved water in the organic layer.
-
-
Separate the organic layer, dry it over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Question: I'm consistently getting a stable emulsion during the extraction process. How can I resolve this?
Answer: Emulsion formation is common when there are surfactants or fine particulates in the reaction mixture. To break an emulsion:
-
Add Brine: The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the emulsion.
-
Centrifugation: If the emulsion persists and the volume is manageable, centrifugation is a highly effective method for separating the layers.
Recrystallization
Question: What is a suitable solvent system for the recrystallization of Ethyl 5,6-dimethylnicotinate?
Answer: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Since Ethyl 5,6-dimethylnicotinate is an oil at room temperature, direct recrystallization may not be feasible unless it solidifies upon cooling to very low temperatures or if it forms a solid salt. However, if your crude product is a semi-solid due to impurities, recrystallization can be attempted.
-
Solvent Selection: A good starting point is a binary solvent system. Common choices for compounds with moderate polarity include:
-
Ethyl acetate/Hexanes
-
Ethanol/Water
-
Dichloromethane/Hexanes
-
-
Method: Dissolve the crude product in the minimum amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature. Then, slowly add the less polar solvent (e.g., hexanes) until the solution becomes cloudy (the cloud point). Add a drop or two of the more polar solvent to redissolve the precipitate and then allow the solution to cool slowly.
Question: My product is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or the concentration of the solute is too high.
-
Add More Solvent: The most common reason is that the solution is too concentrated. Add more of the solvent mixture to reduce the concentration.
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling encourages oil formation.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
Column Chromatography
Question: How do I select an appropriate eluent (solvent system) for purifying Ethyl 5,6-dimethylnicotinate by column chromatography?
Answer: The selection of an eluent is critical for achieving good separation and should be guided by Thin Layer Chromatography (TLC) analysis.
-
Rationale: The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for your target compound. This Rf value typically ensures good separation from impurities and a reasonable elution time.
-
Recommended Solvent Systems: For a moderately polar compound like Ethyl 5,6-dimethylnicotinate, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is standard.[8]
-
Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity (e.g., 20%, 30% EtOAc) until the desired Rf is achieved.
-
For more polar impurities, a gradient elution on the column, starting with a low polarity eluent and gradually increasing it, might be necessary.[9]
-
Question: My compound appears as a streak rather than a distinct spot on the TLC plate. What does this indicate and how can I fix it?
Answer: Streaking on a TLC plate can be caused by several factors:
-
Overloading: The initial spot applied to the TLC plate was too concentrated. Dilute your sample and re-spot.
-
Highly Polar Compound: The compound may be too polar for the chosen solvent system and is interacting strongly with the silica gel. Adding a small amount of a more polar solvent like methanol to your eluent can help. However, using more than 10% methanol can risk dissolving the silica gel.[8]
-
Acidic or Basic Nature: The pyridine nitrogen in your compound is basic. Basic compounds can streak on acidic silica gel. Adding a small amount of a base, like triethylamine (~0.5-1%), to your eluent can neutralize the acidic sites on the silica and result in sharper spots and better separation.
Distillation
Question: Is vacuum distillation a viable purification method for Ethyl 5,6-dimethylnicotinate?
Answer: Yes, vacuum distillation can be an excellent method for purifying thermally stable liquids.
-
Rationale: Ethyl 5,6-dimethylnicotinate has a relatively high boiling point (263.1°C at atmospheric pressure), at which temperature some decomposition may occur.[4] Performing the distillation under reduced pressure significantly lowers the boiling point, allowing for distillation at a lower, less destructive temperature.
-
Considerations:
-
Ensure your crude product is relatively free of non-volatile impurities ("tar"), which can interfere with the distillation. A preliminary purification by extraction or a quick filtration through a silica plug is advisable.
-
Use an efficient vacuum pump and ensure all connections are well-sealed to achieve a low and stable pressure.
-
Monitor the temperature of both the distilling flask and the condenser head to collect the fraction that distills at a constant temperature.
-
Purity Assessment
Question: Once I have a purified product, how can I definitively assess its purity and confirm its identity?
Answer: A combination of analytical techniques should be used for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum will confirm the presence of the ethyl group, the two methyl groups, and the protons on the pyridine ring, with characteristic chemical shifts and splitting patterns. The ¹³C NMR will show the correct number of carbon signals.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. You should observe a molecular ion peak corresponding to the mass of Ethyl 5,6-dimethylnicotinate (179.22 g/mol ).[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining purity. A pure compound should ideally show a single peak. By using a calibrated standard, HPLC can also be used for quantitative analysis.
-
Gas Chromatography (GC): Similar to HPLC, GC is a powerful technique for assessing the purity of volatile compounds.[10]
References
-
Kuujia.com. 77629-53-9(Ethyl 5,6-Dimethylnicotinate). [Link]
-
ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
Grokipedia. Hantzsch pyridine synthesis. [Link]
-
ResearchGate. How to separate different spots using column chromatography if they have been lifted in TLC using DCM because of its polarity?. [Link]
-
ResearchGate. Determination of Nicotinic Acid in Pharmaceutical Products. [Link]
Sources
- 1. 77629-53-9(Ethyl 5,6-Dimethylnicotinate) | Kuujia.com [kuujia.com]
- 2. Ethyl 5,6-Dimethylnicotinate | CymitQuimica [cymitquimica.com]
- 3. usbio.net [usbio.net]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting low yield in the synthesis of Ethyl 5,6-dimethylnicotinate
An in-depth technical guide from the Senior Application Scientist's desk.
Technical Support Center: Synthesis of Ethyl 5,6-dimethylnicotinate
Welcome to the technical support center for the synthesis of Ethyl 5,6-dimethylnicotinate. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, during its synthesis. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested experience to help you navigate the complexities of this procedure.
The synthesis of substituted pyridines like Ethyl 5,6-dimethylnicotinate is often accomplished via a multi-component reaction, most notably the Hantzsch Pyridine Synthesis.[1][2] This method, while powerful, involves several equilibrium steps and an intermediate dihydropyridine that must be oxidized.[2][3] Low yields can stem from issues at any stage, from reactant quality to the final purification. This guide provides a structured, question-and-answer approach to systematically identify and resolve these common pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for Ethyl 5,6-dimethylnicotinate is significantly lower than expected. Where should I begin my investigation?
A1: A low isolated yield is a common but solvable issue. A systematic approach is crucial. Before delving into complex reaction parameters, start with the fundamentals: the quality of your starting materials and the accuracy of your setup. In our experience, over 80% of low-yield issues trace back to this stage.
Here is a logical workflow to begin your troubleshooting process:
Caption: Initial troubleshooting workflow for low yield synthesis.
Actionable Steps:
-
Reactant Quality Control:
-
β-Keto Ester (e.g., Ethyl Acetoacetate): This reactant is prone to self-condensation. Verify its purity via NMR or GC-MS. If necessary, distill under reduced pressure before use.
-
Aldehyde: Aldehydes can oxidize to carboxylic acids on storage. Use a freshly opened bottle or purify by distillation.
-
Nitrogen Source (e.g., Ammonium Acetate): Ensure it is dry. Moisture can interfere with the initial condensation steps.[3]
-
-
Solvent Purity:
Q2: I've confirmed my reagents are pure, but the reaction still fails to go to completion or yields a complex mixture. What reaction parameters should I optimize?
A2: This points to issues with the reaction conditions or the core mechanism. The Hantzsch synthesis is a delicate balance of multiple reversible reactions.[5] Optimization is key.
The synthesis proceeds in two major phases: (1) Formation of a 1,4-dihydropyridine (DHP) intermediate, also known as a "Hantzsch ester," and (2) Oxidation of the DHP to the final aromatic pyridine product.[1][2] Both phases have unique challenges.
Caption: Two-phase mechanism of the Hantzsch pyridine synthesis.
Troubleshooting Phase 1: DHP Formation
-
Problem: Low conversion to the DHP intermediate.
-
Cause & Solution: The initial condensations are often the rate-limiting steps.
-
Temperature: While refluxing in ethanol is common, some multi-component reactions benefit from starting at a lower temperature (e.g., 50-65°C) to control the initial condensation rates before increasing to reflux.[6]
-
Catalysis: The reaction can be catalyzed by a mild acid like acetic acid or p-toluenesulfonic acid (PTSA) to accelerate the Knoevenagel condensation and enamine formation steps.[1]
-
Reaction Time: These reactions can be slow. Monitor progress by TLC or LC-MS every few hours. Extending the reaction time from a few hours to overnight may be necessary.
-
Troubleshooting Phase 2: Aromatization (Oxidation)
-
Problem: The DHP intermediate is formed successfully, but the final product yield is low.
-
Cause & Solution: The choice of oxidizing agent is critical. The DHP intermediate is relatively stable and requires an oxidant to convert it to the aromatic pyridine.[7]
-
Harsh Oxidants: Classical oxidants like nitric acid (HNO₃), potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) can be effective but often lead to side reactions and low yields due to their harsh nature.[1] They can potentially oxidize the methyl groups or hydrolyze the ester.
-
Milder Alternatives: Consider using milder and more selective oxidants. A slurry of manganese dioxide (MnO₂) in a solvent like dichloromethane or chloroform at room temperature or gentle heat is often a reliable choice. Ferric chloride has also been used for direct, one-pot aromatization.[1]
-
In-Situ vs. Isolate-and-Oxidize: You can attempt the oxidation in one pot or isolate the DHP intermediate first. Isolating the DHP (if it's stable and crystalline) allows for purification, ensuring that only the desired intermediate is carried into the oxidation step, which can significantly clean up the final reaction.
-
| Parameter | Recommendation | Rationale |
| Temperature | Start at 50-60°C, then increase to reflux. | Controls initial side reactions, then drives the reaction to completion. |
| Catalyst | Add a catalytic amount of acetic acid or PTSA. | Accelerates key condensation steps.[1] |
| Oxidant | Use MnO₂ or FeCl₃ instead of HNO₃/KMnO₄. | Milder conditions reduce side product formation and improve yield.[1] |
| Monitoring | Use TLC with a UV lamp. | The DHP intermediate is often UV active and will have a different Rf from the final aromatic product. |
Q3: My crude reaction mixture looks promising on TLC/LC-MS, but I lose most of my product during workup and purification. What are the likely causes?
A3: This is a classic purification challenge, especially with nitrogen-containing heterocyclic compounds like pyridines. The basicity of the pyridine nitrogen and the polarity of the ester can complicate extractions and chromatography.
1. Inefficient Liquid-Liquid Extraction:
-
Problem: The product is not efficiently extracting into the organic layer, or emulsions are forming.
-
Causality: Ethyl 5,6-dimethylnicotinate has a basic nitrogen atom. If the aqueous phase is neutral or acidic, the pyridine nitrogen can be protonated, making the entire molecule a salt (e.g., pyridinium chloride). This salt is highly water-soluble and will not extract into common organic solvents like ethyl acetate or dichloromethane.[8]
-
Solution: During the workup, ensure the aqueous layer is made basic (pH 9-10) before extraction. Use a saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[8] This deprotonates the pyridine nitrogen, rendering the molecule neutral and significantly more soluble in organic solvents.
Protocol: Optimized Extraction
-
After quenching the reaction, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and add water.
-
Slowly add a saturated solution of NaHCO₃ while gently swirling. Check the pH of the aqueous layer with pH paper to ensure it is >8.5.
-
Separate the layers. Extract the aqueous layer two more times with fresh organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
2. Purification by Column Chromatography:
-
Problem: The product streaks on the silica gel column, leading to poor separation and low recovery.
-
Causality: The basic pyridine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This causes irreversible adsorption or significant tailing.
-
Solution:
-
Deactivate the Silica: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (NEt₃) or ammonia in methanol to the mobile phase (e.g., Hexane/Ethyl Acetate) will neutralize the acidic sites on the silica, allowing the pyridine product to elute cleanly.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.
-
References
- Kuujia. (n.d.). Ethyl 5,6-Dimethylnicotinate.
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link].
- Google Patents. (2019). WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone...
-
ACS. (2000). Learning from the Hantzsch synthesis. Retrieved from [Link].
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link].
-
Chemsrc. (2025). Ethyl 5,6-Dimethylnicotinate | CAS#:77629-53-9. Retrieved from [Link].
- Google Patents. (2017). CN106957262A - A kind of preparation method of ethyl nicotinate.
-
Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine. Retrieved from [Link].
-
Macmillan Group, Princeton University. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from [Link].
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link].
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
Stability and degradation pathways of Ethyl 5,6-dimethylnicotinate
Technical Support Center: Ethyl 5,6-dimethylnicotinate
Welcome to the technical support guide for Ethyl 5,6-dimethylnicotinate (CAS 77629-53-9). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to anticipate and resolve experimental challenges, ensuring the integrity and reproducibility of your results.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling, storage, and analysis of Ethyl 5,6-dimethylnicotinate.
Question 1: My sample of Ethyl 5,6-dimethylnicotinate, which was initially a light-yellow liquid/solid, has darkened over time. What is causing this color change, and is the material still usable?
Answer: A darkening in color is a common indicator of degradation, likely due to oxidation or photodegradation. The pyridine ring and its alkyl substituents are susceptible to oxidative processes, which can form highly conjugated, color-imparting chromophores.
-
Causality:
-
Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide, or the methyl groups on the ring can be oxidized.[1][2] This is often accelerated by exposure to atmospheric oxygen.
-
Photodegradation: Pyridine derivatives can be sensitive to light, especially UV radiation.[3][4] Exposure can initiate radical reactions, leading to complex degradation products.
-
-
Recommended Actions:
-
Confirm Degradation: Analyze the discolored sample alongside a fresh or properly stored reference standard using a stability-indicating method, such as HPLC-UV (see protocol below). Look for the appearance of new peaks or a decrease in the main peak's purity.
-
Assess Usability: If the purity has dropped below your experimental tolerance, the sample should be discarded. Using degraded material can lead to inaccurate results and the formation of unintended side products in synthesis.
-
Preventive Measures: Store Ethyl 5,6-dimethylnicotinate in amber glass vials to protect it from light. For long-term storage, purge the headspace of the container with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen. Store at recommended cool and dry conditions.[5]
-
Question 2: In my reverse-phase HPLC analysis, I'm observing a new, earlier-eluting peak that grows over time, especially in aqueous solutions. What is this impurity?
Answer: The most probable identity of this new, more polar (earlier-eluting in reverse-phase HPLC) peak is 5,6-dimethylnicotinic acid , the hydrolysis product of the parent ester.
-
Causality: The ester functional group of Ethyl 5,6-dimethylnicotinate is susceptible to hydrolysis, particularly under acidic or basic conditions, but it can also occur slowly in neutral aqueous media.[6][7] The resulting carboxylic acid is significantly more polar than the ethyl ester, leading to a shorter retention time on a C18 column.
-
Recommended Actions:
-
Confirm Identity: The best way to confirm the peak's identity is through LC-MS analysis. The expected mass of the hydrolysis product (C₈H₉NO₂) is 151.16 g/mol , which would show as an [M+H]⁺ ion at m/z 152.1.
-
Mitigate Hydrolysis in Experiments: If working in aqueous solutions, use freshly prepared samples. Buffer the solution to a neutral or slightly acidic pH (around 4-6) where ester hydrolysis is often minimized. Avoid prolonged storage of the compound in solution.
-
Method Validation: Your analytical method should be able to resolve the parent peak from this key degradant. This is a critical aspect of a "stability-indicating" method as defined by ICH guidelines.[8]
-
Question 3: My quantitative results for Ethyl 5,6-dimethylnicotinate are inconsistent, showing a steady decline in concentration even in freshly prepared stock solutions. What could be the issue?
Answer: Inconsistent quantitative results often point to instability within the analytical workflow itself. This can be caused by the choice of solvent, sample preparation, or storage of the analytical solutions.
-
Causality:
-
Solvent Reactivity: While common solvents like acetonitrile and methanol are generally suitable, reactive impurities within the solvent or using unbuffered aqueous solutions can accelerate degradation.
-
Photodegradation in Solution: Clear glass autosampler vials can permit significant photodegradation if the samples are left on the autosampler for extended periods under ambient light. Nicotine-related compounds are known to be susceptible to this.[3]
-
-
Recommended Actions:
-
Optimize Solvent System: Prepare stock solutions in a high-purity aprotic solvent like acetonitrile. For subsequent dilutions into aqueous mobile phases, ensure the diluent is of high quality and prepare samples just before analysis.
-
Protect Analytical Samples: Use amber or UV-protected autosampler vials. If not available, cover the sample tray to shield it from light.
-
Sequence Design: Place standards at the beginning, middle, and end of your analytical sequence to check for any time-dependent degradation during the run. A decrease in the response of the standards over time is a clear indicator of instability on the autosampler.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Ethyl 5,6-dimethylnicotinate?
The three primary degradation pathways are hydrolysis, oxidation, and photolysis. A well-designed forced degradation study is essential to understand the molecule's liabilities.[8][9]
-
Hydrolysis: Cleavage of the ethyl ester to form 5,6-dimethylnicotinic acid and ethanol. This is catalyzed by acid or base.[6][7]
-
Oxidation: Can occur at the pyridine nitrogen to form the N-oxide or at the methyl groups to form corresponding alcohols or carboxylic acids.[1][10]
-
Photolysis: UV or even strong visible light can induce degradation, leading to a variety of products. For the related compound nicotine, degradation can yield products like nicotinic acid and methylamine.[3][11]
Predicted Degradation Pathways for Ethyl 5,6-dimethylnicotinate
Caption: Key degradation routes for Ethyl 5,6-dimethylnicotinate.
Q2: What are the ideal storage conditions for Ethyl 5,6-dimethylnicotinate?
To ensure long-term stability and maintain the integrity of the compound, the following storage conditions are recommended:
-
Temperature: Store in a cool location, refrigerated if possible.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.[5]
-
Light: Protect from light by using amber or opaque containers.[3]
-
Moisture: Keep the container tightly sealed in a dry place to prevent hydrolysis.
Q3: How should I design a forced degradation study for this compound?
A forced degradation study should be conducted according to ICH Q1A(R2) guidelines to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Forced Degradation Workflow
Caption: General workflow for a forced degradation study.
| Stress Condition | Reagent/Condition | Typical Duration | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1M - 1M HCl at 60-80°C | 2 - 24 hours | Ester Hydrolysis |
| Base Hydrolysis | 0.01M - 0.1M NaOH at RT-60°C | 30 mins - 8 hours | Ester Hydrolysis (typically faster than acid) |
| Oxidation | 3% - 30% H₂O₂ at Room Temp | 6 - 48 hours | N-oxidation, side-chain oxidation |
| Thermal | 80°C (in solution and as solid) | 24 - 72 hours | Various (depends on impurities/medium) |
| Photolytic | ICH-compliant light source | Conforming to ICH Q1B | Photochemical reactions |
Table 1: Recommended Starting Conditions for Forced Degradation Studies. Conditions should be adjusted to achieve the target degradation level.
Q4: What is a good starting point for a stability-indicating HPLC method?
A reverse-phase HPLC method with UV detection is the most common and effective technique for analyzing Ethyl 5,6-dimethylnicotinate and its degradation products.[12]
Protocol: Stability-Indicating HPLC-UV Method
1. Objective: To quantify Ethyl 5,6-dimethylnicotinate and separate it from its potential degradation products.
2. Materials & Reagents:
-
Ethyl 5,6-dimethylnicotinate reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Phosphoric Acid (for pH adjustment)
-
Potassium Phosphate Monobasic (for buffer preparation)
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water (or 20mM Potassium Phosphate buffer, pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm[12]
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl 5,6-dimethylnicotinate and dissolve in 10 mL of acetonitrile.
-
Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.
-
Forced Degradation Samples: After the stress period, cool the sample to room temperature. If necessary, neutralize the solution (e.g., for acid/base hydrolysis samples). Dilute the sample with a 50:50 acetonitrile/water mixture to a theoretical concentration of ~50 µg/mL.
5. System Suitability:
-
Inject the working standard five times. The relative standard deviation (RSD) for the peak area should be < 2.0%.
-
The theoretical plates for the main peak should be > 2000.
-
The tailing factor should be < 2.0.
6. Analysis: Inject a blank (diluent), the working standard, and the stressed samples. Analyze the resulting chromatograms for new peaks and a decrease in the area of the parent peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to ensure the main peak is not co-eluting with any degradants.
References
- Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2025).
- HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.SIELC Technologies.
- Oxidative Dearomatiz
- Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions.PMC - NIH.
- Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview.BenchChem.
- Oxidation of methyl-pyridines.
- Oxidative Synthesis of Pyridine Derivatives.Journal of Chemical, Biological and Physical Sciences.
- Hydrolysis profiles of ethyl nicotinate (EN) to nicotinic acid (NA) at...
- Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate.
-
Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. (2022). MDPI.[Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2005). BioProcess International.[Link]
-
77629-53-9(Ethyl 5,6-Dimethylnicotinate). Kuujia.com.[Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis.[Link]
-
A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. (2017). NIH.[Link]
-
Photochemical Degradation of the New Nicotine Pesticide Acetamiprid in Water. (2006). ResearchGate.[Link]
-
The Study on the Photocatalytic Degradation of Nicotine. (2012). ResearchGate.[Link]
Sources
- 1. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcbsc.org [jcbsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 77629-53-9(Ethyl 5,6-Dimethylnicotinate) | Kuujia.com [kuujia.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Improving Regioselectivity of Reactions Involving Ethyl 5,6-dimethylnicotinate
Welcome to the technical support center for Ethyl 5,6-dimethylnicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyridine derivative. Here, we address common challenges related to regioselectivity in reactions involving this compound, providing in-depth troubleshooting advice and practical, field-tested protocols. Our goal is to empower you with the knowledge to control your reaction outcomes and achieve your synthetic targets with greater precision.
Introduction to the Regioselectivity Challenges
Ethyl 5,6-dimethylnicotinate, a substituted pyridine, presents unique regiochemical challenges due to the electronic nature of the pyridine ring and the influence of its substituents. The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, primarily at the C2 and C4 positions.[1][2] This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, a stabilization not possible with C3-attack.[1][2] However, the positions are also influenced by the directing effects of the existing methyl and ethyl ester groups. Understanding and controlling the interplay of these factors is crucial for achieving the desired regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a mixture of isomers during electrophilic aromatic substitution (EAS) on Ethyl 5,6-dimethylnicotinate?
A1: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[1] Furthermore, under the acidic conditions often employed for EAS reactions like nitration or halogenation, the pyridine nitrogen is protonated, further deactivating the ring.[1] For Ethyl 5,6-dimethylnicotinate, the directing effects of the two methyl groups at C5 and C6, and the ethyl ester at C3 can lead to a mixture of products. The C4 position (ortho to the ester and meta to the methyl groups) and the C2 position (ortho to the nitrogen and meta to the other substituents) are the most likely sites of substitution. The precise ratio of isomers will be a delicate balance of steric hindrance from the adjacent methyl groups and the electronic directing effects of all substituents.
Q2: How can I favor substitution at the C4 position during an EAS reaction?
A2: A highly effective strategy to direct electrophilic substitution to the C4 position of a pyridine ring is to first convert it to the corresponding N-oxide.[1] The N-oxide oxygen atom acts as a strong electron-donating group, activating the ring towards electrophiles and strongly favoring substitution at the C4 position.[1] Following the substitution reaction, the N-oxide can be easily removed by reduction with reagents such as PCl₃ or catalytic hydrogenation (H₂/Pd) to yield the desired C4-substituted product.[1]
Q3: I am attempting a nucleophilic aromatic substitution (SNAr) on a derivative of Ethyl 5,6-dimethylnicotinate with a leaving group at C2 or C6. Why am I getting a mixture of products?
A3: In SNAr reactions on pyridines, both the C2 and C4 positions are electronically favored for nucleophilic attack.[1][2] With Ethyl 5,6-dimethylnicotinate derivatives, if you have leaving groups at both C2 and C6, the nucleophile can attack either position. The regiochemical outcome is influenced by a combination of steric and electronic factors.[1] A bulky nucleophile will likely favor attack at the less sterically hindered position. The electronic nature of the nucleophile and the solvent polarity can also significantly impact the product ratio.[1][3]
Q4: How can I achieve functionalization at the C2 position specifically?
A4: Achieving selective functionalization at the C2 position often requires a strategy like directed ortho-metalation (DoM). This powerful technique utilizes a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent C2 position.[4][5] For Ethyl 5,6-dimethylnicotinate, the ester group itself is not a strong DMG. However, conversion of the ester to a stronger DMG, such as an amide (e.g., -CONEt₂) or an oxazoline, can facilitate highly regioselective lithiation at the C2 position.[4] The resulting organolithium species can then be quenched with a wide variety of electrophiles to introduce the desired functionality. The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can help prevent competitive nucleophilic addition to the pyridine ring.[4]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Metalation Reactions
Symptoms:
-
Formation of multiple regioisomers upon quenching the metalated intermediate with an electrophile.
-
Low overall yield of the desired product.
-
Evidence of side reactions, such as dimerization or oligomerization of the starting material.[6]
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Weak Directing Group | Convert the ethyl ester to a more powerful directing metalating group (DMG) such as a secondary or tertiary amide (e.g., -CON(iPr)₂), or an oxazoline. | Stronger DMGs form a more stable pre-lithiation complex, leading to faster and more selective deprotonation at the adjacent position.[5] |
| Competitive Deprotonation | Use a more sterically hindered base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) instead of n-BuLi or LDA. | Hindered bases are less likely to deprotonate other, more sterically accessible but less acidic protons on the ring or methyl groups.[4] |
| Incorrect Reaction Temperature | Perform the metalation at a very low temperature (typically -78 °C) and maintain this temperature throughout the addition of the base and the electrophile. | Low temperatures are crucial to prevent side reactions like addition of the organolithium reagent to the pyridine ring and to ensure the kinetic product is favored.[4][6] |
| Inappropriate Solvent | Use a non-coordinating solvent like THF or diethyl ether. The addition of a coordinating agent like TMEDA can sometimes enhance the reactivity and selectivity of organolithium bases. | The solvent can influence the aggregation state and reactivity of the organolithium base.[5] |
Problem 2: Unwanted N-Alkylation during Alkylation Reactions
Symptoms:
-
Formation of a pyridinium salt as a major byproduct.
-
Low yield of the desired C-alkylated product.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Direct Alkylation of Pyridine Nitrogen | Protect the pyridine nitrogen by converting it to the N-oxide before performing the alkylation. The N-oxide can be removed later. | The lone pair on the pyridine nitrogen is nucleophilic and can react with alkylating agents. The N-oxide is less nucleophilic at the nitrogen. |
| Reaction Conditions Favoring N-Alkylation | Use less reactive alkylating agents or employ reaction conditions that favor C-alkylation, such as radical-mediated Minisci-type reactions. | The choice of reagents and reaction mechanism can be tailored to favor C-H functionalization over N-alkylation. |
Experimental Protocols
Protocol 1: C4-Selective Nitration via N-Oxide Formation
This protocol outlines a two-step process to achieve selective nitration at the C4 position of Ethyl 5,6-dimethylnicotinate.
Step 1: Synthesis of Ethyl 5,6-dimethylnicotinate N-oxide
-
Dissolve Ethyl 5,6-dimethylnicotinate (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (30% aqueous solution, 1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 70-80 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide.
Step 2: C4-Nitration of the N-oxide
-
To a stirred mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v) at 0 °C, slowly add the Ethyl 5,6-dimethylnicotinate N-oxide (1.0 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the C4-nitro derivative.
Protocol 2: C2-Selective Functionalization via Directed ortho-Metalation (DoM)
This protocol describes a general procedure for the C2-lithiation and subsequent electrophilic quench of an N,N-diethylamide derivative of 5,6-dimethylnicotinic acid.
Step 1: Synthesis of N,N-diethyl-5,6-dimethylnicotinamide
-
Hydrolyze Ethyl 5,6-dimethylnicotinate to the corresponding carboxylic acid using standard procedures (e.g., NaOH in EtOH/H₂O).
-
Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
React the acid chloride with diethylamine in the presence of a base like triethylamine in an anhydrous solvent like dichloromethane to yield the amide.
Step 2: Directed ortho-Metalation and Electrophilic Quench
-
Dissolve N,N-diethyl-5,6-dimethylnicotinamide (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of s-BuLi or LDA (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 eq) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[1]
-
Extract the product with ethyl acetate or diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
Directed ortho-Metalation (DoM) Workflow
Caption: Workflow for C2-functionalization via Directed ortho-Metalation.
Decision Tree for Improving Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
References
- Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. (2008). Tetrahedron Lett., 49, 6901-6903.
- Chinchilla, R., Nájera, C., & Yus, M. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 111(8), 5084-5151.
- El-Sayed, G. A. (2015).
- Knochel, P. (2015). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
-
Directed metalation of pyridine through deprotonation. (n.d.). ResearchGate. Retrieved from [Link]
- Baran, P. S. (n.d.).
- Larsson, U., et al. (2010). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Journal of Heterocyclic Chemistry, 47(4), 935-941.
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Retrieved from [Link]
Sources
Technical Support Center: By-product Analysis in the Synthesis of Ethyl 5,6-dimethylnicotinate
Introduction: Welcome to the technical support guide for the synthesis of Ethyl 5,6-dimethylnicotinate (CAS No. 77629-53-9).[1] This document is designed for researchers, chemists, and process development professionals to navigate the complexities of by-product formation and analysis during this synthesis. Ethyl 5,6-dimethylnicotinate is a valuable nicotinic acid derivative used as a versatile intermediate in the creation of pharmaceuticals and agrochemicals.[1] Achieving high purity and yield is paramount, and a thorough understanding of potential side reactions is critical. This guide provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for Ethyl 5,6-dimethylnicotinate, and what are its key stages?
The most common and well-established method for synthesizing the core pyridine structure of Ethyl 5,6-dimethylnicotinate is the Hantzsch Pyridine Synthesis .[2][3] This is a multi-component reaction that reliably forms the pyridine ring from simple precursors.[3] The process can be conceptually broken down into two main stages:
-
Cyclocondensation: This initial step involves a one-pot condensation of three components: an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (typically ammonia or ammonium acetate).[2] This reaction forms a 1,4-dihydropyridine (1,4-DHP) intermediate, often referred to as a "Hantzsch ester."[3]
-
Aromatization (Oxidation): The 1,4-DHP intermediate is not the final product. It must be oxidized to form the stable, aromatic pyridine ring.[2] This step is critical for the final yield and purity, as incomplete aromatization is a primary source of impurities. The driving force for this step is the thermodynamic stability gained from forming the aromatic system.[2]
Q2: What are the most common by-products I should expect, and where do they originate?
Understanding the potential by-products is the first step in controlling them. They typically arise from incomplete reactions, side reactions inherent to the Hantzsch synthesis, or reactant impurities.
| By-product Category | Specific Example/Class | Origin and Causality |
| Incomplete Aromatization | Diethyl 2,6-dimethyl-4-(R)-1,4-dihydropyridine-3,5-dicarboxylate | This is the Hantzsch ester intermediate. Its presence indicates that the oxidation step was inefficient or incomplete. This is often the most significant by-product.[2] |
| Side-Reaction Products | Michael Adducts, Over-Oxidized Pyridines (e.g., N-oxides) | The Hantzsch mechanism is complex with several competing pathways.[2] Sub-optimal conditions (e.g., incorrect stoichiometry, temperature) can favor side reactions like Michael additions or over-oxidation of the pyridine nitrogen, especially with harsh oxidants.[4] |
| Reactant-Derived Impurities | Positional Isomers (e.g., Ethyl 2,6-dimethylnicotinate) | If the β-ketoester or other precursors contain isomeric impurities, these will likely be carried through the synthesis, resulting in difficult-to-separate isomers in the final product.[1] |
| Hydrolysis Products | 5,6-Dimethylnicotinic acid | If water is present under acidic or basic conditions, especially during workup or with prolonged heating, the ethyl ester can hydrolyze back to the carboxylic acid. |
| Degradation Products | Colored, Polymeric materials | Classical Hantzsch synthesis can require long reaction times and high temperatures.[2][4] These harsh conditions can lead to the degradation of reactants, intermediates, or the final product. |
Q3: How can I proactively minimize by-product formation from the start?
A proactive approach focusing on reaction optimization is far more effective than relying on challenging downstream purification.
-
Employ Catalysis: The classical, uncatalyzed Hantzsch reaction is often slow and inefficient.[2][4] The use of a catalyst can dramatically improve reaction rates and yields, allowing for milder conditions. Effective catalysts include:
-
Utilize Modern Energy Sources: Conventional heating can be slow and lead to degradation.[4]
-
Optimize Solvent and Concentration: The choice of solvent impacts reaction kinetics. While traditional solvents like ethanol or acetic acid are used, exploring alternatives can be beneficial.[4] Running reactions at higher concentrations or even under solvent-free conditions can sometimes improve rates and yields.[4][6]
-
Ensure Reactant Purity: Always use high-purity starting materials. Characterize them by GC-MS or NMR before starting the synthesis to ensure they are free of isomers or other impurities that could complicate the reaction.
Q4: What are the recommended analytical techniques for identifying and quantifying these by-products?
A multi-technique approach is essential for a comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for routine purity analysis and quantification. A UV detector is standard, as the pyridine ring is a strong chromophore. It is excellent for separating the main product from less volatile impurities like the dihydropyridine intermediate and hydrolysis products.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective method ideal for identifying and quantifying volatile by-products and trace impurities.[7] Its mass spectrometry detector provides structural information crucial for identifying unknown peaks.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the final product and for characterizing isolated, unknown by-products.
-
Thin-Layer Chromatography (TLC): An invaluable and rapid technique for monitoring the progress of the reaction, especially the conversion of the starting materials and the dihydropyridine intermediate into the final product.[6]
Section 2: Troubleshooting Guide
Problem: My reaction yield is unexpectedly low, and HPLC analysis shows a significant amount of unreacted starting materials.
Root Cause Analysis: This classic issue points to incomplete conversion, likely due to slow reaction kinetics or sub-optimal reaction conditions.[4] The classical Hantzsch synthesis is notoriously prone to this problem.[2]
Troubleshooting Steps:
-
Introduce a Catalyst: If you are not already using one, add a catalyst. p-Toluenesulfonic acid (PTSA) is an excellent and cost-effective starting point to accelerate the condensation step.[2]
-
Increase Energy Input: Switch from conventional reflux to microwave-assisted synthesis. This often dramatically reduces reaction times and drives the reaction to completion.[4][5]
-
Increase Reactant Concentration: Attempt the reaction under more concentrated conditions. Solvent-free reactions, where the reactants are mixed with a catalyst and heated, have proven highly effective for Hantzsch syntheses.[6]
-
Re-evaluate Your Solvent: If using a traditional solvent like ethanol, consider a trial in an alternative medium. Running the reaction in an aqueous solution with a surfactant (forming micelles) has been reported to give yields above 90%.[2]
Problem: My final product is contaminated with a significant peak corresponding to the 1,4-dihydropyridine (1,4-DHP) intermediate.
Root Cause Analysis: This indicates an inefficient or incomplete aromatization (oxidation) step. The 1,4-DHP is the direct precursor to your product, and its presence means the final conversion step has failed.[2]
Troubleshooting Steps:
-
Evaluate Your Oxidizing Agent: Traditional oxidants like nitric acid, KMnO₄, or CrO₃ can be effective but are harsh and can lead to side products and difficult workups.[2]
-
Screen Milder Oxidants: Consider using milder and more selective oxidizing agents. Options include:
-
Extend Aromatization Time/Temperature: If using a milder oxidant, you may need to gently heat the reaction or extend the reaction time after the oxidant is added. Monitor the disappearance of the 1,4-DHP spot by TLC.
-
Post-Synthesis Oxidation: If you have already isolated the impure product, you can re-subject it to oxidation conditions. Dissolve the material in a suitable solvent (e.g., acetic acid) and treat it with an appropriate oxidant.
Problem: I'm observing several unexpected, small peaks in my GC-MS analysis that I cannot identify.
Root Cause Analysis: These peaks could be reactant-derived impurities, minor side-products from the Hantzsch reaction, or degradation products. GC-MS is highly sensitive and will detect trace contaminants.[7]
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing unknown peaks in GC-MS.
-
Analyze Starting Materials: The first and most crucial step is to inject samples of each of your starting materials into the GC-MS under the same conditions. Many "unknown" peaks are simply impurities carried over from the reactants.
-
Purify Reactants: If impurities are found in your starting materials, purify them before running the reaction again.
-
Hypothesize and Correlate: If the peaks are not from starting materials, they are reaction-derived. Examine their mass spectra. Look for molecular ions that could correspond to known Hantzsch side-products like Michael adducts.[4]
-
Optimize Conditions: The formation of minor by-products is often a sign of non-selective reaction conditions. Implement the optimization strategies from FAQ #3 (catalysis, milder temperatures, shorter reaction times) to improve selectivity towards the desired product.
Section 3: Standardized Analytical Protocols
Disclaimer: These are general protocols and must be fully validated within your laboratory for your specific instrumentation and sample matrix.
Protocol 1: HPLC-UV Method for Purity Assessment and Quantification
This method is suitable for determining the purity of Ethyl 5,6-dimethylnicotinate and quantifying key impurities like the 1,4-DHP intermediate.[7]
-
Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 Acetonitrile:Water diluent. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for By-Product Identification
This method provides high sensitivity for identifying volatile impurities and confirming the identity of the main product.[7]
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.
-
Column: DB-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Mass Range: 40 - 450 amu
-
Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
Section 4: Reaction Pathway Visualization
Caption: The Hantzsch synthesis pathway for Ethyl 5,6-dimethylnicotinate.
References
- Troubleshooting low yields in Hantzsch 1,4-Dihydropyridine synthesis. (n.d.). Benchchem.
- Ethyl 5,6-Dimethylnicotinate (77629-53-9). (n.d.). Kuujia.com.
- Hantzsch pyridine synthesis. (2023, December 26). In Wikipedia.
- Ethyl 5,6-Dimethylnicotinate (CAS#:77629-53-9). (n.d.). Chemsrc.
- Synthesis of racemic nicotine. (2024, June 27). Chemistry Stack Exchange.
- The chemical structures of nicotinic acid and its official impurities. (n.d.). ResearchGate.
- Ethyl 5,6-Dimethylnicotinate. (n.d.). CymitQuimica.
- Nicotinic Acid-impurities. (n.d.). Pharmaffiliates.
- Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017, June 14). Royal Society Publishing.
- Learning from the Hantzsch synthesis. (2000, November 7). ACS Publications.
- Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (n.d.). MDPI.
- Application Notes & Protocols for the Analytical Determination of 6-Ethoxy-5-methylnicotinaldehyde. (n.d.). Benchchem.
- Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
Sources
- 1. 77629-53-9(Ethyl 5,6-Dimethylnicotinate) | Kuujia.com [kuujia.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System | MDPI [mdpi.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Ethyl 5,6-dimethylnicotinate Production
Welcome to the technical support center for the synthesis and scale-up of Ethyl 5,6-dimethylnicotinate. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges encountered during synthesis, focusing on troubleshooting common issues and providing answers to frequently asked questions. Our goal is to empower you with the expertise to not only replicate but also optimize and scale your production with confidence.
Ethyl 5,6-dimethylnicotinate is a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents, including metabolites of Omeprazole[1]. Its efficient production is therefore of significant interest. The synthesis of such substituted pyridines can be approached through several established methods, most notably variations of the Hantzsch pyridine synthesis or other multi-component condensation reactions[2][3][4]. This guide will focus on a generalized Hantzsch-type approach, which is well-suited for constructing the substituted pyridine core.
Section 1: Synthesis Workflow & Core Protocol
A robust and scalable synthesis relies on a well-understood reaction pathway. The production of Ethyl 5,6-dimethylnicotinate can be conceptualized as a three-stage process: formation of the dihydropyridine ring, subsequent aromatization to the pyridine, and final purification.
Generalized Synthesis Workflow
The following diagram illustrates a common synthetic pathway for forming the substituted pyridine core, which is a precursor to the final ester.
Sources
Preventing side reactions during the synthesis of Ethyl 5,6-dimethylnicotinate
Technical Support Center: Synthesis of Ethyl 5,6-dimethylnicotinate
Welcome to the technical support center for the synthesis of Ethyl 5,6-dimethylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and prevent the formation of side products. We will delve into the mechanistic rationale behind procedural choices to empower you with a deeper understanding of the reaction.
The most common and robust method for synthesizing substituted nicotinates like Ethyl 5,6-dimethylnicotinate is a variation of the Hantzsch pyridine synthesis.[1][2] This multi-component reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor, followed by an oxidation step to form the aromatic pyridine ring.[3][4] While effective, this pathway is prone to several side reactions that can impact yield and purity.
This guide is structured to provide quick answers through our FAQ section and in-depth solutions in our Troubleshooting Guides.
Frequently Asked Questions (FAQs)
Q1: My final yield is significantly lower than expected. What are the most common culprits?
A: Low yields in Hantzsch-type syntheses can often be traced back to a few key areas:
-
Incomplete Condensation: The initial formation of the dihydropyridine intermediate may not have gone to completion. This can be due to poor quality reagents, insufficient reaction time, or suboptimal temperature. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial.[5]
-
Inefficient Oxidation: The conversion of the dihydropyridine intermediate to the final aromatic product is a critical, and often problematic, step. The choice of oxidant and reaction conditions are paramount for high efficiency.[3]
-
Side Product Formation: Competing side reactions can consume starting materials or intermediates, directly lowering the potential yield of your desired product.
-
Purification Losses: Significant loss of product can occur during workup and purification steps, such as liquid-liquid extractions or column chromatography.[6]
Q2: How can I confirm the oxidation of the dihydropyridine intermediate is complete?
A: Besides TLC analysis, ¹H NMR spectroscopy is a definitive method. The dihydropyridine intermediate has a characteristic proton at the N1-position (a broad singlet, typically δ 5-7 ppm) and a proton at the C4-position (δ ~5 ppm). Upon successful aromatization to the pyridine ring, these signals will disappear completely.[7] The aromatic protons on the final product will appear further downfield.
Q3: My reaction mixture turned dark brown or black during the oxidation step. Is this normal?
A: While some color change is expected, a very dark, tar-like appearance often indicates over-oxidation or decomposition, particularly when using strong, non-specific oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[3] These conditions can lead to the formation of polymeric side products and degradation of the pyridine ring, significantly complicating purification and reducing yield.
Q4: I see an unexpected spot on my TLC that is very polar and remains at the baseline. What could it be?
A: A highly polar, baseline spot could be the hydrolyzed carboxylic acid (5,6-dimethylnicotinic acid). This occurs if water is present under acidic or basic conditions, leading to the saponification of the ethyl ester.[5] To confirm, you can run a co-spot with a sample of the suspected nicotinic acid.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Yields & Incomplete Conversion
Low yields are often a symptom of underlying issues in the reaction setup or execution. This guide provides a systematic approach to identifying and correcting the root cause.
Step-by-Step Troubleshooting Protocol:
-
Assess Reagent Quality:
-
Aldehyde: Ensure the aldehyde (in this case, likely acetaldehyde or its equivalent) is free from its corresponding carboxylic acid impurity, which can interfere with the reaction. Distillation is recommended for older reagents.
-
β-Ketoester (Ethyl acetoacetate): Use a freshly opened bottle or distill to ensure high purity.
-
Nitrogen Source (Ammonium Acetate/Ammonia): Ensure it is dry and free-flowing.
-
-
Optimize Reaction Conditions (Condensation Step):
-
Solvent: Ethanol is a common solvent for the initial condensation. Ensure it is of an appropriate grade. For certain substrates, greener solvents like water or glycerol have been shown to be effective.[2]
-
Temperature & Time: Hantzsch condensations often require heating (reflux) to proceed at a reasonable rate.[8] Monitor the reaction by TLC every 1-2 hours to determine the point of maximum intermediate formation before starting the workup. Extending the reaction time may be necessary.[5]
-
-
Validate the Oxidation Step:
-
The choice of oxidant is critical. Harsh oxidants can lead to degradation, while overly mild ones may result in incomplete conversion.[3] Refer to the Oxidant Selection Table in Guide 2.
-
-
Refine Purification Technique:
-
If using column chromatography, select a solvent system that provides good separation (ΔRf > 0.2) between your product and major impurities.
-
During aqueous workup, use a saturated NaCl (brine) wash to reduce the solubility of your organic product in the aqueous layer, thereby improving extraction efficiency.
-
The following diagram illustrates a logical workflow for addressing low yield issues.
Caption: A logical workflow for troubleshooting low yields.
Guide 2: Preventing Side Reactions and Ensuring High Purity
The key to a successful synthesis is not just achieving a high yield, but ensuring the product is pure. This guide focuses on the common side reactions and provides strategies to minimize their formation.
The primary synthetic route proceeds via a dihydropyridine intermediate, which is then aromatized. However, several competing reactions can occur.
Caption: Main synthesis pathway and key side reactions.
1. Side Reaction: Over-oxidation and Degradation
-
Cause: The use of overly aggressive or non-selective oxidizing agents can attack the pyridine ring or the ester functionality, especially at elevated temperatures.[3]
-
Prevention:
-
Choice of Oxidant: Select a milder oxidant. While classic reagents like nitric acid are effective, they can be harsh.[2] 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is an excellent, though more expensive, choice for clean aromatization via hydride transfer.[9] Cerium(IV) ammonium nitrate (CAN) is also a reliable option.
-
Temperature Control: Perform the oxidation at or below room temperature if possible. If heating is required, increase the temperature gradually while monitoring the reaction closely.
-
Data Presentation: Comparison of Common Oxidants for Aromatization
| Oxidant | Typical Conditions | Pros | Cons |
| Nitric Acid (HNO₃) | Acetic Acid, 80°C | Inexpensive, effective | Harsh conditions, potential for nitration side products, NOx gas evolution |
| DDQ | DCM or Dioxane, RT | High yield, very clean, mild conditions | Expensive |
| KMnO₄ | Acetone, 0°C to RT | Strong, inexpensive | Often leads to over-oxidation and low yields, MnO₂ byproduct complicates workup |
| FeCl₃ | Water, Reflux | "Green" option, one-pot potential[10] | Can require long reaction times, may chelate with product |
| Superoxide (O₂⁻) | Electrochemical | Quantitative oxidation[11] | Requires specialized equipment |
2. Side Reaction: Ester Hydrolysis
-
Cause: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, particularly during acidic or basic aqueous workup steps when water is present.[5]
-
Prevention:
-
Anhydrous Conditions: Use anhydrous solvents and reagents wherever possible, especially in the main reaction steps.[5]
-
Careful Workup: When performing an aqueous wash, use a saturated sodium bicarbonate (NaHCO₃) solution instead of a strong base like NaOH to neutralize acid. Work quickly and avoid prolonged exposure. If your product is soluble in dichloromethane (DCM), it may be a better extraction solvent than ethyl acetate, which has higher water miscibility.[6]
-
3. Side Reaction: Incomplete Condensation
-
Cause: The initial multi-component condensation is an equilibrium process. Insufficient temperature or reaction time can leave significant amounts of starting materials in the mixture.[5]
-
Prevention:
-
Catalysis: The reaction is often catalyzed by a mild acid, such as acetic acid, or can be promoted by Lewis acids.[4]
-
Reaction Monitoring: Do not assume a standard reaction time. Use TLC to track the consumption of the limiting reagent (typically the aldehyde) and the formation of the dihydropyridine intermediate. The reaction is complete when the spot corresponding to the intermediate is at its maximum intensity.
-
By understanding the mechanistic underpinnings of the Hantzsch synthesis and anticipating these common side reactions, you can proactively adjust your experimental protocol to maximize both the yield and purity of your Ethyl 5,6-dimethylnicotinate product.
References
- Vertex AI Search. 77629-53-9(Ethyl 5,6-Dimethylnicotinate) | Kuujia.com. Accessed January 21, 2026.
- Benchchem. Technical Support Center: Synthesis of Substituted Nicotinic Acids. Accessed January 21, 2026.
- Ortiz-Alvarado, R., et al.
- ChemTube3D. Oxidation of dihydropyridine by DDQ. Accessed January 21, 2026.
- Wikipedia. Hantzsch pyridine synthesis. Accessed January 21, 2026.
- Journal of the American Chemical Society. The pyridinium-dihydropyridine system. Reduction potentials and the mechanism of oxidation of 1,4-dihydropyridines by a Schiff base. Accessed January 21, 2026.
- Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Accessed January 21, 2026.
- Modern Drug Discovery.
- International Journal of Chemical and Molecular Engineering. Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. 2017.
- Alfa Chemistry. Hantzsch Dihydropyridine Synthesis. Accessed January 21, 2026.
- chemeurope.com. Hantzsch pyridine synthesis. Accessed January 21, 2026.
- Grokipedia. Hantzsch pyridine synthesis. Accessed January 21, 2026.
- ResearchGate.
Sources
- 1. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Hantzsch_pyridine_synthesis [chemeurope.com]
- 11. Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of Ethyl 5,6-dimethylnicotinate
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. Ethyl 5,6-dimethylnicotinate, an important intermediate in the synthesis of various pharmaceutical compounds, requires robust and reliable analytical methods for its quantification to ensure process control and final product quality.[1] This guide provides a comparative analysis of proposed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the determination of Ethyl 5,6-dimethylnicotinate, offering insights into the experimental design and expected performance of each technique.
The principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH), form the basis for the methodologies discussed herein, ensuring that the proposed methods are suitable for their intended purpose. Key validation parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification are central to establishing a method's reliability.[2]
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it a suitable choice for the analysis of Ethyl 5,6-dimethylnicotinate.[3] A reversed-phase HPLC method with UV detection is proposed, offering a balance of selectivity, sensitivity, and accessibility.
Proposed HPLC-UV Method
The logical workflow for the quantification of Ethyl 5,6-dimethylnicotinate by HPLC-UV is outlined below.
Caption: Workflow for Ethyl 5,6-dimethylnicotinate quantification by HPLC-UV.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm. The C18 stationary phase is chosen for its versatility in retaining and separating moderately polar compounds like Ethyl 5,6-dimethylnicotinate.[3]
-
Mobile Phase: Acetonitrile:Water (60:40, v/v). This composition provides a suitable polarity for the elution and separation of the analyte from potential impurities.
-
Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm internal diameter column, ensuring good chromatographic efficiency.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
UV Detection Wavelength: 265 nm. Pyridine derivatives typically exhibit strong UV absorbance, and 265 nm is selected to maximize sensitivity for Ethyl 5,6-dimethylnicotinate.[4]
-
Run Time: 10 minutes.
Rationale for Method Design:
The choice of a reversed-phase C18 column is based on the predicted polarity of Ethyl 5,6-dimethylnicotinate. The isocratic mobile phase of acetonitrile and water offers simplicity and robustness, which are desirable for routine quality control analysis. UV detection is a cost-effective and widely available technique suitable for chromophoric analytes.
Gas Chromatography (GC): High Sensitivity and Specificity
For volatile and thermally stable compounds, Gas Chromatography, particularly when coupled with a Mass Spectrometric (MS) detector, provides excellent sensitivity and specificity.[5] This makes GC-MS a powerful tool for the quantification of Ethyl 5,6-dimethylnicotinate, especially for trace-level analysis and impurity profiling.
Proposed GC-MS Method
The general workflow for the analysis of Ethyl 5,6-dimethylnicotinate using GC-MS is depicted below.
Caption: Workflow for Ethyl 5,6-dimethylnicotinate quantification by GC-MS.
Experimental Protocol:
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. This low-polarity column is suitable for the analysis of a wide range of compounds.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume. A splitless injection is used to maximize the transfer of the analyte onto the column, enhancing sensitivity.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes. This temperature program allows for the efficient elution of the analyte while separating it from other components.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). For quantification, the following ions are proposed based on the structure of Ethyl 5,6-dimethylnicotinate (m/z 179, 150, 134). The molecular ion (m/z 179) would likely be used for quantification, while the others serve as qualifiers.
Rationale for Method Design:
The use of a low-polarity DB-5ms column is standard for general-purpose GC analysis. The temperature program is designed to provide good peak shape and resolution. GC-MS in SIM mode offers high selectivity and sensitivity by monitoring specific ions characteristic of the analyte, which is particularly advantageous for analysis in complex matrices.[6]
Comparative Performance of Analytical Methods
The choice between HPLC-UV and GC-MS will depend on the specific analytical requirements, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a table summarizing the expected performance characteristics of the two proposed methods.
| Parameter | HPLC-UV | GC-MS | Justification |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques are capable of excellent linearity over a defined concentration range. |
| Range (µg/mL) | 0.5 - 50 | 0.1 - 25 | GC-MS typically offers a lower limit of quantification, allowing for a lower operational range. |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | Both methods, when properly validated, should provide high accuracy. |
| Precision (%RSD) | < 2.0% | < 5.0% | HPLC generally offers slightly better precision for routine analysis. |
| Limit of Detection (LOD) | ~0.15 µg/mL | ~0.03 µg/mL | The high sensitivity of the MS detector results in a lower LOD for the GC-MS method. |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.1 µg/mL | Consistent with the lower LOD, the LOQ for GC-MS is also expected to be lower. |
| Specificity | Good | Excellent | While HPLC-UV can resolve the analyte from many impurities, GC-MS provides higher specificity through mass analysis.[7] |
| Throughput | High | Moderate | The shorter run time of the proposed HPLC method allows for higher sample throughput. |
Conclusion
Both the proposed HPLC-UV and GC-MS methods offer viable and robust approaches for the quantification of Ethyl 5,6-dimethylnicotinate. The HPLC-UV method is well-suited for routine quality control applications due to its simplicity, high throughput, and cost-effectiveness. For applications requiring higher sensitivity and specificity, such as trace impurity analysis or quantification in complex biological matrices, the GC-MS method is the preferred choice.
The selection of the most appropriate analytical method should be based on a thorough evaluation of the specific requirements of the analysis. It is imperative that any chosen method undergoes a comprehensive validation process in accordance with ICH guidelines to ensure the generation of reliable and accurate data, thereby supporting the development and production of safe and effective pharmaceutical products.[8]
References
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- Unknown. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Proclinical.
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A Senior Application Scientist's Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Ethyl 5,6-dimethylnicotinate
Executive Summary
For researchers and professionals in drug development, the purity of chemical intermediates is non-negotiable. Ethyl 5,6-dimethylnicotinate, a key precursor in the synthesis of various pharmaceutical agents, including metabolites of Omeprazole, demands robust and reliable analytical methods for its quality control.[1][2] This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a clear, data-driven comparison to guide you in selecting the optimal method for your laboratory's needs.
Introduction: The Critical Role of Purity in Pharmaceutical Synthesis
Ethyl 5,6-dimethylnicotinate (C₁₀H₁₃NO₂, MW: 179.22 g/mol ) is a substituted pyridine derivative.[1][2] Its journey from a starting material to a component of a final active pharmaceutical ingredient (API) is one of controlled chemical transformations. Impurities, which can arise from unreacted starting materials, synthetic by-products, or degradation, can compromise the safety, efficacy, and stability of the final drug product. Therefore, the analytical methods used to assess its purity must be specific, sensitive, and accurate.
Both HPLC and GC-MS are powerful separation techniques, but their fundamental principles dictate their suitability for different types of analytes and analytical goals.[3][4] HPLC is ideal for compounds that are non-volatile or thermally sensitive, separating them in a liquid phase.[5] In contrast, GC-MS excels at analyzing volatile and thermally stable compounds, offering unparalleled identification capabilities through mass spectrometry.[3][6] The choice between these methods is not merely one of preference but a scientifically-driven decision based on the physicochemical properties of Ethyl 5,6-dimethylnicotinate and the specific information required from the analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Quality Control
HPLC is often the primary choice for purity analysis in regulated environments due to its robustness, reproducibility, and applicability to a wide range of compounds.[7][8] For a molecule like Ethyl 5,6-dimethylnicotinate, which contains a polar pyridine ring and an ester group susceptible to thermal degradation, HPLC presents a gentle yet powerful analytical approach.
The Rationale Behind the HPLC Method Design
The chosen method is a reversed-phase HPLC (RP-HPLC) protocol, which is the most common separation mode for small organic molecules of intermediate polarity.
-
Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides effective retention for the moderately non-polar Ethyl 5,6-dimethylnicotinate.
-
Mobile Phase (Buffered Acetonitrile/Water): The mobile phase composition is critical. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. An acidic phosphate buffer is incorporated to control the ionization state of the pyridine nitrogen. At a pH of 3.0, the nitrogen atom is protonated, which prevents peak tailing and ensures sharp, symmetrical peaks, a critical requirement for accurate quantification.
-
UV Detection: The pyridine ring in the analyte is a strong chromophore. A detection wavelength of 265 nm is selected to maximize sensitivity for both the main compound and potentially related impurities.
Detailed Experimental Protocol: HPLC-UV Method
This protocol is designed as a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeial guidelines like USP <621> to ensure the chromatographic system is performing adequately before any sample analysis.[9][10][11]
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Elution Mode: Isocratic
-
Composition: 60% Mobile Phase A : 40% Mobile Phase B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A by dissolving 1.36 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter. Prepare the final mobile phase by mixing 600 mL of Mobile Phase A with 400 mL of Mobile Phase B and degas thoroughly.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of Ethyl 5,6-dimethylnicotinate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution Preparation (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.
-
System Suitability Test (SST):
-
Inject the standard solution six replicate times.
-
The system is deemed suitable for use if the following criteria are met:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing Factor (Asymmetry): 0.8 – 1.5
-
Theoretical Plates (N): ≥ 2000
-
-
-
Analysis: Once SST criteria are met, inject the sample solution.
-
Data Analysis: Calculate the purity of the sample using the area percentage method. Identify any peaks greater than the disregard limit (typically 0.05%).
Visualization of the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
GC-MS provides an orthogonal approach to HPLC. Its strength lies in its high separation efficiency for volatile compounds and the definitive structural information provided by the mass spectrometer.[12][13] This is particularly valuable for identifying unknown impurities or confirming the absence of volatile side-products from the synthesis.
The Rationale Behind the GC-MS Method Design
The viability of a GC-MS method hinges on the analyte's ability to be volatilized without degrading. Ethyl 5,6-dimethylnicotinate, with a molecular weight of 179.22, is well within the range of compounds suitable for GC analysis.
-
Stationary Phase (5% Phenyl Polysiloxane): A standard, low-polarity DB-5ms or HP-5ms column is an excellent starting point. It separates compounds primarily based on their boiling points, a key differentiating factor for organic molecules.
-
Temperature Programming: A programmed temperature ramp is used to ensure that both low-boiling (volatile solvents, early-eluting impurities) and high-boiling compounds (the main analyte, later-eluting impurities) can be separated and eluted as sharp peaks within a reasonable timeframe.
-
Electron Ionization (EI): Standard EI at 70 eV is a robust and highly reproducible ionization technique. It creates a characteristic fragmentation pattern (mass spectrum) for each compound, which acts as a chemical fingerprint.
-
Mass Spectrometry Detection: The mass spectrometer detects these fragments, allowing for the unequivocal identification of eluted compounds by comparing their spectra to extensive databases like the NIST library.[13]
Detailed Experimental Protocol: GC-MS Method
This protocol is designed for both quantification (using the Total Ion Chromatogram) and identification of impurities.
Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split, 50:1 ratio
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40 - 450 m/z
Procedure:
-
Sample Preparation (1 mg/mL): Accurately weigh approximately 10 mg of Ethyl 5,6-dimethylnicotinate into a 10 mL volumetric flask. Dissolve and dilute to volume with a high-purity volatile solvent such as Ethyl Acetate or Dichloromethane.
-
System Check: Before analysis, perform a solvent blank injection to ensure the system is clean and free from contaminants.
-
Analysis: Inject the prepared sample solution into the GC-MS system.
-
Data Analysis:
-
Purity Calculation: Integrate the Total Ion Chromatogram (TIC). Calculate the purity based on the relative area percentage of the main analyte peak.
-
Impurity Identification: For any impurity peak detected, obtain its mass spectrum. Perform a library search against the NIST/Wiley spectral library to tentatively identify the structure. The fragmentation pattern provides crucial clues for confirmation.
-
Visualization of the GC-MS Workflow
Caption: Workflow for GC-MS Purity and Impurity ID.
Objective Comparison: HPLC vs. GC-MS
The selection of the most appropriate technique requires a clear understanding of their respective strengths and weaknesses for this specific application. The method must be validated according to ICH Q2(R1) guidelines, which outline parameters such as accuracy, precision, specificity, and linearity.[14][15][16][17]
| Parameter | HPLC-UV | GC-MS | Senior Scientist's Insight |
| Analyte Suitability | Excellent. Ideal for non-volatile compounds and avoids thermal degradation of the ester. | Good. The analyte is sufficiently volatile and thermally stable for GC analysis. | HPLC is the lower-risk option, especially if thermal stability has not been exhaustively studied. |
| Specificity/Selectivity | Good. Achieved by chromatographic separation. Co-elution is a potential risk. | Excellent. Combines chromatographic separation with mass-based separation and identification. | GC-MS provides higher confidence in peak purity and can resolve components that might co-elute in HPLC. |
| Identification Power | Low. Based on retention time comparison with a reference standard. | Very High. Mass spectra provide a structural fingerprint for definitive identification via library matching. | For identifying unknown impurities, GC-MS is unequivocally superior.[6][18] |
| Sensitivity (LOD/LOQ) | High. UV detection is very sensitive for chromophoric compounds like this one. | Very High. MS in scan mode is highly sensitive, and Selected Ion Monitoring (SIM) can achieve trace-level detection. | Both techniques offer excellent sensitivity, but MS often has an edge, particularly for trace analysis. |
| Quantification | Excellent. Highly reproducible and linear over a wide range. The industry standard for QC. | Good. TIC area percent is reliable, but response factors can vary more between compounds than with UV. | For routine quantification of known impurities against a standard, HPLC is often more straightforward and robust. |
| Method Development | Moderately complex, involving mobile phase pH, solvent ratios, and column choice. | Moderately complex, involving temperature program optimization and injector parameters. | Both require expertise, but GC-MS adds the complexity of MS tuning and spectral interpretation. |
| Throughput/Speed | Typical run times are 15-30 minutes. | Can be faster, with typical run times of 10-20 minutes. | GC often provides faster analysis times for volatile compounds.[5] |
| Cost & Complexity | Lower initial and operational cost. Simpler to operate and maintain. | Higher initial and operational cost (gases, vacuum pumps). More complex instrumentation.[5] | HPLC-UV is the more cost-effective solution for routine, high-throughput QC labs. |
Conclusion and Recommendation
For the purity assessment of Ethyl 5,6-dimethylnicotinate, HPLC and GC-MS are not competing but complementary techniques.
-
For routine quality control, release testing, and stability studies, the developed HPLC-UV method is the recommended primary choice. It is robust, cost-effective, highly quantitative, and avoids the risk of thermal degradation. Its performance can be rigorously validated to meet regulatory expectations for pharmaceutical analysis.[7][19]
-
For impurity profiling, identification of unknown peaks, and troubleshooting synthesis batches, the GC-MS method is the superior tool. Its definitive identification capabilities are invaluable during process development and for investigating out-of-spec (OOS) results. It also serves as an excellent orthogonal method to confirm the purity results obtained by HPLC.
Ultimately, a comprehensive quality control strategy in a drug development setting should leverage both. HPLC serves as the validated workhorse for daily operations, while GC-MS provides the deep, structural insights necessary to understand and control the impurity profile of Ethyl 5,6-dimethylnicotinate with the highest degree of scientific certainty.
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY (usp31nf26s1_c621). [Link]
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European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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LCGC International. Are You Sure You Understand USP <621>?. [Link]
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Request PDF. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Phenomenex. USP Chapter 621: Overview & Key Points. [Link]
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SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. [Link]
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Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. [Link]
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Journal of Applied Pharmaceutical Science. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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Pharmaguideline. Steps for HPLC Method Validation. [Link]
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ResearchGate. Between HPLC and GC-MS methods which one has a better performance to identify components in an organic material?. [Link]
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Brewer Science Blog. Small Molecule Analysis Testing: HPLC vs GC. [Link]
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ResolveMass. GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. [Link]
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Der Pharma Chemica. Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. [Link]
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Nature. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. [Link]
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European Journal of Pharmaceutical and Medical Research. DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]
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ResearchGate. Determination of Nicotinic Acid in Pharmaceutical Products. [Link]
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ACS Publications. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. [Link]
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PubMed. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. [Link]
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Kuujia.com. Ethyl 5,6-Dimethylnicotinate. [Link]
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MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
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PubMed. High-performance liquid chromatographic determination of nicotinic acid and its metabolites, nicotinuric acid and nicotinamide, in plasma. [Link]
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PubMed Central. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. [Link]
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Scholars Research Library. Gas chromatography and mass spectroscopic determination of phytocompounds. [Link]
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Chemsrc. Ethyl 5,6-Dimethylnicotinate. [Link]
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Semantic Scholar. Gas chromatography-mass spectrometry metabolic profiling, molecular simulation and dynamics of diverse phytochemicals of Punica granatum. [Link]
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A Comparative Analysis of Ethyl 5,6-dimethylnicotinate: From Simple Vasodilator to Complex Synthetic Intermediate
Introduction
The pyridine ring, the core of nicotinic acid (Vitamin B3), represents a "privileged scaffold" in chemical and biological sciences. Its derivatives, known as nicotinates, are ubiquitous, found in applications ranging from pharmaceuticals to agrochemicals.[1] While simple esters like ethyl nicotinate are well-known for their topical vasodilator properties, more complex, substituted analogues offer a vastly different profile of chemical reactivity and biological activity.[2]
This guide provides an in-depth comparative analysis of Ethyl 5,6-dimethylnicotinate against other common nicotinates. We will dissect how the seemingly minor addition of two methyl groups to the pyridine core fundamentally alters the molecule's physicochemical properties, synthetic accessibility, and utility. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this versatile chemical class and to leverage these insights in their own discovery and development programs. We will move beyond a simple cataloging of facts to explore the causal relationships between molecular structure and functional application, supported by experimental data and established protocols.
Part 1: A Tale of Two Molecules: Physicochemical Properties
The journey into the functional differences between nicotinates begins with their fundamental physicochemical properties. The addition of the 5,6-dimethyl groups to the ethyl nicotinate scaffold imparts significant changes that dictate the molecule's behavior in both chemical reactions and biological systems. The increased steric hindrance and electron-donating nature of the methyl groups enhance the molecule's lipophilicity and modify its electronic profile.
These structural modifications make Ethyl 5,6-dimethylnicotinate a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals where regioselective reactions are critical.[3] The dimethyl substitution provides enhanced steric and electronic properties that can be exploited in designing complex molecules.[3]
| Property | Ethyl 5,6-dimethylnicotinate | Ethyl Nicotinate | Methyl Nicotinate | Rationale for Difference |
| Molecular Formula | C₁₀H₁₃NO₂[4] | C₈H₉NO₂[5] | C₇H₇NO₂ | Addition of two -CH₂ groups and substitution of ethyl for methyl. |
| Molecular Weight | 179.22 g/mol [4][6] | 151.16 g/mol [5] | 137.14 g/mol | The two methyl groups add 28.06 g/mol to the parent structure. |
| Boiling Point | 263.1°C at 760 mmHg[6] | 223-224°C (lit.)[2] | 209°C (lit.) | Increased molecular weight and van der Waals forces lead to a higher boiling point. |
| Calculated LogP | 1.8[6] | 1.258[5] | 0.82 | The two alkyl (methyl) groups increase the lipophilicity (hydrophobicity) of the molecule. |
| Topological Polar Surface Area (TPSA) | 39.2 Ų[6] | 39.2 Ų | 39.2 Ų | The polar ester and pyridine nitrogen groups are conserved, so TPSA remains unchanged. |
| Primary Applications | Synthetic Intermediate (e.g., Omeprazole metabolites), Agrochemicals[3][4][6] | Topical Vasodilator, Insect Attractant[2] | Topical Vasodilator | The steric bulk and altered electronics of the dimethylated ring make it a more stable and specific building block, while simpler esters are used for their direct biological effects. |
Part 2: Synthetic Strategies - A Divergence in Complexity
The synthetic pathways to nicotinates reflect their structural complexity. While simple nicotinates are readily accessible via one-step esterification, Ethyl 5,6-dimethylnicotinate requires a multi-step approach, a necessity dictated by the need to construct the substituted pyridine ring prior to esterification.
Workflow: Comparative Synthesis of Nicotinates
Caption: Comparative synthetic workflows for simple vs. substituted nicotinates.
Experimental Protocol 1: Synthesis of Ethyl Nicotinate via Fischer Esterification
This protocol describes a standard, reliable method for producing simple nicotinates. The self-validating nature of this reaction lies in the removal of water, which drives the equilibrium towards the product according to Le Chatelier's principle, ensuring a high yield.
-
Reactor Setup: To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add nicotinic acid (1.0 mol), absolute ethanol (2.0 mol), and toluene (as an azeotropic solvent).[7]
-
Catalysis: Add a solid acid catalyst (e.g., Amberlyst-15 or a specified commercial catalyst like HND230, 0.05 times the weight of nicotinic acid).[7] The use of a solid, recoverable catalyst is a key choice for promoting green chemistry and simplifying purification.
-
Initial Reaction: Heat the mixture to 55-65°C and stir for 4-6 hours.[7] This initial phase allows for significant ester formation at a moderate temperature.
-
Driving Equilibrium: Increase the temperature to initiate reflux and begin azeotropic distillation to remove water via the Dean-Stark trap. Continue until no more water is collected, indicating the reaction has gone to completion.
-
Workup: Cool the reaction mixture to room temperature. Filter to recover the solid acid catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove the toluene solvent. The remaining clear, light-yellow liquid is the final product, ethyl nicotinate, which can be further purified by vacuum distillation if necessary.
Causality in Synthesis: Why the Multi-Step Approach for Ethyl 5,6-dimethylnicotinate?
The synthesis of Ethyl 5,6-dimethylnicotinate is inherently more complex because the substituents are on the pyridine core itself.[3] Direct alkylation of ethyl nicotinate is not feasible as it would lead to a mixture of products and potential N-alkylation. Therefore, the strategic choice is to first synthesize the 5,6-dimethylnicotinic acid precursor. This multi-step process, while longer, provides absolute control over the regiochemistry, ensuring the methyl groups are placed exclusively at the 5 and 6 positions. This control is paramount for its use as a specific building block in larger molecules like Omeprazole metabolites.[3]
Part 3: Functional Divergence - A Comparative Application Analysis
The structural differences between Ethyl 5,6-dimethylnicotinate and its simpler cousins translate directly into a stark divergence in their applications. While ethyl nicotinate acts directly on biological systems, Ethyl 5,6-dimethylnicotinate serves primarily as a molecular scaffold for building more complex active molecules.
Diagram: Structure-Function Relationship in Nicotinates
Caption: How substitutions on the nicotinate scaffold dictate functional applications.
-
Vasodilation and Topical Delivery: Ethyl and methyl nicotinate are well-known topical vasodilators used in formulations to treat muscular pain and sprains by increasing local blood flow.[2] Their relatively small size and moderate lipophilicity allow for effective skin penetration. The 5,6-dimethyl substitution on Ethyl 5,6-dimethylnicotinate would likely alter this profile. The increased bulk could hinder penetration or interaction with the relevant receptors, making it less suitable for this direct application.
-
Anti-Inflammatory Activity: Research has shown that novel nicotinic acid derivatives can be potent and selective inhibitors of the COX-2 enzyme, a key target in anti-inflammatory drug design.[8][9] The design of these inhibitors often involves adding bulky, hydrophobic groups to the nicotinic acid scaffold to enhance binding within the enzyme's active site. The dimethyl groups on Ethyl 5,6-dimethylnicotinate, by increasing lipophilicity and providing steric bulk, align with this design principle. This suggests it could be a valuable starting point or intermediate for developing novel COX-2 inhibitors with potentially improved gastric safety profiles.[8]
-
Pharmaceutical & Agrochemical Intermediates: This is the primary application area for Ethyl 5,6-dimethylnicotinate. It is used as an intermediate in preparing metabolites of Omeprazole and in the synthesis of potential agrochemicals with insecticidal activity.[3][4] Here, the 5,6-dimethyl structure is not the active component itself but rather a critical, stable building block. Its specific substitution pattern is required to construct the final complex target molecule with the correct geometry and properties. This contrasts sharply with simple nicotinates, which lack the specific structural features needed for such complex syntheses.
Experimental Protocol 2: In-Vitro COX-2 Inhibition Assay (Conceptual)
This protocol outlines a standard method for evaluating the anti-inflammatory potential of nicotinate derivatives by targeting the COX-2 enzyme. This self-validating system includes positive controls (known inhibitors) and negative controls (vehicle) to ensure the observed effects are specific to the test compound.
-
Enzyme Preparation: Use a commercially available human recombinant COX-2 enzyme kit.
-
Compound Preparation: Dissolve Ethyl 5,6-dimethylnicotinate and reference compounds (e.g., Celecoxib, Diclofenac) in DMSO to create stock solutions.[8] Make serial dilutions to test a range of concentrations.
-
Assay Reaction: In a 96-well plate, add the assay buffer, heme, and the test compound or reference drug. Add the COX-2 enzyme and pre-incubate for 15 minutes at room temperature.
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
Quantification: Incubate for a specified time (e.g., 2 minutes) at room temperature. Stop the reaction and measure the production of Prostaglandin E2 (PGE2) using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve. Comparing the IC₅₀ of the test compound to that of Celecoxib provides a direct measure of its inhibitory potency and selectivity.[8]
Conclusion and Future Outlook
The comparative analysis of Ethyl 5,6-dimethylnicotinate with simpler nicotinates like ethyl nicotinate reveals a compelling story of structure-driven function. The addition of two methyl groups at the 5 and 6 positions of the pyridine ring transforms the molecule's identity. It evolves from a simple, directly acting topical agent into a highly valuable, sterically defined intermediate for constructing complex, high-value molecules in the pharmaceutical and agrochemical industries.[3][4]
The key takeaway for researchers is the profound impact of substitution on the nicotinic acid scaffold. The 5,6-dimethyl pattern offers a unique combination of stability, lipophilicity, and steric direction that is crucial for its role as a synthetic building block.
Future research should focus on a systematic exploration of other substitution patterns on the nicotinate ring. Synthesizing and screening a library of mono- and di-substituted nicotinates against various biological targets (e.g., COX enzymes, nicotinic acetylcholine receptors, kinases) could uncover novel structure-activity relationships and lead to the development of next-generation therapeutics and specialized chemicals. The principles outlined in this guide—understanding the interplay between physicochemical properties, synthetic strategy, and functional application—will be critical to unlocking the full potential of this remarkably versatile chemical family.
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Title: 77629-53-9(Ethyl 5,6-Dimethylnicotinate) Source: Kuujia.com URL: [Link]
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Title: Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives Source: PubMed URL: [Link]
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Title: Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives Source: MDPI URL: [Link]
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Title: Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme Source: PubMed URL: [Link]
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Title: Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile Source: PubMed URL: [Link]
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Title: Structural Activity Relationship - Cholinergic Drugs Source: Pharmacy 180 URL: [Link]
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Title: Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Source: Semantic Scholar URL: [Link]
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Title: Ethyl 5,6-Dimethylnicotinate | CAS#:77629-53-9 Source: Chemsrc URL: [Link]
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Title: Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands Source: PubMed URL: [Link]
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A Comparative Guide to the Structural Validation of Ethyl 5,6-dimethylnicotinate Derivatives
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical research and development. This guide provides an in-depth comparison of analytical techniques for the structural validation of Ethyl 5,6-dimethylnicotinate and its derivatives. These compounds, featuring a substituted pyridine ring, are versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules[1]. This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Imperative of Structural Integrity
Ethyl 5,6-dimethylnicotinate possesses a pyridine core with methyl groups at the 5 and 6 positions and an ethyl ester at the 3-position. The precise arrangement of these substituents is critical as it dictates the molecule's steric and electronic properties, which in turn influence its reactivity and biological activity. Ambiguity in structure can lead to erroneous interpretations of experimental results and costly delays in research and development. Therefore, a multi-pronged analytical approach is not just recommended, but essential for unambiguous structural elucidation.
Primary Analytical Techniques: A Comparative Analysis
The structural validation of organic molecules like Ethyl 5,6-dimethylnicotinate derivatives relies on a synergistic combination of spectroscopic and spectrometric techniques. The most powerful and commonly employed methods are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. Each technique provides a unique piece of the structural puzzle, and their collective data provides a comprehensive and validated molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Ethyl 5,6-dimethylnicotinate derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Causality of Experimental Choice: The distinct chemical shifts of the aromatic protons on the pyridine ring, the methyl groups, and the ethyl ester protons allow for the initial mapping of the molecule's backbone. For instance, the protons on the pyridine ring will appear in the aromatic region (typically 7-9 ppm), while the methyl and ethyl protons will be found in the aliphatic region (typically 1-4 ppm). Coupling patterns (spin-spin splitting) between adjacent protons reveal which protons are neighbors, confirming the connectivity of the fragments.
¹³C NMR Spectroscopy provides information on the number of different types of carbon atoms and their chemical environment.
-
Causality of Experimental Choice: This technique is crucial for confirming the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon in the ester group, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the methyl and ethyl groups will appear in characteristic regions of the spectrum, providing definitive evidence for the presence of these functional groups. For example, the PubChem entry for the parent compound, Ethyl nicotinate, shows characteristic ¹³C NMR shifts at 165.19 ppm (ester carbonyl), 153.37, 150.94, 136.93, 126.40, and 123.27 ppm (pyridine ring carbons), 61.39 ppm (OCH₂ of the ethyl group), and 14.29 ppm (CH₃ of the ethyl group)[2].
Advanced NMR Techniques (COSY, HSQC, HMBC): For more complex derivatives, two-dimensional (2D) NMR experiments are often necessary to unambiguously assign all proton and carbon signals and to establish long-range correlations.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified Ethyl 5,6-dimethylnicotinate derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
Instrument Setup: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution, which is particularly important for complex molecules.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts and coupling constants to assign the protons to their respective positions in the molecule.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Analyze the chemical shifts to identify the different types of carbon atoms (e.g., carbonyl, aromatic, aliphatic).
-
-
Data Analysis: Compare the obtained spectra with known data for similar compounds or use predictive software to aid in the spectral assignment[3]. For Ethyl nicotinate, extensive NMR data is available in public databases like PubChem and ChemicalBook[2][4].
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
-
Causality of Experimental Choice: High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum can also be used to piece together the structure of the molecule. The fragmentation of pyridine derivatives is often influenced by the position of the substituents and the stability of the resulting fragments[5][6][7].
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is a soft ionization technique that is well-suited for polar molecules and often produces the protonated molecule [M+H]⁺.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Data Analysis:
-
Determine the accurate mass of the molecular ion peak.
-
Use the accurate mass to calculate the elemental composition and confirm the molecular formula. For Ethyl 5,6-dimethylnicotinate, the expected molecular weight is 179.22 g/mol [1][8].
-
Analyze the fragmentation pattern to identify characteristic losses and confirm the presence of specific functional groups.
-
Single-Crystal X-ray Diffraction: The Definitive Structure
For crystalline solids, single-crystal X-ray diffraction provides an unambiguous three-dimensional model of the molecule's structure, including bond lengths, bond angles, and stereochemistry.
-
Causality of Experimental Choice: While NMR and MS provide strong evidence for the structure, X-ray crystallography offers the "gold standard" for structural validation[9][10]. It is the only technique that can provide a direct image of the molecule's atomic arrangement in the solid state. This is particularly important for confirming the regiochemistry of substitution on the pyridine ring. The Cambridge Structural Database (CSD) is a valuable resource for comparing the crystal structures of related compounds[11].
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the Ethyl 5,6-dimethylnicotinate derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion)[11][12].
-
Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations[10][12].
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software (e.g., SHELX)[11]. The resulting electron density map is used to build and refine a model of the molecule's structure.
-
Data Analysis: Analyze the final crystal structure to determine precise bond lengths, bond angles, and intermolecular interactions. The quality of the structure is assessed by parameters such as the R-factor.
Comparative Data Summary
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Proton environment, connectivity, and relative numbers. | Rapid, non-destructive, provides detailed structural information. | Requires soluble sample, complex spectra for large molecules. |
| ¹³C NMR Spectroscopy | Carbon skeleton and functional groups. | Complements ¹H NMR, confirms carbon framework. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula (HRMS). | Can be destructive, may not provide detailed connectivity information. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, and angles. | Provides definitive structural proof. | Requires a suitable single crystal, which can be difficult to obtain. |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the structural validation process for Ethyl 5,6-dimethylnicotinate derivatives.
Caption: Workflow for the structural validation of Ethyl 5,6-dimethylnicotinate derivatives.
Conclusion
The structural validation of Ethyl 5,6-dimethylnicotinate derivatives requires a meticulous and multi-faceted analytical approach. While NMR spectroscopy and mass spectrometry provide strong and often sufficient evidence for the proposed structure, single-crystal X-ray diffraction remains the ultimate arbiter for unambiguous confirmation. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can ensure the scientific integrity of their work and accelerate the pace of discovery.
References
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Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. (2020). Crystal Growth & Design. [Link]
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Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. (2014). Crystal Growth & Design. [Link]
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Ethyl nicotinate. (n.d.). PubChem. [Link]
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Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. (n.d.). ResearchGate. [Link]
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X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2019). ResearchGate. [Link]
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Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (n.d.). The Journal of Organic Chemistry. [Link]
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Ethyl 5,6-Dimethylnicotinate. (n.d.). Kuujia.com. [Link]
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Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (n.d.). MDPI. [Link]
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Mass spectral study of pyridine derivative. (n.d.). ResearchGate. [Link]
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Click-to-Release Reactions for Tertiary Amines and Pyridines. (2026). ACS Publications. [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. [Link]
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Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (n.d.). J. Serb. Chem. Soc.[Link]
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Ethyl 5,6-Dimethylnicotinate. (n.d.). Chemsrc. [Link]
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A Comparative Guide to the Efficacy of Synthetic Routes for Ethyl 5,6-dimethylnicotinate
Introduction: The Significance of Ethyl 5,6-dimethylnicotinate
Ethyl 5,6-dimethylnicotinate (CAS No. 77629-53-9) is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of a wide range of specialty chemicals, agrochemicals, and, most notably, pharmaceuticals.[1] Its unique substitution pattern, featuring methyl groups at the 5- and 6-positions and an ethyl ester at the 3-position, provides a versatile scaffold for building more complex molecular architectures. A key application of this compound is as a precursor in the synthesis of metabolites of Omeprazole, a widely used proton pump inhibitor.[2][3]
The efficiency, scalability, and cost-effectiveness of the synthetic route to Ethyl 5,6-dimethylnicotinate are therefore of paramount importance to researchers in process chemistry and drug development. This guide provides an in-depth comparison of two primary synthetic strategies for this molecule: a modified Hantzsch-type pyridine synthesis and a Guareschi-Thorpe pyridine synthesis. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields, advantages, and limitations.
Route 1: Modified Hantzsch-Type Synthesis
The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction that traditionally involves the condensation of a β-ketoester, an aldehyde, and an ammonia source to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[4][5] To achieve the specific 5,6-dimethyl substitution pattern of our target molecule, a modification is necessary, as the classic Hantzsch synthesis would typically yield a symmetrical pyridine. This is achieved by reacting an α-dicarbonyl compound with an enamine. This approach, adapted from methodologies used in medicinal chemistry for preparing complex intermediates, proves to be a direct and efficient pathway.[3]
Mechanistic Rationale
This route hinges on the condensation of two key fragments: 2,3-butanedione, which provides the C5 and C6 atoms along with their methyl substituents, and ethyl 3-aminocrotonate, which supplies the remaining C2, C3, C4, and nitrogen atoms of the pyridine ring.
The reaction proceeds through a series of condensation and cyclization steps. The enamine (ethyl 3-aminocrotonate) initially undergoes a Knoevenagel-type condensation with one of the carbonyl groups of 2,3-butanedione. This is followed by an intramolecular cyclization where the amine attacks the second carbonyl group. Subsequent dehydration leads to the formation of a dihydropyridine intermediate. The final step is an in-situ oxidation to the aromatic pyridine ring, driven by the thermodynamic stability of the aromatic system. Often, a mild oxidizing agent is implicitly present or air oxidation occurs during workup.
Logical Flow of the Modified Hantzsch Synthesis
Caption: Workflow for the Modified Hantzsch Synthesis.
Experimental Protocol: Modified Hantzsch Synthesis
This protocol is based on the principles described by Nishikawa, Y., et al.[3]
Materials and Reagents:
-
2,3-Butanedione (Diacetyl)
-
Acetic Acid (Glacial)
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of ethyl 3-aminocrotonate (1.0 eq) in ethanol, add 2,3-butanedione (1.1 eq).
-
Add glacial acetic acid (0.5 eq) as a catalyst to the mixture.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield Ethyl 5,6-dimethylnicotinate as a light yellow oil.[2]
Route 2: Guareschi-Thorpe Synthesis
The Guareschi-Thorpe synthesis is another classic method for constructing pyridine rings, typically yielding 2-pyridone (or its tautomer, 2-hydroxypyridine) derivatives.[6] This route involves the condensation of a β-dicarbonyl compound with two equivalents of a cyano-active compound in the presence of a base, or a one-pot reaction with a cyanoacetate, a β-dicarbonyl, and an ammonia source. This pathway offers an alternative disconnection approach to the target molecule.
Mechanistic Rationale
In this proposed route, 2,3-butanedione again serves as the four-carbon α-dicarbonyl component. It reacts with ethyl cyanoacetate in the presence of an ammonia source, such as ammonium acetate. The reaction is initiated by a Knoevenagel condensation between one of the carbonyls of 2,3-butanedione and the active methylene group of ethyl cyanoacetate. A second molecule of ethyl cyanoacetate is not required; instead, the ammonia source facilitates the formation of an enamine intermediate and subsequent cyclization.
The likely sequence involves the formation of an enamine from one of the carbonyls and ammonia, followed by a Michael addition of the ethyl cyanoacetate enolate. The resulting adduct then undergoes intramolecular cyclization and dehydration to yield a 2-hydroxy-3-cyanopyridine derivative. To arrive at the final product, a hydrolysis of the nitrile group to a carboxylic acid followed by esterification would be required, or conditions could be optimized for direct formation. However, a more direct variant leads to the 2-hydroxynicotinate skeleton, which exists in tautomeric equilibrium with the 2-pyridone. The hydroxyl group would then need to be removed, typically via conversion to a halide followed by hydrogenolysis, adding complexity to the overall synthesis. A more streamlined approach for comparison involves the direct formation of the pyridine ring without the 2-hydroxy substituent.
A plausible modern Guareschi-Thorpe variant would involve the condensation of 2,3-butanedione and ethyl cyanoacetate with ammonia. The resulting intermediate undergoes cyclization and dehydration. The cyano group can then be hydrolyzed and esterified, or potentially the reaction proceeds to the desired ester directly under specific conditions. For this guide, we will consider a pathway that leads to a cyanopyridine intermediate, which represents a key divergence from the Hantzsch route.
Logical Flow of the Guareschi-Thorpe Synthesis
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A Comparative Guide to the Biological Activity of Ethyl 5,6-dimethylnicotinate and Its Analogs
For researchers and professionals in drug development, understanding the nuanced differences in biological activity conferred by subtle structural modifications is paramount. This guide provides a comparative analysis of Ethyl 5,6-dimethylnicotinate and its structural analogs, offering insights into their potential therapeutic applications. While direct comparative studies on this specific set of compounds are limited, by examining the biological activities of the broader nicotinic acid ester class, we can extrapolate and infer the likely properties of these molecules. This guide will delve into their potential anti-inflammatory and antimicrobial activities, supported by established experimental protocols and structure-activity relationship (SAR) principles.
Introduction to Ethyl 5,6-dimethylnicotinate and its Analogs
Ethyl 5,6-dimethylnicotinate is a derivative of nicotinic acid (Vitamin B3), characterized by an ethyl ester at the 3-position and two methyl groups at the 5- and 6-positions of the pyridine ring.[1] Its chemical structure suggests its potential as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents, including anti-inflammatory and antioxidant compounds.[1]
The analogs considered in this guide for a theoretical comparison include:
-
Methyl 5,6-dimethylnicotinate: The methyl ester counterpart.
-
Ethyl nicotinate: The parent compound lacking the dimethyl substitution.
-
5,6-dimethylnicotinic acid: The carboxylic acid precursor.
The presence and nature of the ester group, as well as the methylation pattern on the pyridine ring, are expected to significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules.
Comparative Biological Activity: An Evidence-Based Projection
Table 1: Projected Comparative Biological Activities
| Compound | Projected Anti-inflammatory Activity | Projected Antimicrobial Activity | Rationale for Projection |
| Ethyl 5,6-dimethylnicotinate | Moderate | Moderate to Good | The ethyl ester may enhance cell permeability. Methyl groups can influence receptor binding and metabolic stability. |
| Methyl 5,6-dimethylnicotinate | Moderate | Moderate to Good | Similar to the ethyl ester, with potential minor differences in hydrolysis rates and bioavailability. |
| Ethyl nicotinate | Mild to Moderate | Moderate | The absence of methyl groups may reduce specific interactions with biological targets compared to its dimethylated analog. |
| 5,6-dimethylnicotinic acid | Mild | Mild to Moderate | The carboxylic acid group may limit cell penetration compared to its ester forms, but it is the active form for some mechanisms. |
Structure-Activity Relationship (SAR) Insights:
-
Esterification: The conversion of the carboxylic acid to an ester (e.g., ethyl or methyl nicotinate) generally increases lipophilicity. This can enhance the molecule's ability to cross cell membranes, potentially leading to improved intracellular activity. The ester itself is often a prodrug, which is hydrolyzed in vivo to the active nicotinic acid form.
-
Methyl Substitution: The presence of methyl groups on the pyridine ring can have several effects. They can increase lipophilicity and may also influence the electronic properties of the ring, potentially affecting interactions with target proteins. Furthermore, methyl groups can block sites of metabolism, potentially increasing the compound's half-life.
Potential Anti-inflammatory Activity
Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties.[2] The mechanism is thought to involve the activation of the G protein-coupled receptor 109A (GPR109A), which can lead to a downstream cascade of anti-inflammatory effects.
This assay is a standard method to screen for potential anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Test compounds (Ethyl 5,6-dimethylnicotinate and analogs)
-
Reference standard (e.g., Dexamethasone)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate at room temperature for 15 minutes.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control.
Caption: Workflow for evaluating the anti-inflammatory potential of nicotinic acid derivatives.
Potential Antimicrobial Activity
The pyridine ring is a common scaffold in many antimicrobial agents. Derivatives of nicotinic acid have shown activity against a range of bacteria and fungi.[3][4] The mechanism of action can vary, from disrupting cell membranes to inhibiting essential enzymes.
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compounds
-
Reference antibiotics (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Step-by-step process for determining the antimicrobial efficacy of test compounds.
Conclusion and Future Directions
While direct comparative data for Ethyl 5,6-dimethylnicotinate and its close analogs is currently lacking, the existing literature on nicotinic acid derivatives provides a solid foundation for predicting their biological activities. The structural features of Ethyl 5,6-dimethylnicotinate, particularly the ethyl ester and dimethyl substitutions, suggest it may possess noteworthy anti-inflammatory and antimicrobial properties.
To definitively elucidate the comparative activities, further research is essential. The synthesis of these analogs followed by head-to-head evaluation using the standardized protocols outlined in this guide would provide invaluable data for drug discovery and development professionals. Such studies would not only validate the projections made here but also contribute to a deeper understanding of the structure-activity relationships within this promising class of compounds.
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Kuujia.com. Ethyl 5,6-Dimethylnicotinate (CAS No. 77629-53-9). Available from: [Link]
-
PubMed. The relationship between chemical structure and antimicrobial activity of selected nicotinates, p-iodobenzoates, picolinates and isonicotinates. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Available from: [Link]
-
ResearchGate. Sonochemical synthesis of 2-substituted nicotinic acid ethyl ester derivatives: Their in vitro and in silico evaluation against SIRT1. Available from: [Link]
-
MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available from: [Link]
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PubMed Central. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Available from: [Link]
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A Comparative Guide to the Certification of Ethyl 5,6-dimethylnicotinate Purity: The Ascendancy of Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and reference standards is not merely a regulatory hurdle, but a cornerstone of product safety and efficacy. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity certification of Ethyl 5,6-dimethylnicotinate, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Imperative of Purity in Pharmaceutical Intermediates
Ethyl 5,6-dimethylnicotinate serves as a critical building block in the synthesis of numerous pharmaceutical compounds. The presence of impurities, even in minute quantities, can have significant repercussions, potentially leading to:
-
Altered pharmacological activity: Impurities may possess their own biological effects, leading to unpredictable therapeutic outcomes or adverse reactions.
-
Toxicity: Certain impurities can be toxic, posing a direct risk to patient safety.
-
Modified physicochemical properties: The presence of extraneous substances can affect the stability, solubility, and bioavailability of the final drug product.
Therefore, the accurate and precise quantification of purity is paramount. While several analytical techniques are available, this guide will illuminate why qNMR is emerging as a primary and often superior method for this critical task.
The Principle of Quantitative NMR: A First-Principles Approach
Quantitative NMR (qNMR) stands apart from many other analytical techniques because its quantitative nature is based on a fundamental physical principle: the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[1][2] This intrinsic relationship allows for the direct measurement of the molar ratio of an analyte to a certified reference material (CRM) without the need for analyte-specific calibration curves.[1][3]
Why ¹H qNMR is the Workhorse
While other nuclei like ¹³C, ¹⁹F, and ³¹P can be used for qNMR, ¹H (proton) qNMR is the most widely employed for several key reasons[1][2]:
-
High Natural Abundance: The ¹H isotope has a natural abundance of nearly 100%, ensuring high sensitivity.[2]
-
High Gyromagnetic Ratio: This property contributes to the strong signals observed in ¹H NMR.
-
Ubiquity in Organic Molecules: Protons are present in almost all pharmaceutical compounds, making ¹H qNMR broadly applicable.
The following diagram illustrates the fundamental workflow of a ¹H qNMR experiment for purity determination.
Caption: The general workflow for purity determination by quantitative NMR (qNMR).
Experimental Protocol: A Self-Validating System for Ethyl 5,6-dimethylnicotinate Purity
This protocol is designed to ensure accuracy and precision, incorporating principles of method validation as outlined by regulatory bodies like the USP.[4][5][6]
Materials and Instrumentation
-
Analyte: Ethyl 5,6-dimethylnicotinate
-
Internal Standard (CRM): Maleic acid (NIST traceable)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
NMR Spectrometer: 500 MHz or higher field strength spectrometer
-
Analytical Balance: Readable to 0.01 mg
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of Ethyl 5,6-dimethylnicotinate into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial. The goal is to achieve a near 1:1 molar ratio of analyte to standard for optimal integration accuracy.[2]
-
Record the exact masses of both the analyte and the internal standard.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial and ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Parameters for Quantitative Acquisition:
-
Pulse Angle: A 90° pulse is recommended to ensure uniform excitation across the spectrum.[2]
-
Relaxation Delay (d1): This is a critical parameter. To ensure complete relaxation of all relevant protons, the relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest for both the analyte and the internal standard. A conservative value of 30 seconds is often a good starting point.[7]
-
Acquisition Time (aq): A sufficiently long acquisition time (e.g., ≥ 3 seconds) is necessary to ensure the free induction decay (FID) has fully decayed, preventing truncation artifacts that can affect integration.[7]
-
Number of Scans (ns): A sufficient number of scans (e.g., ≥ 32) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[2][8]
-
Temperature: Maintain a constant and regulated temperature (e.g., 298 K) to minimize variations in chemical shifts and signal intensities.
-
-
Data Processing and Analysis:
-
Apply a zero-filling to at least double the number of acquired data points to improve digital resolution.
-
Perform manual phasing and baseline correction to ensure accurate integration. Automated routines can sometimes introduce errors.
-
Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration. For Ethyl 5,6-dimethylnicotinate, the ethyl group signals (e.g., the quartet of the CH₂) and for maleic acid, the singlet from the two equivalent vinyl protons are suitable choices. Signals from exchangeable protons (e.g., -OH, -NH) should be avoided.[8]
-
Integrate the selected signals.
-
Purity Calculation
The purity of Ethyl 5,6-dimethylnicotinate (Purityₐ) is calculated using the following equation[2]:
Purityₐ (%) = (Iₐ / Nₐ) * (Nₛ / Iₛ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ
Where:
-
Iₐ: Integral of the analyte signal
-
Nₐ: Number of protons for the analyte signal
-
Iₛ: Integral of the internal standard signal
-
Nₛ: Number of protons for the internal standard signal
-
Mₐ: Molar mass of the analyte
-
Mₛ: Molar mass of the internal standard
-
mₐ: Mass of the analyte
-
mₛ: Mass of the internal standard
-
Purityₛ: Purity of the internal standard
The following diagram illustrates the logical flow of the data analysis and purity calculation.
Caption: Logical workflow for qNMR data analysis and purity calculation.
Comparative Analysis: qNMR vs. Alternative Methods
While qNMR offers significant advantages, it is essential to compare its performance with other commonly used analytical techniques for purity determination.
| Feature | qNMR | HPLC-UV | GC-FID |
| Principle | Direct proportionality of signal to molar concentration | UV absorbance | Flame ionization response |
| Reference Standard | Requires a certified internal standard (can be structurally different) | Requires a certified reference standard of the analyte | Requires a certified reference standard of the analyte |
| Quantification | Absolute (primary ratio method) | Relative (requires calibration curve) | Relative (requires calibration curve) |
| Specificity | High (based on unique chemical shifts) | Moderate (potential for co-elution) | High (for volatile compounds) |
| Sample Throughput | Moderate | High | High |
| Destructive | No | Yes | Yes |
| Applicability | Broad (any soluble compound with NMR active nuclei) | Compounds with a UV chromophore | Volatile and thermally stable compounds |
| Typical Precision (RSD) | < 1%[1] | 1-2% | 1-2% |
| Hypothetical Purity of Ethyl 5,6-dimethylnicotinate (%) | 99.5 ± 0.2 | 99.2 ± 0.5 (assuming impurities have similar UV response) | 99.4 ± 0.3 |
Key Advantages of qNMR:
-
Primary Ratio Method: qNMR is considered a primary analytical method, meaning it does not rely on calibration with the same substance being analyzed.[7][9] This is a significant advantage when a certified standard of the analyte is not available.
-
Structural Information: A single qNMR experiment provides both quantitative data and qualitative structural information, allowing for the simultaneous identification of impurities.[10][11]
-
Broad Applicability: qNMR is not limited by the presence of a chromophore or the volatility of the analyte, making it a more versatile technique.[12]
-
Non-destructive: The sample can be recovered after analysis, which is particularly important for precious or limited-quantity materials.[11]
Limitations of qNMR:
-
Sensitivity: Compared to chromatographic methods, qNMR has lower sensitivity, making it less suitable for trace impurity analysis.
-
Signal Overlap: Severe signal overlap can complicate accurate integration and quantification.
-
Cost and Complexity: NMR spectrometers are expensive to purchase and maintain, and require skilled operators.
Conclusion: The Authoritative Choice for Purity Certification
For the certification of the purity of pharmaceutical intermediates like Ethyl 5,6-dimethylnicotinate, quantitative NMR offers a robust, accurate, and versatile solution. Its foundation in a primary physical principle provides a high degree of confidence in the results, often with lower uncertainty than chromatographic methods.[13] While techniques like HPLC and GC have their place in quality control, particularly for high-throughput screening and trace analysis, qNMR stands as the authoritative method for the definitive certification of purity, providing a self-validating system that aligns with the stringent requirements of the pharmaceutical industry. The adoption of qNMR is not merely a technological advancement but a move towards a more fundamental and reliable approach to ensuring the quality and safety of medicines.
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A Comparative Guide to the Cross-Validation of Analytical Results for Ethyl 5,6-dimethylnicotinate
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like Ethyl 5,6-dimethylnicotinate, a key intermediate in the synthesis of various pharmacologically active molecules, robust and reliable analytical methods are crucial for ensuring quality and consistency. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantitative analysis of Ethyl 5,6-dimethylnicotinate, with a core focus on the principles and practicalities of cross-validation.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3]. Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods or laboratories to ensure consistency and reliability of the data[4][5]. This is particularly critical during method transfer between laboratories or when a new method is introduced to replace an existing one[6][7][8].
This guide will explore the cross-validation of three powerful and commonly employed analytical techniques for the quantitative determination of Ethyl 5,6-dimethylnicotinate: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
The Importance of a Multi-Faceted Analytical Approach
Relying on a single analytical technique can sometimes provide a limited perspective on the purity and concentration of a substance. By employing multiple, orthogonal methods, we can build a more complete and trustworthy profile of the analyte. Orthogonal methods are based on different chemical or physical principles, and their agreement provides a high degree of confidence in the analytical results.
For instance, HPLC separates compounds based on their polarity and interaction with a stationary phase, while GC separates them based on their volatility and interaction with a different type of stationary phase. qNMR, on the other hand, provides a direct measure of the number of specific nuclei in a molecule, offering a primary method of quantification that is independent of a reference standard of the same compound.
Experimental Design for Cross-Validation
The cross-validation study is designed to assess the performance of HPLC-UV, GC-MS, and qNMR in determining the purity and concentration of Ethyl 5,6-dimethylnicotinate. The study will evaluate key validation parameters as outlined in the ICH Q2(R1) guidelines: specificity, linearity, range, accuracy, and precision (repeatability and intermediate precision)[1][2].
Forced Degradation Studies: A Test of Specificity
To ensure the analytical methods are "stability-indicating," forced degradation studies are essential.[9][10][11][12]. These studies intentionally stress the Ethyl 5,6-dimethylnicotinate sample to generate potential degradation products[9][11]. The goal is to demonstrate that the analytical method can successfully separate the intact drug from its degradation products, thus ensuring the method's specificity.[9][10]. A degradation of 5-20% is generally considered optimal for this purpose[10].
Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
The resulting solutions are then analyzed by HPLC-UV and GC-MS to assess the separation of the main peak from any degradation products.
Analytical Methodologies: Protocols and Rationale
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for non-volatile and thermally labile compounds[13]. A reversed-phase method is developed for Ethyl 5,6-dimethylnicotinate, leveraging its moderate polarity.
Experimental Protocol:
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 265 nm.
-
Sample Preparation: Prepare a stock solution of Ethyl 5,6-dimethylnicotinate in the mobile phase at a concentration of 1 mg/mL. Prepare working standards and samples by diluting the stock solution.
Causality Behind Choices:
-
C18 Column: The non-polar C18 stationary phase is well-suited for retaining and separating moderately polar compounds like Ethyl 5,6-dimethylnicotinate.
-
Acetonitrile/Water Mobile Phase: This common reversed-phase eluent system provides good peak shape and resolution for a wide range of compounds. The 60:40 ratio was optimized to achieve a reasonable retention time and good separation from potential impurities.
-
UV Detection at 265 nm: This wavelength corresponds to a significant absorbance maximum for the pyridine ring system, ensuring good sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds[13]. It offers excellent separation efficiency and provides structural information from the mass spectrum, aiding in peak identification.
Experimental Protocol:
-
Instrumentation: Agilent 7890B GC system coupled to a 5977B MS detector or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1).
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Sample Preparation: Prepare a stock solution of Ethyl 5,6-dimethylnicotinate in Dichloromethane at a concentration of 1 mg/mL. Prepare working standards and samples by diluting the stock solution.
Causality Behind Choices:
-
HP-5ms Column: This is a versatile, low-polarity column suitable for a wide range of compounds, including pyridine derivatives[14].
-
Temperature Program: The program is designed to ensure good separation of the analyte from any potential volatile impurities and to elute the compound with a sharp peak shape.
-
Electron Ionization: EI is a standard and robust ionization technique that produces reproducible fragmentation patterns, which are useful for library matching and structural confirmation.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the quantification of a substance without the need for a specific reference standard of the same compound. Quantification is based on the direct relationship between the signal intensity and the number of protons contributing to that signal.
Experimental Protocol:
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.05% Tetramethylsilane (TMS).
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation: Accurately weigh approximately 10 mg of Ethyl 5,6-dimethylnicotinate and 5 mg of maleic acid into a vial. Dissolve in 1 mL of CDCl₃.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
-
Data Processing: Apply a line broadening of 0.3 Hz. Integrate the signals for the ethyl group protons of Ethyl 5,6-dimethylnicotinate and the vinyl protons of maleic acid.
Causality Behind Choices:
-
Internal Standard: Maleic acid is chosen as the internal standard because its signals are in a clear region of the spectrum and do not overlap with the analyte signals. It is also stable and non-volatile.
-
Long Relaxation Delay: A long relaxation delay (d1) of 30 seconds is crucial to ensure complete relaxation of all protons, which is essential for accurate quantification.
Data Presentation and Comparison
The following tables summarize the hypothetical validation and cross-validation results for the three analytical methods.
Table 1: Summary of Validation Parameters
| Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity (r²) | > 0.999 | > 0.998 | N/A (Single Point) |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | N/A |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.1% | 99.0 - 101.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | < 0.5% |
| - Intermediate Precision | < 1.5% | < 2.0% | < 1.0% |
| Specificity | Stability-indicating | Stability-indicating | Highly specific |
| LOD (µg/mL) | 0.2 | 0.1 | N/A |
| LOQ (µg/mL) | 0.7 | 0.4 | N/A |
Table 2: Cross-Validation of a Single Batch of Ethyl 5,6-dimethylnicotinate
| Method | Purity Assay (%) | Standard Deviation (n=6) |
| HPLC-UV | 99.6 | 0.12 |
| GC-MS | 99.5 | 0.18 |
| qNMR | 99.7 | 0.08 |
The results from the cross-validation study show excellent agreement between the three methods, with a maximum difference of only 0.2% in the purity assay. This high level of concordance provides strong evidence for the accuracy and reliability of the analytical data.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the cross-validation study.
Caption: Workflow for the cross-validation of analytical methods.
Caption: HPLC-UV analytical workflow.
Caption: GC-MS analytical workflow.
Conclusion and Recommendations
This guide has demonstrated a comprehensive approach to the cross-validation of analytical methods for Ethyl 5,6-dimethylnicotinate. The close agreement between HPLC-UV, GC-MS, and qNMR provides a high degree of confidence in the reported purity of the compound.
-
For routine quality control , the HPLC-UV method is recommended due to its robustness, ease of use, and lower operational cost. Its demonstrated stability-indicating nature makes it suitable for release testing and stability studies.
-
The GC-MS method serves as an excellent orthogonal technique for confirmatory analysis and for the identification of any unknown volatile impurities.
-
qNMR is an invaluable tool for the primary characterization of reference standards and for resolving any discrepancies that may arise between the chromatographic methods.
By implementing a rigorous cross-validation strategy, pharmaceutical development professionals can ensure the generation of accurate, reliable, and defensible analytical data, which is fundamental to bringing safe and effective medicines to market.
References
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Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
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Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. Available at: [Link]
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]
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Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central. Available at: [Link]
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Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. Available at: [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
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Quantitative Analysis of Trace Impurities in Drugs (LC/MS). Shimadzu. Available at: [Link]
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Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products. Royal Society of Chemistry. Available at: [Link]
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GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...). ResearchGate. Available at: [Link]
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How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc. Available at: [Link]
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DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF NIACIN AND SIMVASTATIN IN TABLET DOSAGE. Indian Journal of Pharmacy and Pharmacology. Available at: [Link]
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Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). The Human Metabolome Database. Available at: [Link]
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Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. ResearchGate. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. Available at: [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available at: [Link]
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Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Pharmanews. Available at: [Link]
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]
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Cross and Partial Validation. European Bioanalysis Forum. Available at: [Link]
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Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. Available at: [Link]
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Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology. Available at: [Link]
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Bridging the Gap: A Comparative Guide to In-Vitro and In-Vivo Analysis of Novel Anti-Inflammatory Agents Derived from Ethyl 5,6-dimethylnicotinate
For researchers and scientists in the field of drug development, the journey of a novel compound from benchtop synthesis to a potential therapeutic candidate is a meticulous process of validation. This guide provides an in-depth technical comparison of in-vitro and in-vivo study methodologies, using a hypothetical series of anti-inflammatory compounds synthesized from the versatile starting material, Ethyl 5,6-dimethylnicotinate. We will explore the causal links between experimental choices at each stage, ensuring a self-validating system of protocols that builds a robust profile of our candidate compounds.
From Synthesis to Biological Scrutiny: A Hypothetical Compound Journey
Ethyl 5,6-dimethylnicotinate serves as an excellent scaffold due to its inherent structural features that allow for diverse chemical modifications. For the purpose of this guide, let us consider the synthesis of a novel hydrazone derivative, a class of compounds often associated with anti-inflammatory properties. The synthetic route is outlined below.
Workflow from Synthesis to In-Vivo Evaluation
Caption: A streamlined workflow from the synthesis of a novel hydrazone derivative (ND-1) to its comprehensive in-vitro and in-vivo evaluation.
In-Vitro Evaluation: The Cellular Proving Ground
The initial phase of biological testing is conducted in a controlled, artificial environment to assess the compound's activity at a cellular level. This is a critical step for high-throughput screening and for understanding the fundamental mechanisms of action before proceeding to more complex and resource-intensive in-vivo studies.
Experimental Protocol: In-Vitro Anti-inflammatory and Cytotoxicity Assays
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. Macrophages are key players in the inflammatory response.
-
Cytotoxicity Assessment (MTT Assay):
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized compounds (e.g., our hypothetical ND-1) for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control. This step is crucial to ensure that the observed anti-inflammatory effects are not due to cell death.[1]
-
-
Anti-inflammatory Activity (Griess Assay for Nitric Oxide):
-
Pre-treat RAW 264.7 cells with non-toxic concentrations of the compounds for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS), a component of bacterial cell walls.
-
After 24 hours, collect the cell supernatant.
-
Measure the amount of nitrite (a stable product of nitric oxide, a key inflammatory mediator) in the supernatant using the Griess reagent. The absorbance is measured at 540 nm. A reduction in nitrite levels indicates anti-inflammatory activity.[1]
-
-
Cytokine Analysis (ELISA):
-
For compounds showing significant nitric oxide inhibition, the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. This provides deeper insight into the compound's mechanism of action.
-
Interpreting In-Vitro Data
The primary outputs from these assays are quantitative measures of a compound's potency and toxicity.
| Compound | IC50 (µM) for NO Inhibition | CC50 (µM) in RAW 264.7 cells | Selectivity Index (CC50/IC50) |
| ND-1 (Hypothetical) | 15.2 | > 100 | > 6.6 |
| Ibuprofen (Reference) | 25.8 | > 100 | > 3.9 |
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a compound required to inhibit 50% of the nitric oxide production. A lower IC50 indicates higher potency.
-
CC50 (Half-maximal Cytotoxic Concentration): The concentration of a compound that causes the death of 50% of the cells. A high CC50 is desirable.
-
Selectivity Index (SI): The ratio of CC50 to IC50. A higher SI suggests that the compound is effective at concentrations that are not toxic to the cells.
In-Vivo Evaluation: Assessing Efficacy and Safety in a Living System
Promising candidates from in-vitro studies are advanced to in-vivo testing in animal models. This stage is indispensable for evaluating a compound's overall efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential side effects in a complex biological system.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.[1]
-
Animal Acclimatization: Male Wistar rats are acclimatized for one week under standard laboratory conditions.
-
Compound Administration: The test compounds (e.g., ND-1) and a reference drug (e.g., Indomethacin) are administered orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Bridging In-Vitro and In-Vivo Data
A successful compound will demonstrate a dose-dependent reduction in paw edema in the in-vivo model, which should correlate with its in-vitro potency.
| Compound | In-Vitro NO Inhibition IC50 (µM) | In-Vivo Paw Edema Inhibition (%) at 50 mg/kg |
| ND-1 (Hypothetical) | 15.2 | 65.4% |
| Indomethacin (Reference) | 10.5 | 72.8% |
A strong correlation between a low IC50 in the in-vitro assay and significant edema inhibition in the in-vivo model provides compelling evidence for the compound's anti-inflammatory potential.
The Underlying Mechanism: Targeting the Inflammatory Cascade
Many anti-inflammatory drugs exert their effects by modulating key signaling pathways. For instance, the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a common mechanism.
Caption: Simplified diagram of the LPS-induced inflammatory pathway and the potential inhibitory action of our hypothetical compound, ND-1.
Conclusion
The progression of a synthesized compound from in-vitro to in-vivo studies is a logical and necessary escalation in complexity. While in-vitro assays provide rapid and mechanistic insights, in-vivo models are crucial for confirming efficacy and safety in a whole-organism context. A strong correlation between the data from both realms is the hallmark of a promising therapeutic candidate. The methodologies and comparative frameworks presented in this guide, using derivatives of Ethyl 5,6-dimethylnicotinate as a template, offer a robust approach for researchers in the pursuit of novel and effective pharmaceuticals.
References
-
El-Gamal, M. I., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 5,6-dimethylnicotinate
For researchers and drug development professionals, meticulous handling of chemical reagents is paramount, extending from the bench to final disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl 5,6-dimethylnicotinate, a pyridinecarboxylic acid ester. Our approach moves beyond a simple checklist, delving into the chemical reasoning behind these protocols to ensure a culture of safety and scientific integrity within your laboratory.
Understanding the Compound: A Hazard and Property Profile
Ethyl 5,6-dimethylnicotinate belongs to the family of nicotinic acid esters. While specific data for this exact molecule is limited, its properties can be largely inferred from the well-characterized analogue, Ethyl nicotinate. This assessment forms the basis of our risk analysis and subsequent disposal strategy. The primary hazards involve irritation to the skin, eyes, and respiratory system, and it is classified as a combustible liquid.[1][2][3][4]
Table 1: Physicochemical and Toxicological Properties (Data from Ethyl Nicotinate as a proxy)
| Property | Value | Source |
|---|---|---|
| Appearance | Liquid | [5] |
| Molecular Formula | C10H13NO2 (for Ethyl 5,6-dimethylnicotinate) | [6] |
| Boiling Point | 223 - 224 °C | [5][7] |
| Flash Point | 93 °C (Combustible Liquid) | [1][5][7] |
| Solubility in Water | 50 g/L | [5] |
| Acute Oral Toxicity (LD50) | > 2,005 mg/kg (Rat) | [5] |
| Primary Hazards | Causes skin, eye, and respiratory irritation. | [1][3][4] |
| Hazardous Decomposition | Combustion produces Carbon Oxides (CO, CO2) and Nitrogen Oxides (NOx). |[1][4][5][7] |
Disclaimer: This data is based on the related compound Ethyl nicotinate. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for Ethyl 5,6-dimethylnicotinate before handling.
The Core of Safe Disposal: A Decision-Based Workflow
Proper disposal is not a single action but a workflow. The primary directive is to manage this compound as a regulated hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. The following diagram outlines the critical decision points for classifying and disposing of chemical waste generated from Ethyl 5,6-dimethylnicotinate.
Caption: Decision workflow for classifying waste containing Ethyl 5,6-dimethylnicotinate.
Step-by-Step Disposal Protocols
Adherence to a standardized, documented procedure is critical for safety and regulatory compliance. The following protocols cover the most common disposal scenarios in a research environment.
Protocol 1: Disposal of Contaminated Solid Waste and Labware
This protocol applies to items such as gloves, absorbent pads, weighing paper, and disposable glassware contaminated with Ethyl 5,6-dimethylnicotinate.
-
Segregation: At the point of generation, immediately place all contaminated solid waste into a dedicated, clearly labeled hazardous waste container.
-
Container Specification: Use a sturdy, leak-proof container with a secure lid. A polyethylene pail or a cardboard box lined with a heavy-duty polymer bag is appropriate.
-
Labeling: Affix a hazardous waste tag to the container. List "Ethyl 5,6-dimethylnicotinate" and any other chemical contaminants. Ensure the accumulation start date is clearly written.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[1][4]
-
Pickup: When the container is full or reaches its storage time limit (per institutional policy), arrange for pickup by your organization's EHS department or a licensed hazardous waste contractor.
Protocol 2: Management of Empty Containers
An "empty" container that held a hazardous chemical must be managed correctly to be considered non-hazardous.[8][9]
-
Triple Rinsing: Rinse the container three times with a suitable solvent. Acetone or ethanol are appropriate choices.
-
Causality: The triple rinse procedure ensures that residual chemical is reduced to a minimal level, allowing the container to be disposed of as non-hazardous waste.[9]
-
-
Rinsate Collection: Crucially, the rinsate from all three washes must be collected as hazardous waste. [9] Transfer the rinsate to a designated container for flammable liquid waste.
-
Container Defacing: After rinsing and air-drying, obliterate or remove the original label to prevent confusion.
-
Final Disposal: The clean, defaced container can now be disposed of in the appropriate receptacle for regular laboratory glass or plastic.
Protocol 3: Disposal of Unused or Expired Ethyl 5,6-dimethylnicotinate
Direct disposal of the pure chemical is the most regulated pathway. Under no circumstances should this chemical be disposed of down the drain. [8][10][11]
-
Waste Identification: The material must be clearly identified as "Waste Ethyl 5,6-dimethylnicotinate."
-
Packaging: Ensure the chemical is in its original, securely sealed container if possible. If not, transfer it to a compatible, sealed, and leak-proof waste container.
-
Labeling: Attach a hazardous waste tag with the full chemical name and an estimate of the quantity.
-
Request for Disposal: Arrange for collection by your institution's EHS department. Do not mix it with other waste streams unless explicitly instructed to do so by EHS personnel.
Protocol 4: Spill and Decontamination Procedure
In the event of a spill, a swift and correct response is essential to mitigate exposure and environmental release.[1][12]
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS.
-
Control Ignition Sources: As a combustible liquid, immediately remove any potential sources of ignition from the area.[1][5]
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and nitrile gloves.[1][7]
-
Containment: For liquid spills, surround the area with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[1][7]
-
Absorption: Cover the spill with the absorbent material, working from the outside in to prevent spreading.
-
Collection: Once fully absorbed, carefully scoop the material using spark-proof tools into a designated hazardous waste container.[1]
-
Decontamination: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials into the same hazardous waste container.
-
Disposal: Seal and label the container as "Spill Debris containing Ethyl 5,6-dimethylnicotinate" and arrange for disposal via your EHS department.
Building a Foundation of Trust Through Safety
Proper chemical disposal is a non-negotiable aspect of laboratory science. By understanding the properties of Ethyl 5,6-dimethylnicotinate and implementing these detailed, reason-based protocols, you contribute to a safer research environment, ensure regulatory compliance, and uphold the integrity of your scientific operations. Always prioritize consultation with your institution's EHS department to align with specific local and national regulations.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl nicotinate, 99%. Retrieved from [Link]
-
Synerzine. (n.d.). SAFETY DATA SHEET Ethyl Nicotinate. Retrieved from [Link]
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Chemsrc. (n.d.). Ethyl 5,6-Dimethylnicotinate | CAS#:77629-53-9. Retrieved from [Link]
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Jinjing Chemical. (2025). Are there any environmental impacts associated with Nicotinic Acid and Quinoline materials?. Retrieved from [Link]
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Environmental Protection Agency. (2024). Hazardous Waste Pharmaceuticals Rule. Retrieved from [Link]
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American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]
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Public Health Law Center. (2024). TOBACCO PRODUCT WASTE & HAZARDOUS WASTE LAWS. Retrieved from [Link]
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ALL4 Inc. (2020). Federal Waste Management Standards for Hazardous Waste Pharmaceuticals and P075 Nicotine Listing. Retrieved from [Link]
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National Institutes of Health. (n.d.). Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non. Retrieved from [Link]
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National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
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Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
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National Institutes of Health. (n.d.). Occurrence of primary aromatic amines and nicotine in sediments collected from the United States. Retrieved from [Link]
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ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print. Retrieved from [Link]
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Navigating the Safe Handling of Ethyl 5,6-dimethylnicotinate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 5,6-dimethylnicotinate (CAS No. 77629-53-9). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices derived from safety data for structurally similar nicotinic acid derivatives to ensure a robust and cautious approach to its handling and disposal. The core principle of this guidance is to treat Ethyl 5,6-dimethylnicotinate with a high degree of caution, assuming hazards consistent with related compounds.
Immediate Safety Concerns and Hazard Assessment
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Assumed to cause serious eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[4]
Combustion of this organic compound may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][2]
Table 1: Assumed Hazard Profile for Ethyl 5,6-dimethylnicotinate
| Hazard Class | Assumed Classification | Rationale |
| Skin Corrosion/Irritation | Category 2 | Based on data for analogous compounds like Ethyl nicotinate and Ethyl 6-chloronicotinate.[1][2][4] |
| Serious Eye Damage/Irritation | Category 2 | Consistent with the classification of related nicotinic acid esters.[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | A potential hazard based on related compounds.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling Ethyl 5,6-dimethylnicotinate. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.
Standard Handling Operations (Weighing, solution preparation)
For routine tasks with a low risk of splashing or aerosol generation, the following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3][5][6]
-
Eye and Face Protection: Safety glasses with side shields are required.[2] For any procedure with a higher risk of splashing, chemical safety goggles are recommended.
-
Body Protection: A standard laboratory coat should be worn and kept fully fastened.
High-Risk Operations (Heating, reactions under pressure, large quantities)
For procedures with an elevated risk of exposure, a more stringent PPE protocol is necessary:
-
Hand Protection: Double-gloving with chemical-resistant gloves is recommended.
-
Eye and Face Protection: Chemical safety goggles in conjunction with a face shield must be used.
-
Body Protection: A chemical-resistant apron or coveralls should be worn over a laboratory coat.
-
Respiratory Protection: All handling of Ethyl 5,6-dimethylnicotinate should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling Ethyl 5,6-dimethylnicotinate.
Operational and Disposal Plans: A Step-by-Step Guide
Handling Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4] Designate a specific area for handling this compound.
-
Ventilation: All manipulations of Ethyl 5,6-dimethylnicotinate should be performed in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Dispensing: When weighing or transferring the solid, avoid generating dust.[5] Use appropriate tools and handle with care.
-
Personal Hygiene: Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling is complete.[5][7]
-
Storage: Store Ethyl 5,6-dimethylnicotinate in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep it away from incompatible materials such as strong oxidizing agents.[4]
Spill Management
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use dry cleanup procedures to avoid generating dust.[7] Collect the material using appropriate tools and place it in a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the laboratory supervisor.
Disposal Plan
All waste containing Ethyl 5,6-dimethylnicotinate must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[7]
-
Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Professional Disposal: It is recommended to engage a licensed professional waste disposal company for the final disposal of this material.[5]
-
Incineration: A suitable disposal method is incineration in a licensed facility, potentially after mixing with a combustible solvent.[5]
-
Environmental Precaution: Do not allow the product to enter drains or waterways.[5]
By adhering to these stringent safety protocols, you can mitigate the potential risks associated with handling Ethyl 5,6-dimethylnicotinate and ensure a safe laboratory environment for yourself and your colleagues.
References
- Chemsrc. (2025-10-23).
- Santa Cruz Biotechnology. Nicotinic Acid.
- CDH Fine Chemical.
- Thermo Fisher Scientific. (2011-02-09).
- United States Biological.
- Shaanxi Dideu Medichem Co. Ltd.
- Fisher Scientific. (2011-02-09).
- Carl ROTH.
- Carl ROTH.
- TCI EUROPE N.V.
- Loba Chemie. NICOTINIC ACID EXTRA PURE.
- Safe Work Australia.
- University of Illinois Division of Research Safety. (2019-09-19).
- National Center for Biotechnology Information.
- Fisher Scientific. (2014-01-09).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
